molecular formula C11H14N5Na3O10P2S B604956 2-Mes-ADP CAS No. 475193-31-8

2-Mes-ADP

Katalognummer: B604956
CAS-Nummer: 475193-31-8
Molekulargewicht: 539.23
InChI-Schlüssel: DYNGCIHMNWOBSU-MSQVLRTGSA-K
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methylthioadenosine diphosphate (2-MeSADP) is an agonist of purinergic P2Y receptors with EC50s of 5.13 and 0.89 nM for human recombinant P2Y1 and P2Y12 receptors, respectively. It also acts as an agonist at rat P2Y1 and P2Y12 and mouse P2Y13 receptors (EC50s = 0.58, 0.89, and 6.2 nM, respectively). It induces platelet aggregation and inhibits cyclic AMP accumulation in platelet-rich plasma stimulated by prostaglandin E1 (PGE1; ) more potently than ADP.>2-MeS-ADP is a purinergic agonist. It acts by displaying selectivity for P2Y1, P2Y12 and P2Y13 receptors and inhibiting cAMP accumulation.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

trisodium;[[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O10P2S.3Na/c1-29-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(25-10)2-24-28(22,23)26-27(19,20)21;;;/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H2,12,14,15)(H2,19,20,21);;;/q;3*+1/p-3/t4-,6-,7-,10-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNGCIHMNWOBSU-MSQVLRTGSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N5Na3O10P2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701017431
Record name 2-(Methylthio)adenosine-5'-(trihydrogen diphosphate) trisodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475193-31-8
Record name 2-(Methylthio)adenosine-5'-(trihydrogen diphosphate) trisodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comparative Analysis of 2-Mes-ADP and ADP Receptor Affinity at P2Y Purinergic Receptors

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the receptor affinity of the endogenous nucleotide agonist Adenosine Diphosphate (ADP) and its synthetic, more stable analog, 2-Methylthioadenosine Diphosphate (2-Mes-ADP). We delve into the nuances of their interactions with the P2Y family of G protein-coupled receptors (GPCRs), with a particular focus on the therapeutically relevant P2Y1, P2Y12, and P2Y13 subtypes. This guide will explore the quantitative differences in binding affinities, discuss the underlying experimental methodologies for their determination, and illustrate the downstream signaling consequences of these interactions. The aim is to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to leverage these compounds in their scientific endeavors.

Introduction: The P2Y Receptor Family - Key Players in Purinergic Signaling

The P2Y receptors are a family of eight distinct G protein-coupled receptors (GPCRs) in humans (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14) that are activated by extracellular nucleotides such as adenosine triphosphate (ATP), ADP, uridine triphosphate (UTP), and uridine diphosphate (UDP).[1][2] These receptors are ubiquitously expressed throughout the body and are integral to a vast array of physiological processes, including platelet aggregation, vasodilation, immune responses, and neurotransmission.[1][2] Their involvement in such critical functions makes them attractive targets for therapeutic intervention in a variety of diseases.[3][4][5]

The ADP-sensitive P2Y receptors, namely P2Y1, P2Y12, and P2Y13, are of particular interest in the fields of thrombosis, inflammation, and neurobiology.[1][6] ADP, the endogenous agonist for these receptors, plays a pivotal role in hemostasis and thrombosis. However, its rapid degradation by ectonucleotidases in the extracellular space limits its utility in experimental settings. This has led to the development of more stable synthetic analogs, such as this compound, which has become an invaluable tool for probing the function of these receptors.[7]

Ligand Profile: ADP vs. This compound

Adenosine Diphosphate (ADP) is the endogenous cognate agonist for the P2Y1, P2Y12, and P2Y13 receptors.[8] Its primary physiological role is in promoting platelet aggregation, a critical step in blood clotting.[9]

2-Methylthioadenosine Diphosphate (this compound) is a potent synthetic analog of ADP.[7] The key structural modification is the substitution of a methylthio group at the 2-position of the adenine ring. This modification confers increased stability against enzymatic degradation and, as will be discussed, significantly alters its affinity and selectivity for P2Y receptor subtypes.[3][7]

Comparative Receptor Affinity

The affinity of a ligand for its receptor is a critical determinant of its biological activity. It is typically quantified by the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki), with lower values indicating higher affinity. In functional assays, the half-maximal effective concentration (EC50) is used to describe the potency of an agonist.

This compound generally exhibits a higher affinity and potency for the ADP-sensitive P2Y receptors compared to ADP.[7][10][11] This enhanced affinity is a key reason for its widespread use in research.

Table 1: Comparative Affinity and Potency of this compound and ADP at Human P2Y Receptors

ReceptorLigandAffinity/Potency (nM)ParameterSource(s)
P2Y1 This compound5.13EC50[12]
ADPGenerally less potent than this compound-[7][11]
P2Y12 This compound0.89 - 5EC50[12][13]
ADPGenerally less potent than this compound-[7][10]
P2Y13 This compound6.2 - 19EC50[12][13]
ADPPotency can be similar to or greater than this compound depending on the assayEC50[3][14]

Expert Insights: The data clearly indicates that for P2Y1 and P2Y12 receptors, this compound is a more potent agonist than the endogenous ligand, ADP.[10][11][12][13] This is a crucial consideration in experimental design, as lower concentrations of this compound are required to elicit a maximal response. For the P2Y13 receptor, the relative potency of this compound and ADP can vary depending on the specific experimental conditions and the signaling pathway being measured.[3][14] This highlights the importance of carefully selecting and validating assay conditions. The increased potency of this compound is attributed to the 2-methylthio substitution, which is thought to enhance the interaction with the ligand-binding pocket of the P2Y1 and P2Y12 receptors.

Experimental Determination of Receptor Affinity: A Self-Validating Protocol

Radioligand binding assays are a gold standard for quantifying the interaction between a ligand and its receptor.[15] The following protocol provides a robust framework for a competitive binding assay to determine the Ki of a test compound (e.g., ADP) using a radiolabeled ligand (e.g., [³H]this compound).

Radioligand Binding Assay Protocol

Objective: To determine the inhibitory constant (Ki) of unlabeled ADP for the P2Y12 receptor by competing with the binding of [³H]this compound.

Materials:

  • Cell membranes expressing the human P2Y12 receptor.

  • [³H]this compound (radioligand).

  • Unlabeled this compound (for non-specific binding determination).

  • Unlabeled ADP (test compound).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the P2Y12 receptor.[16] Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of binding buffer, 50 µL of [³H]this compound, and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of a high concentration of unlabeled this compound (e.g., 10 µM), 50 µL of [³H]this compound, and 100 µL of membrane suspension.

    • Competitive Binding: 50 µL of varying concentrations of unlabeled ADP, 50 µL of [³H]this compound, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature (or a specified temperature) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.[16] Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor (ADP) concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

RadioligandBindingAssay cluster_prep Preparation cluster_assay Assay Setup (96-well plate) Membranes P2Y12 Membranes Total Total Binding (Membranes + Radioligand) Membranes->Total NSB Non-specific Binding (Membranes + Radioligand + excess unlabeled this compound) Membranes->NSB Competition Competition (Membranes + Radioligand + varying [ADP]) Membranes->Competition Radioligand [3H]this compound Radioligand->Total Radioligand->NSB Radioligand->Competition Competitor Unlabeled ADP Competitor->Competition Incubation Incubate to Equilibrium Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Downstream Signaling Pathways

The differential affinities of ADP and this compound for P2Y receptors translate into distinct downstream signaling events. P2Y receptors couple to different classes of heterotrimeric G proteins, initiating specific intracellular signaling cascades.[1][17][18]

  • P2Y1 Receptor: Couples primarily to Gq/11, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] This results in an increase in intracellular calcium and activation of protein kinase C (PKC).

  • P2Y12 and P2Y13 Receptors: Couple to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] The βγ subunits of the Gi protein can also activate other effectors, such as phosphoinositide 3-kinase (PI3K).

Signaling Pathway Diagram

P2Y_Signaling cluster_membrane Plasma Membrane cluster_ligands Agonists cluster_gproteins G Proteins cluster_effectors Effectors & Second Messengers cluster_response Cellular Responses P2Y1 P2Y1 Gq Gq/11 P2Y1->Gq activates P2Y12_13 P2Y12 / P2Y13 Gi Gi/o P2Y12_13->Gi activates ADP ADP ADP->P2Y1 ADP->P2Y12_13 MesADP This compound MesADP->P2Y1 MesADP->P2Y12_13 PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gi->AC inhibits IP3_DAG IP3 + DAG PLC->IP3_DAG produces cAMP cAMP AC->cAMP produces Ca2 ↑ [Ca²⁺]i IP3_DAG->Ca2 PKC Protein Kinase C (PKC) IP3_DAG->PKC Response_P2Y12_13 Platelet Aggregation, Inhibition of other signals cAMP->Response_P2Y12_13 ↓ leads to Response_P2Y1 Platelet Shape Change, Ca²⁺ Mobilization Ca2->Response_P2Y1 PKC->Response_P2Y1

Caption: P2Y receptor signaling pathways.

Conclusion and Future Directions

The comparison of receptor affinities between ADP and its synthetic analog, this compound, reveals critical insights for researchers in purinergic signaling and drug development. This compound's enhanced potency at P2Y1 and P2Y12 receptors, coupled with its metabolic stability, solidifies its role as an indispensable research tool. Understanding these affinity differences is paramount for the accurate interpretation of experimental data and for the rational design of novel therapeutics targeting the P2Y receptor family.

Future research should continue to explore the structural basis for these affinity differences through techniques like cryo-electron microscopy. Furthermore, the development of novel P2Y receptor ligands with even greater subtype selectivity will be crucial for dissecting the specific physiological roles of each receptor and for developing more targeted and effective therapies for thrombotic and inflammatory diseases.

References

  • A Selective P2Y Purinergic Receptor Agonist 2-MesADP Enhances Locomotor Recovery after Acute Spinal Cord Injury. European Neurology. [Link]

  • Evidence for Two Distinct G-protein-coupled ADP Receptors Mediating Platelet Activation. Journal of Biological Chemistry. [Link]

  • Molecular identification and characterization of the platelet ADP receptor targeted by thienopyridine antithrombotic drugs. Journal of Clinical Investigation. [Link]

  • P2y(12), a new platelet ADP receptor, target of clopidogrel. Biochemical and Biophysical Research Communications. [Link]

  • Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis. Frontiers in Pharmacology. [Link]

  • Induction of novel agonist selectivity for the ADP-activated P2Y1 receptor versus the ADP-activated P2Y12 and P2Y13 receptors by conformational constraint of an ADP analog. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • P2Y1 and P2Y12 Receptors Mediate Aggregation of Dog and Cat Platelets: A Comparison to Human Platelets. International Journal of Molecular Sciences. [Link]

  • Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y1 receptor. British Journal of Pharmacology. [Link]

  • P2Y nucleotide receptors: Promise of therapeutic applications. ACS Chemical Biology. [Link]

  • Comparison of the P2Y 12 R-2MeSADP (agonist) and P2Y 12 R-AZD1283 (antagonist) complexes. ResearchGate. [Link]

  • P2Y12 Platelet Receptor: Mechanism of platelet aggregation. YouTube. [Link]

  • The P2Y Receptors Part 1. YouTube. [Link]

  • Adenosine Receptor Agonists Increase the Inhibition of Platelet Function by P2Y 12 Antagonists in a cAMP- and Calcium-Dependent Manner. International Journal of Molecular Sciences. [Link]

  • Molecular pharmacology, physiology, and structure of the P2Y receptors. Molecular Pharmacology. [Link]

  • P2Y receptor. Wikipedia. [Link]

  • P2Y12. Wikipedia. [Link]

  • Coupling of P2Y receptors to G proteins and other signaling pathways. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Delineation of ligand binding and receptor signaling activities of purified P2Y receptors reconstituted with heterotrimeric G proteins. Methods in Cell Biology. [Link]

  • Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Pharmacological Research. [Link]

  • G protein-coupled receptor. Wikipedia. [Link]

  • Ligand-based methods as potential solutions to GPCR drug discovery limitations. Creasara. [Link]

  • Drug-like Antagonists of P2Y Receptor Subtypes: An Update. Journal of Medicinal Chemistry. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • GPCR Pathway. Creative Diagnostics. [Link]

  • Coupling of P2Y receptors to G proteins and other signaling pathways. PubMed. [Link]

  • Central role of the P2Y12 receptor in platelet activation. Journal of Thrombosis and Haemostasis. [Link]

  • development of a p2y14 radioligand binding assay. ResearchGate. [Link]

  • G-Proteins (GPCRs) - Structure - Function. TeachMePhysiology. [Link]

  • Understanding Ligand Binding to G-Protein Coupled Receptors Using Multiscale Simulations. Frontiers in Molecular Biosciences. [Link]

  • Advances in Computational Techniques to Study GPCR-Ligand Recognition. Trends in Pharmacological Sciences. [Link]

  • Schematic diagram of GPCRs signaling steps. ResearchGate. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

Sources

An In-Depth Technical Guide to the P2Y Receptor Selectivity of 2-Methylthioadenosine Diphosphate (2-MeSADP)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methylthioadenosine diphosphate (2-MeSADP) is a potent and widely utilized agonist for the P2Y subfamily of purinergic receptors. As a stable analog of adenosine diphosphate (ADP), it has become an indispensable pharmacological tool for elucidating the complex roles of ADP-sensitive P2Y receptors, namely P2Y1, P2Y12, and P2Y13. These receptors are critical mediators in a host of physiological and pathological processes, including hemostasis, thrombosis, inflammation, and neurotransmission.[1] Understanding the distinct selectivity and potency of 2-MeSADP at each of these receptor subtypes is paramount for the accurate interpretation of experimental data and for the rational design of novel therapeutics targeting the purinergic signaling axis. This guide provides a comprehensive analysis of 2-MeSADP's selectivity profile, delves into the downstream signaling pathways of each receptor, and furnishes detailed, field-proven protocols for empirically determining ligand selectivity.

The Landscape of ADP-Sensitive P2Y Receptors

The P2Y receptor family consists of eight distinct G protein-coupled receptors (GPCRs) in humans, which are activated by extracellular nucleotides such as ATP, ADP, UTP, and UDP.[2] Among these, P2Y1, P2Y12, and P2Y13 are distinguished by their primary activation by ADP.[3]

  • P2Y1 Receptor: Primarily coupled to Gq/11 proteins, the activation of P2Y1 initiates the phospholipase C (PLC) pathway.[4] This leads to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), culminating in the mobilization of intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC).[5][6] In platelets, P2Y1 activation is responsible for initiating shape change and weak, transient aggregation.[7][8]

  • P2Y12 Receptor: A crucial target for antithrombotic drugs, the P2Y12 receptor couples to Gi/o proteins.[9] Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[10][11] This reduction in cAMP is essential for amplifying and sustaining the platelet aggregation response initiated by P2Y1 and other agonists.[7][12]

  • P2Y13 Receptor: The most recently identified of the trio, the P2Y13 receptor is structurally similar to P2Y12 and also primarily couples to Gi, leading to the inhibition of adenylyl cyclase.[13][14] However, emerging evidence suggests it can engage in more versatile signaling, potentially involving Gs or Gq proteins and activating MAPK or PI3K/Akt pathways under certain conditions.[15] Its functions are being actively explored in metabolism, bone homeostasis, and neuroprotection.[15]

2-MeSADP: A High-Affinity Purinergic Agonist

2-MeSADP is a synthetic analog of ADP, modified with a methylthio group at the 2-position of the adenine ring. This modification confers enhanced potency and greater resistance to degradation by ectonucleotidases compared to its endogenous counterpart, ADP. These properties make it a more reliable and potent tool for in vitro and in vivo studies.

Quantitative Selectivity Profile of 2-MeSADP

2-MeSADP is a potent agonist at all three ADP-sensitive P2Y receptors but exhibits a distinct profile of potency across the subtypes. This differential activity is critical for experimental design. While often used as a pan-agonist for these receptors, it is most potent at the P2Y12 receptor.[9]

The table below summarizes the functional potency (EC50/pEC50) of 2-MeSADP at human and other species' P2Y1, P2Y12, and P2Y13 receptors, as determined by various functional assays.

Receptor SubtypeSpeciesPotency (EC50)Potency (pEC50)Citation(s)
P2Y1 Human5.13 nM8.29[16]
Rat0.58 nM-[16]
P2Y12 Human0.89 nM - 5 nM9.05[16][17]
Rat0.89 nM-[16]
P2Y13 Human19 nM-[17]
Mouse6.2 nM-[16][17]
EC50 (Half maximal effective concentration) is the concentration of an agonist that gives a response halfway between the baseline and maximum response. pEC50 is the negative logarithm of the EC50 value.

Analysis of Selectivity: From the data, it is evident that 2-MeSADP generally displays the highest potency for the P2Y12 receptor, followed by P2Y1 and then P2Y13 in humans. The sub-nanomolar to low nanomolar EC50 values across all three receptors underscore its high affinity.[16][17] This potent, albeit not entirely selective, profile means that at concentrations required to fully activate P2Y1 or P2Y13, the P2Y12 receptor will also be strongly activated. Researchers must use this data to carefully titrate 2-MeSADP concentrations or employ subtype-selective antagonists to isolate the effects of a single receptor.

Receptor-Specific Signaling Pathways

Activation of P2Y1, P2Y12, and P2Y13 by 2-MeSADP initiates distinct intracellular signaling cascades. Understanding these pathways is fundamental to designing functional readouts for selectivity assays.

P2Y1 Signaling Cascade

The P2Y1 receptor couples to Gαq, which activates Phospholipase Cβ (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.[4]

P2Y1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol MeSADP 2-MeSADP P2Y1 P2Y1-R MeSADP->P2Y1 Binds Gq Gαq P2Y1->Gq Activates PLC PLCβ Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves to DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca Ca²⁺ Release IP3->Ca Induces

Caption: P2Y1 receptor Gq-mediated signaling pathway.

P2Y12 & P2Y13 Signaling Cascades

Both P2Y12 and P2Y13 receptors couple to Gαi. The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase (AC), reducing the conversion of ATP to cyclic AMP (cAMP).[9][14] The Gβγ subunits released upon activation can also modulate other effectors, such as ion channels and PI3K.

P2Y12_13_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol MeSADP 2-MeSADP P2Y12_13 P2Y12/13-R MeSADP->P2Y12_13 Binds Gi Gαi P2Y12_13->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts to ATP ATP ATP->AC Response Decreased Cellular Response cAMP->Response Workflow cluster_assays Selectivity Profiling cluster_targets Target Systems start Ligand of Interest (e.g., 2-MeSADP) binding Radioligand Binding Assay (Measures Affinity, Ki) start->binding calcium Calcium Mobilization Assay (Measures Gq-Potency, EC50) start->calcium camp cAMP Inhibition Assay (Measures Gi-Potency, EC50) start->camp end Generate Selectivity Profile (Compare Ki and EC50 values) binding->end calcium->end camp->end p2y1 Cells + P2Y1 p2y1->binding p2y1->calcium p2y12 Cells + P2Y12 p2y12->binding p2y12->camp p2y13 Cells + P2Y13 p2y13->binding p2y13->camp

Caption: Experimental workflow for assessing P2Y receptor selectivity.

A. Radioligand Binding Assay (Measures Affinity, Ki)

This assay is the gold standard for quantifying the direct interaction between a ligand and a receptor. [18]It uses a radiolabeled ligand (e.g., [³³P]2-MeSADP) to compete with the unlabeled test compound (2-MeSADP) for binding to membranes prepared from cells expressing the target receptor.

Self-Validating System & Causality:

  • Principle: The ability of unlabeled 2-MeSADP to displace the bound radioligand is proportional to its binding affinity (Ki).

  • Target: Membranes from HEK293 or CHO cells transiently or stably expressing human P2Y1, P2Y12, or P2Y13.

  • Radioligand: [³³P]2-MeSADP is a high-affinity ligand suitable for all three receptors. [19]* Nonspecific Binding Control: Determined in the presence of a high concentration of a non-radioactive, potent antagonist (e.g., MRS2500 for P2Y1) or agonist to saturate all specific binding sites. This is crucial for isolating the signal of interest.

Step-by-Step Protocol:

  • Membrane Preparation: Culture and harvest cells expressing the receptor of interest. Homogenize cells in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, cell membranes (5-20 µg protein/well), a fixed concentration of [³³P]2-MeSADP (typically near its Kd value), and serial dilutions of unlabeled 2-MeSADP.

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow the binding reaction to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of 2-MeSADP. Fit the data to a one-site competition model using non-linear regression to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

B. Calcium Mobilization Assay (Measures Gq-Functional Potency, EC50)

This assay is ideal for measuring the functional response of Gq-coupled receptors like P2Y1. [20]It uses a calcium-sensitive fluorescent dye to detect the increase in intracellular calcium following receptor activation. [21] Self-Validating System & Causality:

  • Principle: The intensity of the fluorescence signal is directly proportional to the intracellular calcium concentration, providing a real-time measure of P2Y1 activation.

  • Target: Whole cells (e.g., HEK293) expressing the P2Y1 receptor.

  • Dye Loading: Cells are pre-loaded with a cell-permeant calcium indicator dye (e.g., Fluo-4 AM). Intracellular esterases cleave the AM ester, trapping the fluorescent dye inside the cell.

  • Positive Control: A maximal effective concentration of a known P2Y1 agonist (like ADP or 2-MeSADP itself) is used to confirm cell viability and proper assay function.

  • Negative Control: Untransfected cells should show no response to the agonist, confirming the signal is receptor-specific.

Step-by-Step Protocol:

  • Cell Plating: Plate P2Y1-expressing cells in a black, clear-bottom 96- or 384-well plate and grow to confluence.

  • Dye Loading: Remove the culture medium and add a loading buffer containing Fluo-4 AM and an anion-exchange inhibitor like probenecid (to prevent dye leakage). Incubate for 45-60 minutes at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove extracellular dye.

  • Signal Detection: Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). The instrument measures baseline fluorescence before automatically injecting serial dilutions of 2-MeSADP.

  • Measurement: Record the fluorescence intensity kinetically for 1-3 minutes immediately following compound addition. [22]6. Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the log concentration of 2-MeSADP and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

C. cAMP Inhibition Assay (Measures Gi-Functional Potency, EC50)

This assay measures the functional response of Gi-coupled receptors like P2Y12 and P2Y13 by quantifying their ability to inhibit cAMP production. [23] Self-Validating System & Causality:

  • Principle: P2Y12/13 activation inhibits adenylyl cyclase, leading to a measurable decrease in intracellular cAMP.

  • Causality of Forskolin: Basal cAMP levels are often too low to detect a robust decrease. Therefore, adenylyl cyclase is first stimulated with forskolin. This elevates the cAMP level, creating a large signal window against which the inhibitory effect of the Gi-coupled receptor agonist can be accurately measured.

  • Target: Whole cells expressing P2Y12 or P2Y13.

  • Detection Method: Competitive immunoassays (e.g., HTRF, ELISA) are commonly used, where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.

Step-by-Step Protocol:

  • Cell Stimulation: Plate cells expressing P2Y12 or P2Y13. Pre-incubate the cells with serial dilutions of 2-MeSADP for 15-30 minutes.

  • Adenylyl Cyclase Activation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production. Incubate for another 15-30 minutes.

  • Cell Lysis: Lyse the cells using the lysis buffer provided with the cAMP detection kit. This releases the intracellular cAMP.

  • cAMP Detection (HTRF Example): Transfer the cell lysate to an assay plate. Add the HTRF detection reagents: a cAMP-d2 (acceptor) conjugate and an anti-cAMP antibody labeled with a cryptate (donor).

  • Incubation: Incubate for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.

  • Measurement: Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: Calculate the ratio of the two emission signals, which is inversely proportional to the amount of cAMP produced. Plot the percent inhibition of the forskolin response against the log concentration of 2-MeSADP. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Implications for Research and Drug Development

The detailed characterization of 2-MeSADP's activity is foundational for its use as a pharmacological tool.

  • Probing Physiology: By understanding its potency profile, researchers can use 2-MeSADP in tissue preparations or in vivo models to investigate the combined roles of ADP-sensitive P2Y receptors. When combined with selective antagonists (e.g., MRS2500 for P2Y1, Cangrelor for P2Y12), the specific contribution of each receptor subtype can be dissected.

  • Drug Discovery Benchmark: 2-MeSADP serves as a crucial reference compound in drug discovery campaigns. Novel agonists or antagonists are often benchmarked against its high potency. Screening new compounds against all three receptors is essential to ensure desired selectivity and avoid off-target effects that could confound clinical outcomes. For instance, a compound intended to antagonize P2Y12 for antithrombotic therapy should be tested for any unintended agonist or antagonist activity at P2Y1 and P2Y13. [13]

Conclusion

2-Methylthioadenosine diphosphate is a powerful agonist that potently activates P2Y1, P2Y12, and P2Y13 receptors. Its highest potency is typically observed at the P2Y12 subtype, a critical detail for the design and interpretation of pharmacological studies. A rigorous, multi-faceted experimental approach, combining binding and pathway-specific functional assays, is required to fully delineate its selectivity profile. This guide provides the foundational knowledge and detailed protocols necessary for researchers to confidently employ 2-MeSADP as a tool and to advance the development of next-generation therapeutics targeting the purinergic system.

References

  • P2Y Purinergic Receptor Signaling Pathway - GeneGlobe. (n.d.). QIAGEN. [Link]

  • The P2Y12 antagonists, 2-methylthioadenosine 5'-monophosphate triethylammonium salt and cangrelor (ARC69931MX), can inhibit human platelet aggregation through a Gi-independent increase in cAMP levels. (2005). Journal of Thrombosis and Haemostasis. [Link]

  • P2Y receptor - Wikipedia. (2023, December 1). In Wikipedia. [Link]

  • What are P2Y12 receptor agonists and how do they work? - Patsnap Synapse. (2024, June 25). Patsnap. [Link]

  • Selective Inhibition of P2Y1 and P2Y12 Receptor Signal Pathways in Platelet Aggregation in Transgenic Cell Lines and Rats by Potassium 2‐(1‐Hydroxypentyl)‐Benzoate, Puerarin and Salvianolic Acid B. (2024). Basic & Clinical Pharmacology & Toxicology. [Link]

  • Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis. (2020). International Journal of Molecular Sciences. [Link]

  • Drug-like Antagonists of P2Y Receptor Subtypes: An Update. (2025). Journal of Medicinal Chemistry. [Link]

  • P2Y receptors | Introduction - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • P2Y1 receptor - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Development of selective agonists and antagonists of P2Y receptors. (2007). Purinergic Signalling. [Link]

  • Induction of novel agonist selectivity for the ADP-activated P2Y1 receptor versus the ADP-activated P2Y12 and P2Y13 receptors by conformational constraint of an ADP analog. (2004). Molecular Pharmacology. [Link]

  • Subtype specific internalization of P2Y1 and P2Y2 receptors induced by novel adenosine 5′-O-(1-boranotriphosphate) derivatives. (2004). British Journal of Pharmacology. [Link]

  • The Molecular Mechanism of P2Y1 Receptor Activation. (2016). The Journal of Biological Chemistry. [Link]

  • Ca2+ signalling by P2Y receptors in cultured rat aortic smooth muscle cells. (2011). British Journal of Pharmacology. [Link]

  • development of a p2y14 radioligand binding assay. (A) saturation... | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. (2023). International Journal of Molecular Sciences. [Link]

  • An Update on P2Y13 Receptor Signalling and Function. (2017). Advances in Experimental Medicine and Biology. [Link]

  • Modeling Ligand Recognition at the P2Y12 Receptor in Light of X-Ray Structural Information. (2015). Journal of Computer-Aided Molecular Design. [Link]

  • Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. (2023). Agilent. [Link]

  • Purinergic Receptor P2Y13 Controls Activation and Mode of Division in Subependymal Adult Neural Stem Cells. (2024). bioRxiv. [Link]

  • The Role and Molecular Mechanism of P2Y12 Receptors in the Pathogenesis of Atherosclerotic Cardiovascular Diseases. (2023). International Journal of Molecular Sciences. [Link]

  • Potency (pEC 50 ) of NF546 at P2Y receptors (calcium assay). (n.d.). ResearchGate. [Link]

  • Insights into platelet P2Y12 receptor activation. (2015). Blood. [Link]

  • 2MeSADP | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • P2Y1 and P2Y13 purinergic receptors mediate Ca2+ signaling and proliferative responses in pulmonary artery vasa vasorum endothelial cells. (2016). American Journal of Physiology-Cell Physiology. [Link]

  • P2Y1 receptor signaling is controlled by interaction with the PDZ scaffold NHERF-2. (2008). Proceedings of the National Academy of Sciences. [Link]

  • New Highly Active Antiplatelet Agents with Dual Specificity for Platelet P2Y1 and P2Y12 Adenosine Diphosphate Receptors. (2016). Journal of Medicinal Chemistry. [Link]

  • Stimulation of the P2Y purinergic receptor on type 1 astroglia results in inositol phosphate formation and calcium mobilization. (1994). The Journal of Neuroscience. [Link]

  • The Signaling Pathway of the ADP Receptor P2Y 12 in the Immune System: Recent Discoveries and New Challenges. (2023). International Journal of Molecular Sciences. [Link]

  • What are P2Y13 receptor agonists and how do they work? - Patsnap Synapse. (2024, June 25). Patsnap. [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. [Link]

  • Role of P2Y Receptors in Platelet Extracellular Vesicle Release. (2020). International Journal of Molecular Sciences. [Link]

  • Real-Time Calcium Imaging: Sub-Second Detection Made Easy. (2025, June 11). YouTube. [Link]

  • Agonists and antagonists for P2 receptors. (2015). The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Ca2+ Mobilization Assay. (n.d.). Creative Bioarray. [Link]

Sources

2-MeSADP: Mechanisms and Protocols in Platelet Aggregation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Mechanism of 2-MeSADP in Platelet Aggregation Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methylthioadenosine-5'-diphosphate (2-MeSADP) is a synthetic analogue of adenosine diphosphate (ADP) characterized by a methylthiol substitution at the C-2 position of the adenine ring. This modification confers two critical properties: enhanced potency at purinergic receptors (P2Y1 and P2Y12) and resistance to hydrolysis by ectonucleotidases (CD39/CD73).

While ADP is the physiological agonist, its rapid degradation in experimental settings often leads to reversible aggregation artifacts. 2-MeSADP serves as a robust tool for dissecting the "dual-receptor" model of platelet activation, specifically allowing researchers to isolate P2Y12-mediated stabilization events from P2Y1-mediated shape change when used with selective antagonists.

Molecular Pharmacology
2.1 Receptor Affinity and Potency

2-MeSADP acts as a full agonist at both G-protein coupled receptors (GPCRs) responsible for ADP-induced aggregation.

ReceptorG-Protein CouplingPhysiological Role2-MeSADP Potency (

)
ADP Potency (

)
P2Y1

Calcium mobilization, Shape change~6–20 nM~1,000–8,000 nM
P2Y12

cAMP inhibition, Aggregation stability~0.3–5 nM~70–100 nM

Note: Potency values vary by species and assay conditions but consistently demonstrate 2-MeSADP’s 100- to 1000-fold higher potency compared to ADP.

2.2 Stability Profile

Endogenous ADP is rapidly hydrolyzed to AMP and Adenosine (an inhibitor of aggregation) by endothelial and platelet-surface ectonucleotidases. 2-MeSADP is highly resistant to this hydrolysis, maintaining stable receptor occupancy. This makes it the agonist of choice for:

  • Long-duration aggregation studies.

  • Equilibrium binding assays.

  • Evaluating P2Y12 antagonists (e.g., clopidogrel, ticagrelor) where sustained receptor pressure is required.

Biological Mechanism: The Dual-Hit Model

Platelet aggregation via ADP receptors requires the co-activation of two distinct signaling pathways. 2-MeSADP activates both simultaneously, but its effects can be deconvoluted using specific antagonists (e.g., MRS2179 for P2Y1).

3.1 The P2Y1 Pathway (

- Initiation)

Binding of 2-MeSADP to P2Y1 triggers


 protein activation.
  • PLC

    
     Activation:  Hydrolysis of 
    
    
    
    into
    
    
    and DAG.
  • Calcium Flux:

    
     triggers 
    
    
    
    release from the dense tubular system.
  • Phenotype: Rapid platelet shape change (sphering) and weak, reversible aggregation.

3.2 The P2Y12 Pathway (

- Stabilization)

Binding of 2-MeSADP to P2Y12 triggers


 protein activation.
  • Adenylyl Cyclase Inhibition:

    
     inhibits AC, preventing the formation of cAMP.
    
  • PKA Suppression: Lower cAMP levels reduce Protein Kinase A (PKA) activity. Since PKA naturally inhibits platelet activation (by phosphorylating VASP and

    
     receptors), its suppression "disinhibits" the platelet.
    
  • PI3K Activation:

    
     subunits activate PI3K, supporting integrin 
    
    
    
    activation.
  • Phenotype: Sustained, irreversible aggregation and granule secretion.

3.3 Pathway Visualization

PlateletSignaling cluster_membrane Platelet Membrane Ligand 2-MeSADP P2Y1 P2Y1 Receptor (Gq-coupled) Ligand->P2Y1 P2Y12 P2Y12 Receptor (Gi-coupled) Ligand->P2Y12 PLC PLC-beta P2Y1->PLC Activation AC Adenylyl Cyclase P2Y12->AC Inhibition PI3K PI3K / Rap1b P2Y12->PI3K Gi-beta-gamma IP3 IP3 / DAG PLC->IP3 Ca Ca2+ Mobilization IP3->Ca ShapeChange Shape Change (Reversible Aggregation) Ca->ShapeChange Integrin Integrin aIIb-beta3 Activation Ca->Integrin Synergy cAMP cAMP Levels AC->cAMP Reduces PKA PKA Activity cAMP->PKA Reduces VASP VASP Phosphorylation (VASP-P) PKA->VASP Reduces Phosphorylation VASP->Integrin Disinhibition (Low VASP-P allows activation) PI3K->Integrin StableAgg Stable Aggregation Integrin->StableAgg

Caption: Dual-pathway activation by 2-MeSADP. P2Y1 drives calcium/shape change, while P2Y12 lowers cAMP (via AC inhibition) to stabilize aggregation.

Experimental Protocols
Protocol A: Light Transmission Aggregometry (LTA)

Objective: Measure the potency of 2-MeSADP in inducing irreversible aggregation.

Reagents:

  • 2-MeSADP Stock: 10 mM in sterile distilled water (Store at -20°C).

  • Buffer: Tyrode’s buffer (pH 7.4).

  • Sample: Platelet-Rich Plasma (PRP) adjusted to

    
     platelets/mL.
    

Workflow:

  • Preparation: Thaw 2-MeSADP stock. Prepare working dilutions in Tyrode’s buffer to achieve final bath concentrations of 1 nM, 10 nM, 100 nM, and 1 µM.

  • Baseline: Place 450 µL PRP in the aggregometer cuvette. Incubate at 37°C for 2 minutes with stirring (1200 rpm).

  • Induction: Add 50 µL of 2-MeSADP working solution.

  • Measurement: Record light transmission for 6–10 minutes.

    • Note: Unlike ADP, 2-MeSADP should produce a single, fused wave of aggregation without disaggregation at concentrations >10 nM.

  • Analysis: Calculate % Maximum Aggregation. Plot dose-response curve to determine

    
    .
    

Self-Validation Check:

  • If the curve shows rapid disaggregation (return to baseline), check for P2Y12 dysfunction or insufficient agonist concentration.

  • If no shape change is observed (flat line before aggregation), check P2Y1 integrity.

Protocol B: VASP Phosphorylation Assay (Flow Cytometry)

Objective: Specifically assess P2Y12 receptor function (or inhibition) by measuring VASP phosphorylation levels.[1]

Principle:

  • PGE1 increases cAMP

    
     High VASP-P.
    
  • 2-MeSADP (via P2Y12) inhibits cAMP

    
     Low VASP-P.
    
  • Result: In functional platelets, 2-MeSADP reduces the PGE1-induced VASP-P signal. In P2Y12-blocked platelets (e.g., treated with clopidogrel), VASP-P remains high despite 2-MeSADP addition.

Workflow:

  • Blood Collection: Citrated whole blood.[2]

  • Incubation (3 Tubes):

    • Tube 1 (Resting): PBS/Buffer.

    • Tube 2 (PGE1): PGE1 (1 µM) alone.

    • Tube 3 (PGE1 + Agonist): PGE1 (1 µM) + 2-MeSADP (10 µM).

  • Fixation: Incubate 10 mins at Room Temp. Add fixative (Paraformaldehyde) immediately to "freeze" phosphorylation state.

  • Permeabilization & Staining: Permeabilize cells and stain with mouse anti-human VASP-P (Ser239) antibody, followed by FITC-secondary.

  • Flow Cytometry: Gate on platelets (CD61+). Measure Mean Fluorescence Intensity (MFI).

Calculation (Platelet Reactivity Index - PRI):



  • High PRI (>50%): Functional P2Y12 (2-MeSADP successfully reduced VASP-P).

  • Low PRI (<20%): Blocked P2Y12 (2-MeSADP failed to reduce VASP-P).

Experimental Logic & Troubleshooting
IssueProbable CauseCorrective Action
Reversible Aggregation 2-MeSADP concentration too low (<10 nM) or P2Y12 defect.Increase concentration to 100 nM. If still reversible, suspect P2Y12 antagonism or defect.
No Shape Change P2Y1 blockade or Calcium deficiency.Ensure buffer contains physiological

and

. Verify no P2Y1 antagonists (e.g., MRS2179) are present.
Inconsistent Potency Oxidation of Thiol group.2-MeSADP is sensitive to oxidation. Use aliquots stored at -20°C; do not freeze-thaw repeatedly.
Species Variability Canine/Rat platelets are hyper-reactive.Dog platelets aggregate strongly to 2-MeSADP without need for co-factors; Human platelets may require higher doses for comparable max amplitude.
Visualization of VASP Assay Logic

VASP_Assay cluster_PGE1 Condition: PGE1 Only cluster_Dual Condition: PGE1 + 2-MeSADP Step1 AC Activated Step2 High cAMP Step1->Step2 Step3 High VASP-P (High Fluorescence) Step2->Step3 Result Calculate PRI % (Difference in Fluorescence) Step3->Result StepA P2Y12 Activated (by 2-MeSADP) StepB AC Inhibited StepA->StepB StepC Low cAMP StepB->StepC StepD Low VASP-P (Low Fluorescence) StepC->StepD StepD->Result

Caption: VASP Assay Logic. 2-MeSADP counteracts PGE1-induced phosphorylation. The difference in fluorescence quantifies P2Y12 functionality.

References
  • P2Y1 and P2Y12 Receptors Mediate Aggregation of Dog and Cat Platelets: A Comparison to Human Platelets. International Journal of Molecular Sciences. Available at: [Link]

  • The P2Y12 Antagonists, 2-Methylthioadenosine 5′-Monophosphate Triethylammonium Salt and Cangrelor, Can Inhibit Human Platelet Aggregation. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Agonist-bound structure of the human P2Y12 receptor. Nature. Available at: [Link]

  • VASPFix for measurement of VASP phosphorylation in platelets and for monitoring effects of P2Y12 antagonists. Cytometry Part B: Clinical Cytometry. Available at: [Link]

  • Standardization of Light Transmission Aggregometry for Diagnosis of Platelet Disorders. Thrombosis and Haemostasis. Available at: [Link]

Sources

2-Mes-ADP molecular weight and chemical structure analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Weight and Chemical Structure Analysis of 2-Mes-ADP

For researchers, scientists, and drug development professionals, a precise understanding of the physicochemical properties of agonist molecules is paramount for reproducible and reliable experimental outcomes. This guide provides a detailed analysis of 2-methylthioadenosine diphosphate (this compound), a potent and selective agonist for P2Y purinergic receptors, focusing on its molecular weight and chemical structure elucidation. As a key tool in studying platelet aggregation, neurotransmission, and other physiological processes, the structural integrity and purity of this compound are critical.[1][2][3][4][5] This document outlines the fundamental properties of this compound and presents a comprehensive approach to its analytical characterization.

Core Physicochemical Properties of this compound

This compound is commonly supplied as a trisodium salt, which enhances its stability and solubility in aqueous solutions.[1][3][5] The following table summarizes its key molecular identifiers and properties.

PropertyValueSource(s)
Chemical Name 2-(Methylthio)adenosine-5'-(trihydrogen diphosphate) trisodium salt[3]
Synonyms This compound trisodium, 2-Methylthio-ADP trisodium[1][2][3]
Molecular Formula C₁₁H₁₄N₅Na₃O₁₀P₂S[1][3][6]
Molecular Weight 539.24 g/mol [1][2][3][6]
Exact Mass 538.96296968 Da[6]
CAS Number 475193-31-8[1][2][3][5][6]
IUPAC Name trisodium;[[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate[6]

Chemical Structure Analysis

The chemical structure of this compound is comprised of four key moieties: an adenine core, a ribose sugar, a diphosphate chain, and a methylthio group. The defining feature of this analog is the substitution of a methylthio (-SCH₃) group at the 2-position of the purine ring of adenosine diphosphate (ADP). This modification is crucial for its high potency and selectivity towards specific P2Y receptor subtypes, such as P2Y₁, P2Y₁₂, and P2Y₁₃.[3][5]

Caption: Chemical structure of this compound.

Experimental Workflow for Structural Verification

To ensure the identity, purity, and structural integrity of a given batch of this compound, a multi-step analytical workflow is required. This typically involves high-performance liquid chromatography (HPLC) for purity assessment, followed by mass spectrometry (MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy for detailed structural elucidation.

G cluster_0 Purity and Identity Confirmation start This compound Sample hplc HPLC Analysis (Purity Assessment) start->hplc ms Mass Spectrometry (Molecular Weight) hplc->ms >98% Purity nmr NMR Spectroscopy (Structural Elucidation) ms->nmr Correct Mass end Verified Compound nmr->end Correct Structure

Caption: Analytical workflow for this compound verification.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: The first step in characterizing any small molecule is to assess its purity. HPLC is the gold standard for this purpose due to its high resolution and sensitivity. For a highly polar and charged molecule like this compound, a reverse-phase ion-pairing method is often the most effective. The ion-pairing agent (e.g., tetrabutylammonium) neutralizes the charge on the phosphate groups, allowing for better retention and separation on a C18 column.

Protocol:

  • Mobile Phase A: 20 mM ammonium acetate buffer, pH 6.0, with 5 mM tetrabutylammonium hydrogen sulfate.

  • Mobile Phase B: Acetonitrile.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 275 nm.[5]

  • Sample Preparation: Dissolve this compound in water to a concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

  • Acceptance Criterion: The purity should be ≥98% as determined by the area of the main peak relative to the total peak area.[3]

Molecular Weight Confirmation by Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides an accurate measurement of the molecular weight, which is a fundamental confirmation of the compound's identity. Electrospray ionization (ESI) is the preferred method for polar, non-volatile molecules like this compound as it allows for soft ionization, minimizing fragmentation and preserving the molecular ion. Analysis in negative ion mode is typically more sensitive for phosphate-containing compounds.

Protocol:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Sample Infusion: The effluent from the HPLC can be directly introduced into the MS, or the sample can be infused directly at a concentration of 10 µg/mL in 50:50 water:acetonitrile.

  • Data Acquisition: Acquire data in full scan mode over a mass range of m/z 100-1000.

  • Expected Ions:

    • [M-H]⁻: ~472.02 (singly charged)

    • [M-2H+Na]⁻: ~494.00 (singly charged, sodium adduct)

    • [M-2H]²⁻: ~235.51 (doubly charged)

    • [M-3H]³⁻: ~156.67 (triply charged)

  • Trustworthiness: The experimentally observed mass should be within 5 ppm of the theoretical exact mass of the corresponding ion. This high mass accuracy provides strong confidence in the elemental composition.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: While MS confirms the molecular formula, NMR spectroscopy provides the definitive chemical structure by mapping the connectivity of atoms. For a molecule like this compound, a suite of NMR experiments is necessary to assign all protons, carbons, and phosphorus atoms.

Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of deuterium oxide (D₂O).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments:

    • ¹H NMR: Provides information on the number and environment of protons. Key expected signals include the aromatic proton on the adenine ring, the anomeric proton of the ribose, and the methyl protons of the methylthio group.

    • ¹³C NMR: Shows the signals for all carbon atoms, confirming the presence of the purine, ribose, and methyl carbons.

    • ³¹P NMR: This is crucial for analyzing the diphosphate moiety. Two distinct peaks coupled to each other are expected, confirming the P-O-P linkage.

    • 2D NMR (COSY, HSQC): These experiments are used to establish connectivity. COSY (Correlation Spectroscopy) shows ¹H-¹H couplings within the ribose ring, while HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon.

  • Authoritative Grounding: The chemical shifts and coupling constants observed must be consistent with published data for similar purinergic ligands and adenosine analogs.[7][8][9] The combination of these NMR experiments allows for the unambiguous assignment of the entire molecular structure, providing the highest level of confidence in the compound's identity.

Conclusion

The comprehensive analysis of this compound using a combination of HPLC, high-resolution mass spectrometry, and multi-dimensional NMR spectroscopy provides a self-validating system for confirming its identity, purity, and structure. This rigorous characterization is essential for ensuring the reliability of experimental data in pharmacological and biochemical studies. By following the detailed protocols and understanding the rationale behind each technique, researchers can be confident in the quality of this critical P2Y receptor agonist.

References

  • This compound | C11H14N5Na3O10P2S | CID 52942441 . PubChem, National Institutes of Health. [Link]

  • Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y1 receptor . Dixon, C. J., et al. British Journal of Pharmacology via PMC, NIH. [Link]

  • Evidence for Two Distinct G-protein-coupled ADP Receptors Mediating Platelet Activation . Jantzen, H. M., et al. Journal of Biological Chemistry. [Link]

  • Mass spectrometric characterization of a series of adenosylated peptides acting as bisubstrate analogs of protein kinases . Ghomashchi, F., et al. Journal of the American Society for Mass Spectrometry via PubMed. [Link]

  • New Paradigms in Purinergic Receptor Ligand Discovery . Jacobson, K. A., et al. Frontiers in Pharmacology via PMC, NIH. [Link]

  • Nuclear magnetic resonance (NMR) analysis of ligand receptor interactions: the cholinergic system--a model . Levy, R., et al. Critical Reviews in Biochemistry and Molecular Biology via PubMed. [Link]

  • Rapid Analysis of ADP-Ribosylation Dynamics and Site-Specificity Using TLC-MALDI . Weinfurtner, D., et al. ACS Chemical Biology. [Link]

  • NMR spectroscopy techniques for screening and identifying ligand binding to protein receptors . Jahnke, W., & Widmer, H. Cellular and Molecular Life Sciences via PubMed. [Link]

  • Purinergic GPCR transmembrane residues involved in ligand recognition and dimerization . Pandy-Szekeres, G., et al. Current Opinion in Structural Biology. [Link]

Sources

A Deep Dive into Purinergic Signaling: Unraveling the Agonist Activities of 2-MeS-ADP and 2-MeS-ATP

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular communication, purinergic signaling, mediated by extracellular nucleotides like adenosine triphosphate (ATP) and adenosine diphosphate (ADP), plays a pivotal role in a vast array of physiological and pathological processes. The P2Y family of G protein-coupled receptors (GPCRs) are central to these signaling cascades, and understanding their activation by various agonists is crucial for therapeutic development. This guide provides a detailed technical exploration of two widely used synthetic agonists, 2-methylthioadenosine diphosphate (2-MeS-ADP) and 2-methylthioadenosine triphosphate (2-MeS-ATP), elucidating the key differences in their agonist profiles, receptor interactions, and the downstream signaling pathways they trigger.

The P2Y Receptor Landscape: A Primer

The P2Y receptor family consists of eight distinct subtypes in humans (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14), each with a unique tissue distribution and pharmacological profile. These receptors are broadly categorized based on their primary endogenous ligand (adenine or uridine nucleotides) and the G protein they couple to, which dictates the downstream signaling cascade. For the purpose of this guide, we will focus on the ADP-sensitive P2Y receptors: P2Y1, P2Y12, and P2Y13, which are the primary targets for this compound and, directly or indirectly, for 2-MeS-ATP.

  • P2Y1 Receptor: Primarily coupled to Gq/11, its activation leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately mobilizes intracellular calcium stores and activates protein kinase C (PKC).

  • P2Y12 and P2Y13 Receptors: Both are coupled to Gi/o, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

The Protagonists: this compound and 2-MeS-ATP

This compound and 2-MeS-ATP are synthetic analogs of the endogenous nucleotides ADP and ATP, respectively. The key modification in both molecules is the addition of a methylthio group at the 2-position of the adenine ring. This chemical alteration confers resistance to degradation by ectonucleotidases, enzymes that rapidly hydrolyze extracellular nucleotides, thus prolonging their signaling activity and making them valuable tools for in vitro and in vivo studies.

Chemical Structures:

CompoundChemical Structure
This compound

2-MeS-ATP

A Tale of Two Agonists: Comparative Receptor Activity

The fundamental difference in the agonist activity of this compound and 2-MeS-ATP lies in their inherent selectivity and potency at the ADP-sensitive P2Y receptors. While this compound is a direct and potent agonist at P2Y1, P2Y12, and P2Y13 receptors, the activity of 2-MeS-ATP is more nuanced and can be influenced by its metabolic conversion to this compound.

This compound: A Potent, Broad-Spectrum P2Y Agonist

This compound is widely recognized as a potent agonist for the P2Y1, P2Y12, and P2Y13 receptor subtypes.[1][2] Its potency is often significantly higher than that of the endogenous ligand, ADP.[1] This enhanced potency is attributed to the methylthio modification, which not only protects the molecule from degradation but also enhances its affinity for the receptor binding pocket.

2-MeS-ATP: A More Complex Agonist Profile

The agonist activity of 2-MeS-ATP is less straightforward. While it can directly activate some P2Y receptors, its effects, particularly at the ADP-preferring subtypes, are often attributed to its enzymatic conversion to this compound by ectonucleotidases present on the cell surface.[3]

Studies have shown that 2-MeS-ATP can act as a weak agonist at the P2Y13 receptor.[4] At the P2Y1 receptor, some studies have reported that both this compound and 2-MeS-ATP are agonists, with experiments designed to minimize the impact of enzymatic degradation still showing activity for 2-MeS-ATP.[3][5] However, other findings suggest that 2-MeS-ATP is a low-efficacy agonist at the human P2Y1 receptor.[6] At the P2Y12 receptor, ATP itself can act as an antagonist, while 2-MeS-ATP's agonist activity is often considered to be a consequence of its hydrolysis to this compound.[2]

The Critical Role of Ectonucleotidases:

Ectonucleotidases are a family of cell-surface enzymes that sequentially hydrolyze extracellular tri- and diphosphate nucleotides.[7][8] The activity of these enzymes is a critical determinant of the local concentration and duration of action of purinergic ligands. In the context of 2-MeS-ATP, ectonucleotidases can hydrolyze the terminal phosphate group, converting it to this compound, which can then potently activate P2Y1, P2Y12, and P2Y13 receptors. This metabolic conversion is a crucial consideration when interpreting experimental data obtained with 2-MeS-ATP.

Ectonucleotidase_Activity 2-MeS-ATP 2-MeS-ATP This compound This compound 2-MeS-ATP->this compound Ectonucleotidases P2Y1, P2Y12, P2Y13 Receptors P2Y1, P2Y12, P2Y13 Receptors This compound->P2Y1, P2Y12, P2Y13 Receptors Activates

Metabolic conversion of 2-MeS-ATP to this compound by ectonucleotidases.

Quantitative Comparison of Agonist Potency

The potency of an agonist is typically quantified by its half-maximal effective concentration (EC50) or the negative logarithm of this value (pEC50). The following table summarizes the reported potency values for this compound at key P2Y receptors. Data for 2-MeS-ATP is less consistently reported due to the confounding factor of its conversion to this compound.

ReceptorAgonistPotency (EC50 / pEC50)SpeciesReference
P2Y1 This compoundpEC50: 8.29Human[2][9]
P2Y12 This compoundEC50: 5 nMHuman[9]
P2Y13 This compoundEC50: 19 nMHuman[9]
P2Y13 2-MeS-ATPWeak agonistHuman[4]

Divergent Signaling Pathways in Action

The differential activation of P2Y receptor subtypes by this compound and 2-MeS-ATP (directly or via its metabolite) leads to the engagement of distinct intracellular signaling cascades.

Gq-Coupled Signaling via P2Y1

Activation of the P2Y1 receptor by this compound initiates the Gq pathway. This leads to the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. The resulting increase in intracellular calcium, along with DAG, activates Protein Kinase C (PKC), leading to a variety of cellular responses, including platelet shape change.[10]

P2Y1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound P2Y1 P2Y1 Receptor This compound->P2Y1 Binds Gq Gq P2Y1->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC Activates Response Cellular Response (e.g., Platelet Shape Change) PKC->Response Phosphorylates Targets

P2Y1 receptor Gq-coupled signaling pathway.

Gi-Coupled Signaling via P2Y12 and P2Y13

Activation of P2Y12 and P2Y13 receptors by this compound triggers the Gi pathway. The αi subunit of the G protein directly inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels has various downstream consequences, including the potentiation of platelet aggregation.[11]

P2Y12_13_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound P2Y12_13 P2Y12/P2Y13 Receptors This compound->P2Y12_13 Binds Gi Gi P2Y12_13->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Platelet Aggregation) PKA->Response Phosphorylates Targets

P2Y12/P2Y13 receptor Gi-coupled signaling pathway.

Experimental Protocols for Characterizing Agonist Activity

To empirically determine and compare the agonist activities of this compound and 2-MeS-ATP, a suite of well-established in vitro assays can be employed. The choice of assay depends on the G protein coupling of the receptor of interest.

Calcium Mobilization Assay for Gq-Coupled Receptors (e.g., P2Y1)

This assay measures the increase in intracellular calcium concentration following receptor activation.

Principle: Cells expressing the P2Y1 receptor are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. Upon receptor activation by an agonist, the resulting increase in intracellular calcium leads to a significant increase in the fluorescence intensity of the dye, which can be measured in real-time.

Step-by-Step Methodology:

  • Cell Culture: Plate cells stably or transiently expressing the human P2Y1 receptor in a 96-well black, clear-bottom plate and culture overnight to allow for cell adherence.

  • Dye Loading: Prepare a Fluo-4 AM loading solution according to the manufacturer's instructions, often containing probenecid to prevent dye extrusion.

  • Remove the culture medium from the cells and add the Fluo-4 AM loading solution.

  • Incubate the plate at 37°C for 30-60 minutes to allow the dye to enter the cells and be cleaved to its active form.

  • Assay Execution: Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to remove extracellular dye.

  • Place the plate in a fluorescence plate reader equipped with an automated injection system.

  • Establish a baseline fluorescence reading.

  • Inject a range of concentrations of the agonist (this compound or 2-MeS-ATP) and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence is typically expressed as a ratio over the baseline reading. Plot the peak fluorescence response against the agonist concentration to generate a dose-response curve and calculate the EC50 value.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Plate P2Y1-expressing cells B Load cells with Fluo-4 AM A->B C Wash to remove extracellular dye B->C D Establish baseline fluorescence C->D E Inject agonist (this compound or 2-MeS-ATP) D->E F Record fluorescence over time E->F G Calculate fluorescence change F->G H Generate dose-response curve G->H I Determine EC50 H->I

Workflow for a calcium mobilization assay.

cAMP Inhibition Assay for Gi-Coupled Receptors (e.g., P2Y12, P2Y13)

This assay measures the decrease in intracellular cAMP levels following the activation of Gi-coupled receptors.

Principle: Cells expressing the P2Y12 or P2Y13 receptor are first stimulated with an agent that increases basal cAMP levels, such as forskolin. The addition of a Gi-coupled receptor agonist will then inhibit adenylyl cyclase, leading to a decrease in cAMP. This change in cAMP can be quantified using various methods, including competitive immunoassays like HTRF (Homogeneous Time-Resolved Fluorescence).

Step-by-Step Methodology (using HTRF):

  • Cell Culture: Culture cells expressing the P2Y12 or P2Y13 receptor.

  • Cell Stimulation: Resuspend the cells in a stimulation buffer.

  • In a 384-well plate, add the cell suspension, the agonist (this compound or 2-MeS-ATP) at various concentrations, and a fixed concentration of forskolin.

  • Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for the modulation of cAMP levels.

  • cAMP Detection: Add the HTRF detection reagents, which typically include a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

  • Incubate for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the HTRF ratio and plot it against the agonist concentration. A decrease in the HTRF ratio corresponds to an increase in intracellular cAMP. For a Gi-coupled agonist, an increase in the HTRF ratio will be observed. From the dose-response curve, the EC50 (or IC50 in the context of inhibiting forskolin-stimulated cAMP) can be determined.

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare P2Y12/13- expressing cells B Incubate cells with forskolin and agonist A->B C Add HTRF detection reagents B->C D Incubate to reach equilibrium C->D E Read HTRF signal D->E F Calculate HTRF ratio E->F G Generate dose-response curve F->G H Determine EC50/IC50 G->H

Workflow for a cAMP inhibition assay using HTRF.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the receptor, allowing for the determination of affinity (Ki) of unlabeled ligands.

Principle: Cell membranes expressing the receptor of interest are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³³P]this compound) and varying concentrations of an unlabeled competitor (e.g., unlabeled this compound or 2-MeS-ATP). The amount of radioligand bound to the receptor is then quantified, and the ability of the unlabeled ligand to displace the radioligand is used to determine its binding affinity.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the P2Y receptor of interest.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (e.g., [³³P]this compound), and a range of concentrations of the unlabeled competitor.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. The receptor-bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor. Fit the data to a one-site competition model to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Conclusion: Choosing the Right Tool for the Job

For researchers and drug development professionals, the choice between these two agonists depends on the specific experimental goals. This compound is the preferred tool for directly and potently activating P2Y1, P2Y12, and P2Y13 receptors. The use of 2-MeS-ATP may be more relevant in studies where the interplay between ATP, ADP, and ectonucleotidase activity is being investigated. A thorough understanding of their differential activities and the signaling pathways they engage is essential for advancing our knowledge of purinergic signaling and for the development of novel therapeutics targeting this important class of receptors.

References

  • Chai, Y., et al. (2018). Induction of novel agonist selectivity for the ADP-activated P2Y1 receptor versus the ADP-activated P2Y12 and P2Y13 receptors by conformational constraint of an ADP analog. PubMed. [Link]

  • Al-Hourani, B. J., & Ralevic, V. (2021). Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis. International Journal of Molecular Sciences, 22(7), 3507. [Link]

  • Dixon, C. J., et al. (2000). Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y(1) receptor. British Journal of Pharmacology, 130(3), 637–642. [Link]

  • Palmer, R. K., et al. (1998). Agonist and antagonist properties of 2-methylthio-ATP and 2-methylthio-ADP at the human P2Y1 receptor. British Journal of Pharmacology, 124(6), 1231–1237.
  • von Kügelgen, I. (2019). Pharmacological characterization of P2Y receptor subtypes – an update. Naunyn-Schmiedeberg's Archives of Pharmacology, 392(11), 1317–1329. [Link]

  • Mundell, S. J., & Kelly, E. (2011). P2Y nucleotide receptors: promise of therapeutic applications. British Journal of Pharmacology, 164(2), 328–342. [Link]

  • Dixon, C. J., et al. (2000). Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y(1) receptor. PubMed. [Link]

  • Gurbel, P. A., et al. (2023). The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. International Journal of Molecular Sciences, 24(7), 6757. [Link]

  • Hechler, B., et al. (1998). The P2Y1 receptor is necessary for the full platelet aggregation induced by 2-methylthio-ADP but not by ADP.
  • Zhang, J., et al. (2014). Agonist-bound structure of the human P2Y12 receptor. Nature, 509(7498), 119–122. [Link]

  • Abbracchio, M. P., et al. (2006). International Union of Pharmacology LVIII: Update on the P2Y G protein-coupled nucleotide receptors: from molecular mechanisms and pathophysiology to therapy. Pharmacological Reviews, 58(3), 281–341.
  • Cattaneo, M. (2015). The P2Y12 Receptor.
  • Daniel, J. L., et al. (1998). Molecular basis for ADP-induced platelet activation. II. The P2Y1 receptor mediates ADP-induced intracellular calcium mobilization and shape change in platelets. The Journal of Biological Chemistry, 273(4), 2024–2029. [Link]

  • HTRF. (n.d.). How to run a cAMP HTRF assay. YouTube. [Link]

  • Stojkovic, S., & Tomic, M. (2010). Release and extracellular metabolism of ATP by ecto-nucleotidase eNTPDase 1–2 in hypothalamic and pituitary cells. Pflügers Archiv - European Journal of Physiology, 459(4), 635–646. [Link]

  • Zhang, J., et al. (2014). Agonist-bound structure of the human P2Y12 receptor. PubMed Central. [Link]

  • van Giezen, J. J., & Humphries, R. G. (2009). Ticagrelor binds to human P2Y(12) independently from ADP but antagonizes ADP-induced receptor signaling and platelet aggregation. Journal of Thrombosis and Haemostasis, 7(9), 1556–1565. [Link]

  • Jacobson, K. A., et al. (2020). P2Y receptor antagonists: recent progress and future directions. Biochemical Pharmacology, 178, 114068.
  • Abbracchio, M. P., et al. (2003). The P2Y13 receptor is a novel ADP receptor that couples to Gi and is involved in the regulation of HDL endocytosis. The Journal of Biological Chemistry, 278(48), 48437–48444.
  • Di Virgilio, F., et al. (2018). Ectonucleotidases in Acute and Chronic Inflammation. Trends in Pharmacological Sciences, 39(8), 737–751. [Link]

  • Kennedy, C. (2017). P2Y1 receptor signalling in the vasculature. British Journal of Pharmacology, 174(12), 1887–1895.
  • Erb, L., & Weisman, G. A. (2012). Coupling of P2Y receptors to G proteins and other signaling pathways. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 1(6), 789–803. [Link]

Sources

An In-Depth Technical Guide to the Role of 2-Mes-ADP in Purinergic Signaling Pathways

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Methylthioadenosine 5'-diphosphate (2-MeS-ADP), a critical tool in the study of purinergic signaling. We will delve into its mechanism of action, its pivotal role in elucidating the function of P2Y receptors, particularly P2Y12, and its application in experimental protocols that form the bedrock of thrombosis research and antithrombotic drug development.

Section 1: The Landscape of Purinergic Signaling and the P2Y12 Receptor

Purinergic signaling is a fundamental mode of extracellular communication mediated by nucleotides and nucleosides such as ATP and ADP. These molecules act as signaling messengers by binding to specific purinergic receptors, which are broadly classified into P1 (adenosine-responsive) and P2 (ATP/ADP-responsive) families. The P2Y receptor family, a group of G protein-coupled receptors (GPCRs), is central to a vast array of physiological processes.

Among these, the P2Y12 receptor holds a position of paramount importance, primarily for its indispensable role in hemostasis and thrombosis.[1][2][3] Found predominantly on the surface of platelets, the P2Y12 receptor is activated by its endogenous ligand, adenosine diphosphate (ADP).[4][5] This activation is a critical step in the amplification of platelet response and the formation of a stable blood clot.[1][4]

Upon ADP binding, the P2Y12 receptor couples to the inhibitory G protein, Gi.[6] This initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][8] Reduced cAMP levels, in turn, diminish the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key event that culminates in the activation of the glycoprotein IIb/IIIa receptor, promoting platelet aggregation and thrombus stabilization.[5][9] Given this central role, the P2Y12 receptor has become a major target for antiplatelet drugs like clopidogrel, prasugrel, and ticagrelor, which are mainstays in the prevention of myocardial infarction and stroke.[1][4][9]

Section 2: this compound - A Potent and Stable Molecular Probe

While ADP is the natural agonist for the P2Y12 receptor, its utility in experimental settings is hampered by its rapid degradation by ectonucleotidases. This is where this compound, a synthetic and more stable analog of ADP, becomes an invaluable research tool.[7][10][11] The substitution of a methylthio group at the 2' position of the adenine ring confers resistance to enzymatic breakdown, ensuring consistent and reproducible receptor stimulation in vitro.

This compound is a potent agonist for several P2Y receptors.[12] Its high affinity for the P2Y12 receptor makes it the gold standard for inducing platelet aggregation in research and for screening P2Y12 antagonists.[7][12] It is crucial to recognize, however, that this compound is not entirely selective. It also potently activates P2Y1 and P2Y13 receptors.[12][13] The dual activation of P2Y1 (a Gq-coupled receptor that mediates platelet shape change and initial, weak aggregation) and P2Y12 is what mimics the full physiological response to ADP.[6][14]

Comparative Ligand Affinity

The selectivity and potency of this compound are best understood through a quantitative comparison of its activity at various P2Y receptors.

LigandReceptor TargetPotency (EC50 / pEC50)Reference
This compound Human P2Y12EC50: 5 nM[12]
Human P2Y1pEC50: 8.29[12][15]
Human P2Y13EC50: 19 nM[12]
Mouse P2Y13EC50: 6.2 nM[12]
Rat P2Y6pEC50: 5.75[12][15]
ADP Platelets3 to 10 times less potent than this compound[7]

Section 3: Visualizing the P2Y12 Signaling Cascade

To fully appreciate the mechanism of action, it is essential to visualize the signaling pathway initiated by this compound.

P2Y12_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 2MeSADP This compound P2Y12 P2Y12 Receptor 2MeSADP->P2Y12 Binds Gi Gi Protein (α, β, γ subunits) P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Aggregation Platelet Aggregation (GPIIb/IIIa Activation) cAMP->Aggregation Inhibits (via VASP-P) LTA_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis A 1. Blood Collection (Sodium Citrate) B 2. Low-Speed Centrifugation A->B C 3. Isolate PRP B->C D 4. High-Speed Centrifugation B->D F 6. Calibrate Aggregometer (PRP=0%, PPP=100%) C->F E 5. Isolate PPP D->E E->F G 7. Add PRP to Cuvette (37°C) F->G H 8. Add this compound (Agonist) G->H I 9. Record Light Transmission H->I J 10. Generate Aggregation Curve I->J K 11. Quantify % Aggregation J->K

Caption: Standard workflow for a Light Transmission Aggregometry (LTA) assay.

cAMP Accumulation Assay

This assay directly measures the inhibition of adenylyl cyclase, a key downstream event of P2Y12 activation. It is often performed in cell lines (e.g., CHO or HEK cells) stably expressing the human P2Y12 receptor.

Causality Behind the Method: While LTA measures the final physiological output, the cAMP assay provides a direct, quantitative readout of the specific Gi-coupled signaling pathway. This allows researchers to confirm that a compound's effect on aggregation is indeed mediated by the P2Y12-cAMP axis, adding a layer of mechanistic validation.

Detailed Protocol:

  • Cell Culture: Culture P2Y12-expressing cells to near confluency.

  • Assay Preparation:

    • Harvest and resuspend the cells in an appropriate assay buffer.

    • Add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Stimulation and Inhibition:

    • Add Forskolin to all wells (except the negative control). Forskolin directly activates adenylyl cyclase, causing a large increase in cAMP levels. This sets up a high signal window.

    • Add varying concentrations of this compound. Activation of the Gi-coupled P2Y12 receptor by this compound will inhibit the forskolin-stimulated adenylyl cyclase, leading to a dose-dependent decrease in cAMP. [10][11] * For antagonist screening, pre-incubate the cells with the test compound before adding a fixed concentration of this compound.

  • Cell Lysis and Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Quantify cAMP levels using a commercially available kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based assay.

  • Self-Validation and Controls:

    • Basal Control: Cells with no treatment.

    • Forskolin Control: Cells treated only with forskolin (represents 100% signal).

    • Inhibition Control: Cells treated with forskolin and a saturating concentration of this compound (represents maximum P2Y12-mediated inhibition).

Section 5: Application in Drug Discovery and Development

This compound is indispensable in the preclinical evaluation of novel P2Y12 antagonists. It serves as the standard agonist in high-throughput screening (HTS) campaigns to identify initial hit compounds. During lead optimization, it is used to determine the potency (IC50) and mechanism of action of candidate drugs in both cell-based (cAMP) and physiological (platelet aggregation) assays. The consistent and robust response induced by this compound provides the reliable framework necessary to compare the efficacy of new chemical entities against established drugs like clopidogrel and ticagrelor. [9][10]

Conclusion

This compound is more than just a stable analog of ADP; it is a cornerstone of modern purinergic signaling research. Its ability to potently and reliably activate the P2Y12 receptor has been instrumental in dissecting the complex signaling pathways that govern platelet function. For researchers in hemostasis, thrombosis, and drug development, a thorough understanding of how to effectively utilize this compound in validated experimental systems is fundamental to advancing our knowledge and developing the next generation of life-saving antithrombotic therapies.

References

  • Benchchem. Validating the Specificity of 2-Methylthioadenosine 5'-diphosphate (this compound) for P2Y Receptors.
  • MedChemExpress. 2-MeSADP (2-Methylthioadenosine diphosphate) | P2Y Receptor Agonist.
  • TargetMol. 2-Methylthioadenosine diphosphate trisodium | P2Y agonist.
  • Hollopeter, G., et al. Central role of the P2Y12 receptor in platelet activation. Journal of Clinical Investigation.
  • Wang, T., et al. A Selective P2Y Purinergic Receptor Agonist 2-MesADP Enhances Locomotor Recovery after Acute Spinal Cord Injury. European Neurology.
  • Wang, T., et al. A Selective P2Y Purinergic Receptor Agonist 2-MesADP Enhances Locomotor Recovery after Acute Spinal Cord Injury. PubMed.
  • Savi, P., et al. P2y(12), a new platelet ADP receptor, target of clopidogrel. Biochemical and Biophysical Research Communications.
  • Amczienna, S., et al. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. MDPI.
  • Lassila, R., et al. The P2Y12 antagonists, 2-methylthioadenosine 5'-monophosphate triethylammonium salt and cangrelor (ARC69931MX), can inhibit human platelet aggregation through a Gi-independent increase in cAMP levels. PubMed.
  • American Physiological Society Journal. ATP- and UTP-activated P2Y receptors differently regulate proliferation of human lung epithelial tumor cells.
  • Patsnap Synapse. What are P2Y12 receptor agonists and how do they work?.
  • Dixon, C. J. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y1 receptor. British Journal of Pharmacology.
  • ResearchGate. Interaction of 2-methylthio-ADP (2-MeSADP) with the analog PSB-0739 in CHO cells expressing the wild-type human P2Y 12 receptor.
  • MDPI. The Role and Molecular Mechanism of P2Y12 Receptors in the Pathogenesis of Atherosclerotic Cardiovascular Diseases.
  • Medicosis Perfectionalis. P2Y12 Platelet Receptor: Mechanism of platelet aggregation. YouTube.
  • ResearchGate. 2-MeSADP-mediated platelet aggregation is interrupted in platelets from...
  • IUPHAR/BPS Guide to PHARMACOLOGY. 2MeSADP.
  • MedChemExpress. This compound trisodium (2-Methylthioadenosine diphosphate trisodium) | P2Y Receptor Agonist.
  • ClinPGx. P2Y12, a new platelet ADP receptor, target of clopidogrel.
  • Jacobson, K. A., et al. (N)-methanocarba-2MeSADP (MRS2365) is a subtype-specific agonist that induces rapid desensitization of the P2Y1 receptor of human platelets. PubMed.
  • Cattaneo, M. Role of P2Y12 Receptor in Thrombosis. PubMed.
  • Amczienna, S., et al. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. PMC.
  • Hollopeter, G., et al. Molecular identification and characterization of the platelet ADP receptor targeted by thienopyridine antithrombotic drugs. PMC.
  • MedChemExpress. P2Y12 Receptor Inhibitor, Agonist, Antagonist, Activator, Gene.
  • Frontiers. Role of the P2Y12 receptor on thrombus formation and evolution in therapeutic strategies.
  • Blood (American Society of Hematology). Insights into platelet P2Y12 receptor activation.
  • Zhang, K., et al. Structural insights into signal transduction of the purinergic receptors P2Y1R and P2Y12R. Protein & Cell.
  • Oxford Academic. Rapid Evaluation of Platelet Function With T2 Magnetic Resonance.
  • ARUP Laboratories Test Directory. Platelet Aggregation Studies.
  • Machaon Diagnostics. Platelet Aggregation Study – Comprehensive.

Sources

The Evolution of Purinergic Pharmacology: 2-Methylthio-ADP

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Super-Agonist" Imperative

In the history of purinergic signaling, few molecules have played as pivotal a role as 2-methylthio-adenosine-5'-diphosphate (2-MeSADP) . Before the cloning of the P2Y receptor family, the field was plagued by the metabolic instability and low potency of the endogenous ligand, ADP.

2-MeSADP was synthesized to address two critical failures of ADP in experimental settings:

  • Metabolic Instability: ADP is rapidly hydrolyzed by ecto-nucleotidases (CD39) in plasma, making accurate

    
     determination impossible.
    
  • Receptor Subtype Ambiguity: The physiological response of platelets (aggregation) required a "two-receptor" model, but ADP lacked the pharmacological resolution to prove it.

This guide details the discovery, chemical synthesis, and experimental utility of 2-MeSADP, the tool compound that ultimately unraveled the P2Y1 vs. P2Y12 dichotomy.

Chemical Evolution & Synthesis

The structural modification of ADP at the C-2 position of the purine ring was not arbitrary. Early Structure-Activity Relationship (SAR) studies by Cusack and Hourani (1982) revealed that the C-2 position tolerates bulky substituents without abolishing receptor binding. Crucially, the introduction of a methylthio- group (


) provided significant lipophilicity and electron-donating properties that enhanced receptor affinity while sterically hindering enzymatic degradation.
Representative Synthesis Protocol

Note: The following protocol synthesizes 2-MeSADP from 2-chloroadenosine, a common historical precursor.

Reagents Required:

  • 2-Chloroadenosine

  • Sodium methanethiolate (

    
    )
    
  • Phosphorus oxychloride (

    
    )
    
  • Triethyl phosphate (TEP)

  • Tributylammonium pyrophosphate

Step-by-Step Methodology:

  • Nucleophilic Displacement (C-2 Modification):

    • Dissolve 2-chloroadenosine in anhydrous N,N-dimethylformamide (DMF).

    • Add 5 equivalents of sodium methanethiolate.

    • Heat to 100°C for 4 hours under nitrogen atmosphere.

    • Mechanism:[1][2] The methanethiolate anion acts as a nucleophile, displacing the chloride at the C-2 position via

      
       (Nucleophilic Aromatic Substitution).
      
    • Validation: Monitor via TLC (Chloroform:Methanol 9:1). Product: 2-methylthioadenosine .

  • Phosphorylation (Yoshikawa Method):

    • Suspend dried 2-methylthioadenosine in triethyl phosphate (TEP) at 0°C.

    • Add

      
       dropwise. Stir for 2 hours at 0°C.
      
    • Critical Check: This forms the phosphorodichloridate intermediate.

  • Pyrophosphate Coupling:

    • Add tributylammonium pyrophosphate (dissolved in anhydrous DMF) to the reaction mixture.

    • Stir vigorously for 10 minutes.

    • Quench with 0.1 M Triethylammonium bicarbonate (TEAB) buffer (pH 7.5).

  • Purification:

    • Load mixture onto a DEAE-Sephadex A-25 ion-exchange column.

    • Elute with a linear gradient of TEAB (0.1 M to 0.5 M).

    • 2-MeSADP typically elutes after the monophosphate but before the triphosphate.

    • Lyophilize fractions to obtain the 2-MeSADP trisodium salt .

The "P2T" Receptor Crisis: P2Y1 vs. P2Y12

Before the molecular cloning of P2 receptors, the platelet ADP receptor was termed "P2T". However, pharmacological data using 2-MeSADP created a paradox that led to the discovery of the Gq/Gi split.

The Paradox
  • Observation A: 2-MeSADP is a potent inducer of platelet shape change (calcium mobilization).

  • Observation B: 2-MeSADP is a potent inhibitor of cAMP accumulation (Gi-coupling).

  • The Resolution: 2-MeSADP is a high-affinity agonist for both P2Y1 (Gq) and P2Y12 (Gi).[3] It was the use of selective antagonists (like MRS2179 for P2Y1) against 2-MeSADP that proved shape change and aggregation were separable events.

Visualizing the Pathway

The diagram below illustrates how 2-MeSADP acts as a dual agonist, driving the two distinct pathways required for full platelet aggregation.

PlateletSignaling cluster_P2Y1 Pathway A: Shape Change cluster_P2Y12 Pathway B: Aggregation Agonist 2-MeSADP (Dual Agonist) P2Y1 P2Y1 Receptor Agonist->P2Y1 P2Y12 P2Y12 Receptor Agonist->P2Y12 Gq Gq Protein P2Y1->Gq PLC PLC-beta Gq->PLC Ca Intracellular Ca2+ Release PLC->Ca Shape Platelet Shape Change Ca->Shape Agg Sustained Aggregation Shape->Agg Synergy Gi Gi Protein P2Y12->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP VASP VASP Dephosphorylation cAMP->VASP VASP->Agg

Caption: 2-MeSADP simultaneously activates Gq-coupled P2Y1 (calcium/shape change) and Gi-coupled P2Y12 (cAMP reduction/aggregation).

Experimental Protocol: Platelet Aggregometry

The definitive assay for 2-MeSADP activity is Light Transmission Aggregometry (LTA). This protocol ensures the separation of P2Y1 and P2Y12 effects.

Preparation
  • Biological Material: Human Platelet-Rich Plasma (PRP).

  • Anticoagulant: 3.2% Sodium Citrate (avoid heparin as it can bind purinergic receptors).

  • Agonist Stock: 1 mM 2-MeSADP in saline (Store at -20°C).

The "Born" Method (Modified)
  • Calibration: Set 100% transmission with Platelet-Poor Plasma (PPP) and 0% with PRP.

  • Equilibration: Incubate 450 µL PRP at 37°C for 2 minutes with stirring at 1200 rpm.

  • Challenge (Dual Activation):

    • Add 2-MeSADP (Final concentration: 100 nM).

    • Result: Rapid shape change (transient transmission decrease) followed by robust, irreversible aggregation (transmission increase).

  • Differentiation (P2Y1 Isolation):

    • Pre-incubate PRP with PSB-0739 (P2Y12 antagonist) for 2 minutes.

    • Add 2-MeSADP (100 nM).

    • Result: Only Shape Change is observed. Aggregation is abolished.

  • Differentiation (P2Y12 Isolation):

    • Pre-incubate PRP with MRS2179 (P2Y1 antagonist).

    • Add 2-MeSADP (100 nM).

    • Result: Shape change is abolished.[4] Aggregation is severely delayed or absent (demonstrating the synergy requirement).

Pharmacological Data Summary

2-MeSADP is distinguished by its high potency compared to the endogenous ligand ADP.[5]

Receptor SubtypeG-ProteinLigand

(Potency)
Physiological Role
P2Y1

ADP6.5 - 7.0Shape Change
2-MeSADP 8.29 Potent Activation
P2Y12

ADP6.0 - 6.5Aggregation Amplification
2-MeSADP 9.05 Super-Agonist
P2Y13

ADP7.0Negative Feedback
2-MeSADP 7.7 (19 nM) Agonist

Data compiled from MedChemExpress and R&D Systems validation sheets [1, 2].

Structural Logic of Potency

The enhanced potency of 2-MeSADP is not accidental. The diagram below details the Structure-Activity Relationship (SAR) logic that guided its discovery.

SAR_Logic ADP Endogenous ADP (Unstable, Low Potency) Modification C-2 Position Modification (Methylthiolation) ADP->Modification MeSADP 2-MeSADP (High Potency, Stable) Modification->MeSADP Effect1 Electronic Effect: Electron donation increases pi-stacking in receptor pocket MeSADP->Effect1 Effect2 Steric Effect: Bulky group prevents hydrolysis by CD39 MeSADP->Effect2

Caption: C-2 Methylthiolation confers resistance to ecto-nucleotidases and enhances receptor affinity via electronic effects.

References

  • Cusack, N. J., & Hourani, S. M. (1982).[4][6] Specific but non-competitive inhibition by 2-alkylthio analogues of adenosine 5'-monophosphate and adenosine 5'-triphosphate of human platelet aggregation induced by adenosine 5'-diphosphate.[4] British Journal of Pharmacology.[4][6]

  • Maguire, M. H., & Satchell, D. G. (1979). 2-Methylthioadenosine-5′-phosphate: a Specific Inhibitor of Platelet Aggregation.[7] Nature.

  • Burnstock, G. (2006). Purinergic signalling: Past, present and future. Brazilian Journal of Medical and Biological Research.
  • Hechler, B., et al. (1998). The P2Y1 receptor, necessary but not sufficient to support full ADP-induced platelet aggregation.

Sources

Methodological & Application

preparing 10mM 2-Mes-ADP stock solution in water or PBS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of 2-Mes-ADP Stock Solution Preparation for Purinergic Receptor Studies

Executive Summary

2-Methylthioadenosine-5'-diphosphate (this compound) is a potent, synthetic nucleotide analog widely used as a pharmacological tool to study platelet aggregation and purinergic signaling. It acts as a high-affinity agonist for P2Y1 , P2Y12 , and P2Y13 receptors.

Inconsistent stock solution preparation is a primary source of variability in platelet aggregation assays and calcium mobilization studies. This guide details a standardized protocol for preparing a stable 10 mM stock solution, addressing critical factors such as salt-form stoichiometry, pH-dependent hydrolysis, and solvent compatibility.

Chemical & Physical Properties

Before preparation, verify the specific batch properties. Nucleotides are hygroscopic and often supplied as hydrated salts, significantly affecting mass-to-molarity calculations.

PropertySpecificationNotes
Compound Name 2-Methylthioadenosine-5'-diphosphateAbbreviated as this compound or 2-MeSADP.[1][2][3]
Typical Salt Form Trisodium salt (Na₃)Critical: Do not use the Free Acid MW for calculations.
Molecular Weight ~539.2 g/mol (Trisodium)Check your specific vial. Free acid is ~473.3 g/mol .
Solubility Water: >50 mg/mLPBS (pH 7.2): ~10 mg/mLWater is preferred for highly concentrated stocks (10 mM).
Absorbance (

)
~273–275 nmBathochromic shift from ADP (259 nm) due to the methylthio group.
Stability Solid: -20°C (Years)Solution: -20°C (Months)Acid Labile: Rapidly hydrolyzes at pH < 5.[4]0.

Pre-Protocol: The Stoichiometry Calculation

The "Hydration Trap": Most commercial this compound is supplied as a lyophilized sodium salt which may contain residual water molecules (hydrates). Using the generic molecular weight without correcting for the specific batch content will result in an under-concentrated solution.

Formula for Mass Calculation:



  • Target Conc: 10 mM (0.01 mol/L)

  • FW: Use the Formula Weight listed on the specific bottle label (includes Na+ and hydration shells), NOT the generic Molecular Weight.

Example: If the bottle FW is 539.2 g/mol : To make 1 mL of 10 mM solution:



Protocol: Preparation of 10 mM Stock Solution

Reagents & Equipment
  • This compound (Trisodium salt)[3][5]

  • Solvent: Nuclease-free Water (Recommended) or PBS (pH 7.4).

    • Expert Note: Water is preferred for 10 mM stocks. Dissolving directly in PBS can sometimes lead to minor precipitation if the specific salt form reacts with phosphates, and it limits your ability to adjust pH freely.

  • 0.1 M NaOH (for pH adjustment).

  • 0.22 µm Syringe Filter (PES or PVDF).

Step-by-Step Workflow
  • Equilibration: Allow the vial of this compound to warm to room temperature before opening. This prevents condensation from forming on the hygroscopic powder.

  • Weighing: Weigh the calculated mass of this compound into a sterile microcentrifuge tube.

    • Alternative: If the vendor supplies a pre-weighed aliquot (e.g., 5 mg), dissolve the entire contents to avoid static weighing errors. Calculate the volume needed to hit 10 mM based on the exact mass in the vial.

  • Dissolution: Add 80% of the calculated volume of Nuclease-free Water. Vortex gently until fully dissolved.

  • pH Check (Critical):

    • Spot 2 µL of the solution onto pH paper.

    • Nucleotide solutions can be acidic.[4][6] If pH < 6.0, the phosphate bonds are unstable.

    • Adjust to pH 7.0 – 7.4 using trace amounts of 0.1 M NaOH.

  • Final Volume: Add water to reach the final target volume.

  • Filtration: Filter sterilize using a 0.22 µm syringe filter into a fresh, sterile tube.

  • Aliquot & Storage:

    • Divide into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C . Stable for 3–6 months.

Quality Control: UV-Vis Verification

Because weighing small masses is error-prone, validate the concentration using the Beer-Lambert Law (


).
  • Dilute the stock 1:100 in PBS (to bring it into linear range).

  • Measure Absorbance at 273 nm (or the specific

    
     from the CoA).
    
  • Calculate concentration:

    
    
    
    • Note: The extinction coefficient (

      
      ) for this compound is approximately 15.4 mM⁻¹cm⁻¹  (similar to adenosine) but check the Certificate of Analysis for the exact batch value.
      

Visualization: Workflow & Mechanism

Figure 1: Preparation Logic Flow

StockPrep Start Weigh this compound (Correct for FW) Dissolve Dissolve in 80% Vol Water Start->Dissolve CheckPH Check pH (Target 7.0-7.4) Dissolve->CheckPH Adjust Adjust with 0.1M NaOH CheckPH->Adjust pH < 7.0 FinalVol Bring to Final Volume CheckPH->FinalVol pH OK Adjust->CheckPH Filter Sterile Filter (0.22 µm) FinalVol->Filter Store Aliquot & Store -20°C Filter->Store

Caption: Step-by-step workflow for preparing a stable, neutral pH this compound stock solution.

Figure 2: Biological Context (P2Y Signaling)

This compound is primarily used to stimulate P2Y1 (Gq-coupled) and P2Y12 (Gi-coupled) receptors on platelets.

P2YSignaling Ligand This compound (10 mM Stock) P2Y1 P2Y1 Receptor (Gq-coupled) Ligand->P2Y1 P2Y12 P2Y12 Receptor (Gi-coupled) Ligand->P2Y12 Gq Gq Protein P2Y1->Gq Gi Gi Protein P2Y12->Gi PLC PLC-beta Gq->PLC Ca Intracellular Ca2+ Release PLC->Ca AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Shape Platelet Shape Change Ca->Shape Agg Sustained Aggregation cAMP->Agg Low cAMP promotes

Caption: this compound activates P2Y1 (Ca2+ mobilization) and P2Y12 (cAMP inhibition) pathways.[2][3][5]

References

  • Tocris Bioscience. 2-Methylthioadenosine diphosphate trisodium salt Product Datasheet. Accessed Feb 2026. Link

  • Cayman Chemical. 2-Methylthioadenosine diphosphate (sodium salt) Product Information. Accessed Feb 2026. Link

  • Hechler, B., et al. "MRS2500 [2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate], a potent, selective, and stable antagonist of the platelet P2Y1 receptor." Journal of Pharmacology and Experimental Therapeutics 316.2 (2006): 556-563. (Demonstrates use of 2-MeSADP as agonist control). Link

  • Sigma-Aldrich. Nucleotide Handling and Stability Technical Guide. (General reference for nucleotide pH sensitivity). Link

Sources

Application Notes and Protocols: Quantifying Platelet Activation with the In Vitro Platelet Shape Change Assay Using 2-MeS-ADP

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Aggregation - The Significance of Platelet Shape Change

In the intricate cascade of hemostasis and thrombosis, platelet activation is a critical initiating event. While platelet aggregation is a well-studied hallmark of this process, it is preceded by a more fundamental and rapid response: a change in platelet morphology.[1] Resting platelets circulate as smooth, discoid cells. Upon encountering an agonist, they undergo a dramatic transformation into a spherical shape with numerous spiny projections called filopodia.[2][3][4] This "shape change" is not merely a prelude to aggregation; it is an active, energy-dependent process driven by cytoskeletal rearrangement that vastly increases the platelet's surface area, optimizing it for adhesion and interaction with other platelets.[5][6]

Measuring this initial activation event provides a sensitive and specific window into platelet function. It allows researchers to dissect the earliest signaling events and to characterize the effects of potential therapeutic agents that may modulate platelet activity before the formation of aggregates. This application note provides a comprehensive guide to performing an in vitro platelet shape change assay using 2-methylthioadenosine diphosphate (2-MeS-ADP) as the agonist and light transmission aggregometry (LTA) as the detection method.

Scientific Foundation: Targeting the Purinergic Pathway with this compound

Adenosine diphosphate (ADP) is a key physiological agonist that, when released from dense granules of activated platelets or damaged cells, potently stimulates further platelet activation in a positive feedback loop.[3][7][8] ADP exerts its effects through two primary G-protein coupled purinergic receptors on the platelet surface: P2Y1 and P2Y12.[4][9]

  • The P2Y1 Receptor: Coupled to Gαq, the P2Y1 receptor is the primary mediator of the initial platelet shape change.[1][10] Its activation leads to the stimulation of phospholipase C (PLC), resulting in an increase in intracellular calcium (Ca2+) and the activation of protein kinase C (PKC). This cascade is directly responsible for the rapid actin cytoskeletal reorganization that drives the discoid-to-sphere transformation.[11][12]

  • The P2Y12 Receptor: Coupled to Gαi, the P2Y12 receptor's primary role is to inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[13] This action relieves the inhibitory effects of cAMP on platelet activation and is crucial for amplifying and sustaining the aggregation response, but not for initiating the shape change itself.[10][12]

Why this compound? We utilize this compound, a stable and potent synthetic analog of ADP, for this assay.[12][13] It reliably activates both P2Y1 and P2Y12 receptors, ensuring a robust and reproducible initiation of the shape change response via the P2Y1 pathway. Its stability compared to ADP, which can be degraded by ectonucleotidases, provides greater experimental consistency.

This compound Signaling Pathway for Platelet Shape Change

P2Y1_Signaling cluster_membrane Platelet Membrane cluster_cytosol Cytosol P2Y1 P2Y1 Receptor Gq Gαq P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates Ca_mobilization ↑ Intracellular Ca²⁺ PLC->Ca_mobilization Generates IP₃ leading to Actin_reorg Actin Cytoskeletal Rearrangement Ca_mobilization->Actin_reorg Triggers Shape_Change Platelet Shape Change (Discoid → Sphere) Actin_reorg->Shape_Change agonist This compound agonist->P2Y1 Binds

Caption: this compound-induced platelet shape change signaling cascade.

Principle of the Assay: Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry (LTA) is the gold-standard method for assessing platelet function in vitro.[14][15] The principle for measuring shape change is based on detecting subtle changes in the optical density of a platelet suspension.

  • Baseline (0% Aggregation): A sample of platelet-rich plasma (PRP), containing resting discoid platelets, is placed in the aggregometer. A baseline level of light transmission is established and set to 0%.[16]

  • Agonist Addition & Shape Change: Upon addition of this compound, the platelets are activated and change from a discoid to a spherical shape. This transformation increases the amount of light scattered by the platelets, resulting in a temporary decrease in light transmission (an increase in optical density).[14][16][17]

  • Quantification: The aggregometer trace will show an initial downward deflection. The maximum amplitude of this deflection is directly proportional to the extent of platelet shape change.

  • Aggregation (Optional Observation): Following the initial shape change, if the agonist concentration is sufficient, platelets will begin to form aggregates. This leads to a clearing of the plasma and a subsequent increase in light transmission, which is recorded as the aggregation phase.[16]

Detailed Experimental Protocol

This protocol is designed to ensure reproducible and accurate measurement of platelet shape change. Adherence to pre-analytical and analytical variables is critical for data integrity.

Materials & Reagents
  • This compound (stable ADP analog)

  • 3.2% Sodium Citrate solution

  • Sterile Saline (0.9% NaCl)

  • Bovine Serum Albumin (BSA)

  • Deionized Water

  • Pipette tips

  • Plastic tubes (polypropylene) for blood collection and plasma handling

  • Aggregometer cuvettes with magnetic stir bars

Equipment
  • Light Transmission Aggregometer (e.g., Chrono-log Model 700, PAP-8E, or equivalent)

  • Calibrated pipettes

  • Refrigerated centrifuge with a swing-out rotor

  • Water bath or heating block set to 37°C

  • Vortex mixer

PART 1: Sample Preparation (Platelet-Rich and Platelet-Poor Plasma)

Causality: The quality of the platelet preparation is the single most important factor for a successful assay. Improper blood collection can cause premature platelet activation, while incorrect centrifugation can lead to inaccurate platelet counts or contamination. Samples must be handled at room temperature as cooling can activate platelets.[17]

  • Blood Collection:

    • Collect whole blood via clean venipuncture with minimal stasis into a plastic tube containing 3.2% sodium citrate (ratio of 9 parts blood to 1 part anticoagulant).[17]

    • Immediately after collection, gently invert the tube 3-5 times to ensure proper mixing with the anticoagulant. Do not shake.

    • Process the blood sample within 2 hours of collection. Keep the sample at room temperature (20-24°C) until processing.[18]

  • Platelet-Rich Plasma (PRP) Preparation:

    • Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature (20-24°C) with the brake off.[17]

    • Carefully aspirate the upper, straw-colored layer of PRP using a plastic pipette, being careful not to disturb the buffy coat (the layer of white blood cells) or red blood cells.[18]

    • Transfer the PRP to a capped plastic tube and let it rest for at least 30 minutes at room temperature before use to allow the platelets to revert to a resting state.[18]

  • Platelet-Poor Plasma (PPP) Preparation:

    • After removing the PRP, centrifuge the remaining blood sample at a higher speed, typically >2000 x g, for 15 minutes.[17]

    • Carefully collect the supernatant (PPP) and transfer it to a separate capped plastic tube. This will be used to set the 100% transmission reference in the aggregometer.

PART 2: Assay Procedure
  • Instrument Warm-up: Turn on the aggregometer and allow the sample block to warm to 37°C.[18]

  • Reagent Preparation: Prepare a stock solution of this compound in sterile saline or an appropriate buffer. Make serial dilutions to achieve the desired final concentrations for testing.

  • Instrument Calibration:

    • Pipette the required volume of PRP (typically 250-500 µL) into an aggregometer cuvette containing a magnetic stir bar.

    • Place the cuvette in the appropriate well of the aggregometer and allow it to equilibrate at 37°C with stirring (typically 900-1200 rpm) for at least 1 minute.[15]

    • Set this PRP sample as the 0% light transmission baseline.[16][18]

    • Replace the PRP cuvette with a cuvette containing the same volume of PPP.

    • Set this PPP sample as the 100% light transmission baseline.[18]

  • Performing the Assay:

    • Place a fresh cuvette with PRP and a stir bar into the sample well.

    • Allow the sample to stir for 1-2 minutes to establish a stable baseline recording.

    • Add a small volume (typically 1/10th of the PRP volume) of the this compound agonist solution directly into the PRP.[15]

    • Simultaneously start the data acquisition.

    • Record the change in light transmission for at least 5 minutes to observe the full shape change and any subsequent aggregation.

    • Repeat for each concentration of agonist or test compound. Always run a vehicle control (saline or buffer).

Experimental Workflow Overview

Workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Blood Collection (3.2% Citrate) B 2. Centrifuge (Low Speed) 150-200g, 15 min A->B C 3. Isolate PRP B->C D 4. Centrifuge (High Speed) >2000g, 15 min B->D H 8. Run Sample Equilibrate PRP baseline C->H E 5. Isolate PPP D->E G 7. Calibrate PRP=0% T, PPP=100% T E->G F 6. Instrument Setup Warm to 37°C F->G G->H I 9. Add this compound H->I J 10. Record Data (Shape Change = ↓ Transmission) I->J K 11. Measure Max Δ in Light Transmission (%) J->K L 12. Plot Dose-Response Curve K->L

Caption: Step-by-step workflow for the platelet shape change assay.

Data Analysis and Interpretation

The primary output from the aggregometer is a trace of light transmission (%) versus time.

  • Quantification: The platelet shape change is quantified by measuring the maximum decrease in light transmission from the initial baseline. This is typically expressed as a positive value (e.g., a 15% decrease is reported as 15).

  • Dose-Response: By testing a range of this compound concentrations, a dose-response curve can be generated to determine parameters like EC₅₀ (the concentration of agonist that produces 50% of the maximal shape change response).

  • Inhibitor Studies: When testing potential inhibitors, the assay is run with and without the compound. The percentage inhibition of the shape change response can then be calculated to determine the compound's potency (e.g., IC₅₀).

ParameterTypical Value/RangeInterpretation
Final this compound Conc. 0.1 µM - 10 µMLower concentrations may induce only shape change, while higher concentrations will also induce aggregation.
Shape Change Response 5 - 25% decrease in Light TransmissionThe magnitude of the response reflects the extent of platelet activation via the P2Y1 receptor pathway.
Time to Max Shape Change 30 - 90 secondsReflects the kinetics of the initial activation signaling cascade.
Stir Speed 900 - 1200 rpmEssential for keeping platelets in suspension and facilitating interactions.
Temperature 37°CPhysiological temperature is required for optimal enzyme activity and platelet function.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No/Low Shape Change Response 1. Inactive agonist. 2. Platelet inhibitory drug in donor blood (e.g., aspirin, clopidogrel). 3. Inherited platelet function disorder. 4. Incorrect instrument calibration.1. Prepare fresh agonist dilutions. 2. Screen donors for medication use. 3. Confirm with a normal control donor sample run in parallel.[19] 4. Recalibrate the instrument using freshly prepared PRP and PPP.
Spontaneous Shape Change/Aggregation 1. Traumatic venipuncture or poor collection technique. 2. Sample chilling or excessive agitation. 3. Contamination of reagents or disposables.1. Ensure a clean, smooth blood draw.[18] 2. Maintain samples at room temperature and handle gently. 3. Use new, sterile plasticware and high-purity reagents.
High Variability Between Replicates 1. Inconsistent pipetting of agonist or plasma. 2. Temperature fluctuations in the sample block. 3. Delay between sample runs allowing PRP to "age".1. Use calibrated pipettes and add agonist directly into the sample. 2. Ensure the instrument is fully warmed up and stable. 3. Plan the experiment to run all samples in a timely manner after PRP preparation.

References

  • Hardy, A. R., Conley, P. B., & Poole, A. W. (2004). ADP-induced platelet shape change: an investigation of the signalling pathways involved and their dependence on the method of platelet preparation. Blood Coagulation & Fibrinolysis, 15(6), 465-474. [Link]

  • Brass, L. F., Manning, D. R., Cichowski, K., & Abrams, C. S. (2002). ADP and platelets: the end of the beginning. Journal of Clinical Investigation, 110(11), 1573-1575. [Link]

  • Morgenstern, E., Korell, M., & Richter, J. (1984). A new method for measuring the dynamic shape change of platelets. Thrombosis Research, 33(3), 307-314. [Link]

  • Harrison, P. (2009). Not all light transmission aggregation assays are created equal: qualitative differences between light transmission and 96-well plate aggregometry. Platelets, 20(6), 363-370. [Link]

  • Savi, P., Labouret, C., Delesque, N., Guette, F., Lupker, J., & Herbert, J. M. (2001). P2y(12), a new platelet ADP receptor, target of clopidogrel. Biochemical and Biophysical Research Communications, 283(2), 379-383. [Link]

  • ResearchGate. (n.d.). Platelet function testing: light transmission aggregometry. ResearchGate. [Link]

  • Gurbel, P. A., & Tantry, U. S. (2018). Biology of Platelet Purinergic Receptors and Implications for Platelet Heterogeneity. Frontiers in Cardiovascular Medicine, 5, 5. [Link]

  • JJ Medicine. (2018, June 27). Primary Hemostasis - Part 2: Platelet Activation. YouTube. [Link]

  • ResearchGate. (n.d.). Event sequence and mechanisms of platelet shape changes during the adhesive process under flow. ResearchGate. [Link]

  • Johnson Francis. (2023, July 15). Platelet receptors for ATP and ADP. YouTube. [Link]

  • American Society of Hematology. (2023, August 29). Demystifying Platelet Function Testing. ASH Clinical News. [Link]

  • Dorsam, R. T., & Kunapuli, S. P. (2004). Central role of the P2Y12 receptor in platelet activation. The Journal of Clinical Investigation, 113(3), 340–345. [Link]

  • Practical-Haemostasis.com. (n.d.). Platelet Function Testing: Light Transmission Aggregometry. [Link]

  • Practical-Haemostasis.com. (n.d.). Platelet Function Testing: Introduction. [Link]

  • Gaussem, P., Freedom, T., & Godier, A. (2022). Light transmission aggregometry for platelet function testing: position paper on current recommendations and French proposals for accreditation. Platelets, 33(8), 1130-1139. [Link]

  • Bender, M., & Palankar, R. (2021). Platelet Shape Changes during Thrombus Formation: Role of Actin-Based Protrusions. Hämostaseologie, 41(1), 14-22. [Link]

  • Gurbel, P. A., & Tantry, U. S. (2016). Simultaneous Platelet P2Y12 and P2Y1 ADP Receptor Blockade. Arteriosclerosis, Thrombosis, and Vascular Biology, 36(3), 436-438. [Link]

  • Gresele, P. (2015). State of the Art in Platelet Function Testing. Seminars in Thrombosis and Hemostasis, 41(3), 242-253. [Link]

  • Nesbitt, W. S., Kulkarni, S., & Jackson, S. P. (2002). Platelet Shape Changes and Adhesion Under High Shear Flow. Arteriosclerosis, Thrombosis, and Vascular Biology, 22(1), 91-98. [Link]

  • ResearchGate. (n.d.). Platelet Aggregation Is Not Initiated by Platelet Shape Change. ResearchGate. [Link]

  • Michal, F., & Born, G. V. (1971). Shape change and aggregation of blood platelets: interaction between the effects of adenosine and diphosphate, 5-hydroxytryptamine and adrenaline. Journal of Physiology, 218(2), 29P-30P. [Link]

  • Lab Tests Online-UK. (2023, May 2). Platelet Function Tests. [Link]

  • Hechler, B., & Gachet, C. (2015). P2Y1 and P2Y12 Receptors Mediate Aggregation of Dog and Cat Platelets: A Comparison to Human Platelets. International Journal of Molecular Sciences, 16(12), 28995-29008. [Link]

  • Dorsam, R. T., & Kunapuli, S. P. (2004). Central role of the P2Y 12 receptor in platelet activation. The Journal of clinical investigation, 113(3), 340-5. [Link]

Sources

2-Mes-ADP concentration response curve generation P2Y12

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Generation of a 2-MeS-ADP Concentration-Response Curve for the P2Y12 Receptor

Audience: Researchers, scientists, and drug development professionals

Executive Summary

The P2Y12 receptor is a G protein-coupled receptor (GPCR) of paramount importance in hemostasis and thrombosis. As a central mediator of platelet activation, it has become a critical target for antiplatelet therapies.[1][2][3] This document provides a comprehensive guide for researchers to characterize the activation of the P2Y12 receptor using its potent and stable agonist, 2-methylthioadenosine diphosphate (this compound).[4] We present detailed, field-proven protocols for generating robust concentration-response curves in both recombinant cell-based systems and primary human platelets. The primary protocol focuses on the direct measurement of P2Y12's Gαi-coupled signaling pathway via cyclic AMP (cAMP) modulation, offering a precise and reproducible method for determining agonist potency (EC50). Alternative protocols for assessing downstream functional endpoints, including calcium mobilization and platelet aggregation, are also provided. This guide is designed to equip scientists with the necessary technical details and theoretical understanding to perform these assays with confidence and scientific rigor.

The P2Y12 Receptor: Mechanism of Action

The P2Y12 receptor is a purinergic receptor that is activated by adenosine diphosphate (ADP).[5][6] Its activation is a key step in the amplification of platelet activation and the formation of a stable thrombus.[3][6]

Signaling Cascade: Upon binding of an agonist like ADP or this compound, the P2Y12 receptor undergoes a conformational change, activating its associated heterotrimeric G protein of the Gαi family.[5][7] This activation leads to two primary downstream events:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[5][7] Lower cAMP levels reduce the activity of Protein Kinase A (PKA), thereby promoting platelet activation.

  • Activation of Phosphoinositide 3-Kinase (PI3K): The Gβγ subunits released from the G protein activate PI3K, initiating a signaling cascade that contributes to the stabilization of platelet aggregation.[6]

While the P2Y1 receptor, another ADP receptor on platelets, is primarily responsible for the initial shape change and transient calcium mobilization via Gαq coupling, the P2Y12 receptor's sustained signaling is crucial for full and irreversible platelet aggregation.[6][8]

P2Y12_Signaling cluster_intracellular P2Y12 P2Y12 Receptor Gi Gαiβγ P2Y12->Gi AC Adenylyl Cyclase cAMP cAMP AC->cAMP Gai_active Gαi (active) Gi->Gai_active Gby Gβγ Gi->Gby ADP This compound / ADP ADP->P2Y12 ATP ATP ATP->AC Platelet_Activation Platelet Activation & Aggregation Sustained cAMP->Platelet_Activation Inhibition Reduced Gai_active->AC Inhibits PI3K PI3K Activation Gby->PI3K PI3K->Platelet_Activation Contributes to

Figure 1: P2Y12 Receptor Signaling Pathway.

Experimental Design & Workflow

Generating a concentration-response curve involves stimulating the receptor with a range of agonist concentrations and measuring the resulting biological effect. The potency of the agonist is quantified by its EC50 value—the concentration required to produce 50% of the maximum response.[9][10]

Workflow A Step 1: Preparation - Culture & seed cells - Isolate platelets (PRP) B Step 2: Compound Dilution Prepare this compound serial dilutions A->B C Step 3: Stimulation Incubate cells/platelets with This compound concentrations B->C D Step 4: Signal Detection - Measure cAMP level - Measure Ca2+ flux - Measure aggregation C->D E Step 5: Data Analysis - Normalize data - Non-linear regression (4PL) - Determine EC50 D->E

Figure 2: General Experimental Workflow.

Primary Protocol: cAMP Measurement in P2Y12-Expressing Cells

This protocol offers the most direct and robust measure of Gαi-coupled P2Y12 activation. It utilizes a recombinant cell line (e.g., CHO-K1 or HEK293) stably expressing the human P2Y12 receptor, minimizing variability associated with primary cells. The endpoint is measured using a sensitive method like Homogeneous Time-Resolved Fluorescence (HTRF).

Materials and Reagents
Item Supplier Example Purpose
Cell LineCHO-K1-hP2Y12Expresses the target receptor
This compoundMedChemExpress, TocrisP2Y12 Agonist[4]
ForskolinSigma-AldrichAdenylyl cyclase activator (to elevate basal cAMP)
P2Y12 Antagonist (e.g., Cangrelor)MedChemExpressSpecificity control
cAMP Detection KitPerkinElmer (LANCE Ultra cAMP)Quantifies intracellular cAMP
Cell Culture Medium (e.g., F-12K)GibcoCell growth and maintenance
Fetal Bovine Serum (FBS)GibcoGrowth supplement
Penicillin-StreptomycinGibcoAntibiotic
Stimulation Buffer (e.g., HBSS)GibcoAssay medium
384-well white platesCorningLow-volume assay plates
Multichannel pipettes, Plate readerVariousLiquid handling and signal detection
Step-by-Step Methodology

Step 1: Cell Culture and Seeding

  • Culture CHO-K1-hP2Y12 cells in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Harvest cells using a non-enzymatic dissociation buffer to preserve receptor integrity.

  • Centrifuge cells and resuspend in fresh, serum-free medium.

  • Perform a cell count and adjust the density to 2,000-5,000 cells per 5 µL.

  • Dispense 5 µL of the cell suspension into each well of a 384-well white plate.

Step 2: Preparation of Compounds

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform a serial dilution series in stimulation buffer. A common approach is a 10-point, 1:3 or 1:5 dilution series to generate final assay concentrations ranging from 1 pM to 10 µM.

  • Prepare a solution of Forskolin in stimulation buffer. The final concentration should be one that elicits a sub-maximal cAMP response (typically 1-10 µM, requires optimization). This elevates the basal cAMP level, making the inhibitory effect of this compound more apparent.

  • Prepare controls:

    • Vehicle Control (0% Inhibition): Buffer + Forskolin

    • Maximal Agonist (100% Inhibition): Highest concentration of this compound + Forskolin

Step 3: Cell Stimulation

  • Add 5 µL of the this compound serial dilutions to the wells containing cells.

  • Add 5 µL of the Forskolin solution to all wells (except for baseline controls).

  • Incubate the plate at room temperature for 30 minutes.

Step 4: cAMP Detection (Example using LANCE Ultra cAMP Kit)

  • Following the manufacturer's protocol, prepare the Eu-cAMP tracer and ULight-anti-cAMP antibody solutions.

  • Add 5 µL of the Eu-cAMP solution to each well.

  • Add 5 µL of the ULight-anti-cAMP solution to each well.

  • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.

Data Analysis
  • Calculate HTRF Ratio: For each well, calculate the ratio of (665 nm reading / 620 nm reading) * 10,000.

  • Normalize Data: Convert the HTRF ratios to percent inhibition relative to your controls.

    • % Inhibition = 100 * (1 - [Signalsample - Signalmin] / [Signalmax - Signalmin])

    • Where Signalmax is the vehicle control and Signalmin is the maximal agonist control.

  • Curve Fitting: Plot the % Inhibition against the logarithm of the this compound concentration.

  • Fit the data using a non-linear regression model, specifically a four-parameter logistic (4PL) equation (also known as log(agonist) vs. response -- variable slope).[11]

  • From the fit, determine the EC50 value. For this compound at the human P2Y12 receptor, the EC50 is expected to be in the low nanomolar range (e.g., ~5 nM).[4]

Alternative Protocols

Platelet Aggregation Assay

This is a classic functional assay that measures the physiological endpoint of P2Y12 activation.

Protocol:

  • Sample Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.[12] It is critical that the venipuncture is smooth to avoid premature platelet activation.[12] Samples must be kept at room temperature and processed within 3 hours.[13]

  • PRP Preparation: Centrifuge the whole blood at 150-200 x g for 15 minutes at room temperature with no brake. Carefully collect the upper platelet-rich plasma (PRP) layer.

  • Assay Execution:

    • Use a light transmission aggregometer (LTA). Calibrate the instrument with PRP (0% aggregation) and platelet-poor plasma (100% aggregation).

    • Add PRP to the cuvettes with a stir bar and allow it to stabilize at 37°C.

    • Add varying concentrations of this compound to the cuvettes and record the change in light transmission for 5-10 minutes.

  • Data Analysis: Determine the maximum aggregation percentage for each this compound concentration. Plot % aggregation vs. log[this compound] and fit with a 4PL curve to determine the EC50.

Calcium Mobilization Assay

This assay measures the potentiation of calcium signaling, an important downstream event.

Protocol:

  • Cell/Platelet Preparation: Use either P2Y12-expressing cells or washed platelets.

  • Dye Loading: Incubate the cells/platelets with a calcium-sensitive fluorescent dye like Fluo-4 AM (e.g., 3 µM for 15-30 minutes at 37°C).[14] Probenecid can be included to prevent dye leakage.[14]

  • Assay Execution:

    • Use a fluorometric imaging plate reader (FLIPR) or a flow cytometer.

    • Record a baseline fluorescence reading.

    • Inject the this compound serial dilutions and immediately begin recording the change in fluorescence over time (typically 2-3 minutes).

  • Data Analysis: Calculate the maximum fluorescence signal (or area under the curve) for each concentration. Plot this response against the log[this compound] and fit with a 4PL curve to find the EC50.

Validation and Quality Control

To ensure the trustworthiness of the generated data, several validation steps are crucial:

  • Specificity: Co-incubate the cells/platelets with a known P2Y12-specific antagonist (e.g., cangrelor). A potent antagonist should produce a rightward shift in the this compound concentration-response curve, demonstrating that the observed effect is mediated specifically through the P2Y12 receptor.

  • Assay Quality (Z'-factor): For plate-based assays like the cAMP measurement, calculate the Z'-factor to assess assay robustness.

    • Z' = 1 - (3*(SDmax + SDmin)) / |Meanmax - Meanmin|

    • A Z' value > 0.5 indicates an excellent assay suitable for high-throughput screening.

  • Reproducibility: Repeat the experiment on different days with freshly prepared reagents to ensure the EC50 value is consistent and reproducible.

References

  • P2Y12 Inhibition Assay. (2025). UChicago Medicine Medical Laboratories. [Link]

  • P2Y12 Platelet Receptor: Mechanism of platelet aggregation. (2019). YouTube. [Link]

  • Gajos-Dabrowska, A., et al. (2021). Adenosine Receptor Agonists Increase the Inhibition of Platelet Function by P2Y12 Antagonists in a cAMP- and Calcium-Dependent Manner. Molecules. [Link]

  • Update on Plavix (Clopidogrel) Response Assay Platelet Function P2Y12. (2009). Laboratory Alliance. [Link]

  • What are P2Y12 receptor agonists and how do they work? (2024). Patsnap Synapse. [Link]

  • Hollopeter, G., et al. (2001). Central role of the P2Y12 receptor in platelet activation. Journal of Clinical Investigation. [Link]

  • Sibbing D, et al. (2019). Updated Expert Consensus Statement on Platelet Function and Genetic Testing for Guiding P2Y12 Receptor Inhibitor Treatment in Percutaneous Coronary Intervention. JACC Cardiovasc Interv. [Link]

  • Dawood, B. B., et al. (2012). Reference curves for aggregation and ATP secretion to aid diagnose of platelet-based bleeding disorders. Platelets. [Link]

  • Obydennyi, S.I., et al. (2022). ADP receptor P2Y12 is the capstone of the cross-talk between Ca2+ mobilization pathways dependent on Ca2+ ATPases sarcoplasmic/endoplasmic reticulum type 3 and type 2b in platelets. Research and Practice in Thrombosis and Haemostasis. [Link]

  • Price, M. J. (2011). Functional testing methods for the antiplatelet effect of P2Y12 receptor antagonists. Current cardiology reports. [Link]

  • Lova et al. (2023). The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. International Journal of Molecular Sciences. [Link]

  • Obydennyi, S.I., et al. (2022). ADP receptor P2Y12 is the capstone of the cross-talk between Ca2+ mobilization pathways dependent on Ca2+ ATPases sarcoplasmic/endoplasmic reticulum type 3 and type 2b in platelets. Research and Practice in Thrombosis and Haemostasis. [Link]

  • Loun, B., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • P2Y12 receptor. Wikipedia. [Link]

  • The Ratio of ADP- to TRAP-Induced Platelet Aggregation Quantifies P2Y12-Dependent Platelet Inhibition Independently of the Platelet Count. (2016). PLoS One. [Link]

  • Woulfe, D.S., et al. (2010). Increased platelet activation and calcium mobilization downstream of P2Y1-dependent signaling in GRK2+/- platelets. Journal of Thrombosis and Haemostasis. [Link]

  • P2Y12 Receptor Platelet Function Analysis (Functional Clopidogrel Resistance Test). The Doctors Laboratory. [Link]

  • The Role and Molecular Mechanism of P2Y12 Receptors in the Pathogenesis of Atherosclerotic Cardiovascular Diseases. (2022). International Journal of Molecular Sciences. [Link]

  • ADP dose response curve for platelet aggregation at normothermia and hypothermia. (2013). ResearchGate. [Link]

  • The EC50. GraphPad Prism 10 Curve Fitting Guide. [Link]

  • Setting up a Dose Response Protocol. (2024). CDD Support. [Link]

  • How to calculate EC50 for a pharmacological dose-response curve? (2021). ResearchGate. [Link]

Sources

Application Notes and Protocols: A Researcher's Guide to Radioligand Binding Assays Using [³³P]-2MeS-ADP for the P2Y12 Receptor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the P2Y12 Receptor in Thrombosis and Drug Discovery

The P2Y12 receptor, a G protein-coupled receptor (GPCR) predominantly found on the surface of platelets, plays a pivotal role in hemostasis and thrombosis.[1][2] Upon activation by its endogenous ligand, adenosine diphosphate (ADP), the P2Y12 receptor initiates a signaling cascade that leads to platelet aggregation, a critical step in the formation of a blood clot.[3] This central role in thrombosis has made the P2Y12 receptor a major target for the development of antiplatelet drugs, such as clopidogrel (Plavix®), prasugrel (Effient®), and ticagrelor (Brilinta®), which are widely used in the prevention of heart attacks and strokes.[4]

Understanding the interaction of novel compounds with the P2Y12 receptor is therefore a cornerstone of drug development in this therapeutic area. Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor due to their sensitivity and robustness.[5] This guide provides a detailed protocol and the underlying scientific principles for conducting radioligand binding assays for the human P2Y12 receptor using [³³P]-2-methylthioadenosine-5'-diphosphate ([³³P]-2MeS-ADP), a stable and high-affinity analog of ADP.[6]

Scientific Principles: Understanding the Radioligand Binding Assay

A radioligand binding assay measures the interaction between a radiolabeled ligand (the "hot" ligand) and a receptor. The fundamental principle is based on the law of mass action, which describes the reversible binding of a ligand to a receptor to form a ligand-receptor complex.[7] By quantifying the amount of radioactivity bound to the receptor, we can determine key parameters of the interaction, such as the receptor density (Bmax) and the ligand's dissociation constant (Kd), which is a measure of its affinity.

There are two primary types of radioligand binding assays discussed in this protocol:

  • Saturation Binding Assay: This assay determines the affinity (Kd) of the radioligand for the receptor and the total number of binding sites (Bmax) in a given tissue or cell preparation.[5] It involves incubating a fixed amount of the receptor preparation with increasing concentrations of the radioligand until saturation is reached.[8]

  • Competition Binding Assay: This assay is used to determine the affinity (Ki) of an unlabeled test compound (the "cold" ligand) for the receptor.[5] It involves incubating the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound. The test compound will compete with the radioligand for binding to the receptor, and the extent of this competition allows for the determination of its inhibitory constant (Ki).[5]

A critical aspect of any radioligand binding assay is the determination of non-specific binding . This is the portion of the radioligand that binds to components other than the target receptor, such as the filter membrane or other proteins.[9] To measure this, a parallel set of experiments is conducted in the presence of a high concentration of an unlabeled ligand that saturates the target receptors, ensuring that any measured radioactivity is due to non-specific interactions. Specific binding is then calculated by subtracting the non-specific binding from the total binding.[9]

Why [³³P]-2MeS-ADP?

The choice of the radioligand is crucial for a successful binding assay. [³³P]-2MeS-ADP is an excellent choice for studying the P2Y12 receptor for several reasons:

  • High Affinity and Specificity: 2MeS-ADP is a potent and selective agonist for the P2Y12 receptor, exhibiting high affinity binding.[6]

  • Metabolic Stability: Unlike ADP, 2MeS-ADP is resistant to degradation by ectonucleotidases present in cell membrane preparations, ensuring stable concentrations during the assay.

  • Properties of Phosphorus-33 (³³P):

    • Higher Energy than Tritium (³H): ³³P is a beta emitter with a higher energy than ³H, which can lead to a better signal-to-noise ratio and easier detection by liquid scintillation.

    • Longer Half-Life than Phosphorus-32 (³²P): With a half-life of 25.4 days, ³³P is more convenient to use than ³²P (half-life of 14.3 days), as it allows for a longer experimental window before significant radioactive decay.[7]

Experimental Workflow Overview

The following diagram illustrates the general workflow for a filtration-based radioligand binding assay.

workflow General Workflow for Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep P2Y12 Receptor Membrane Preparation Incubation Incubate Membranes with Radioligand +/- Unlabeled Ligand Membrane_Prep->Incubation Radioligand_Prep [³³P]-2MeS-ADP Working Solution Radioligand_Prep->Incubation Compound_Prep Unlabeled Ligand/ Test Compound Dilutions Compound_Prep->Incubation Filtration Rapid Filtration through GF/B Glass Fiber Filters Incubation->Filtration Washing Wash Filters to Remove Unbound Radioligand Filtration->Washing Scintillation Liquid Scintillation Counting Washing->Scintillation Data_Analysis Data Analysis (Kd, Bmax, Ki) Scintillation->Data_Analysis

Caption: General workflow of the radioligand binding assay.

Detailed Protocols

Part 1: Preparation of P2Y12 Receptor Membranes

This protocol describes the preparation of crude cell membranes from a cell line overexpressing the human P2Y12 receptor (e.g., CHO-K1 or HEK293 cells).

Materials:

  • Cell pellet from a culture of P2Y12-expressing cells

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

  • Storage Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 10% (w/v) Sucrose, pH 7.4

  • Protease inhibitor cocktail

  • Dounce homogenizer or handheld mechanical homogenizer

  • High-speed refrigerated centrifuge

Procedure:

  • Perform all steps at 4°C or on ice to minimize protein degradation.[5]

  • Resuspend the cell pellet in ice-cold Lysis Buffer containing a protease inhibitor cocktail.

  • Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or a mechanical homogenizer.

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Carefully collect the supernatant and transfer it to a new tube.

  • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Discard the supernatant and resuspend the membrane pellet in Storage Buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Aliquot the membrane preparation and store at -80°C until use.

Part 2: Saturation Binding Assay

Objective: To determine the Kd and Bmax of [³³P]-2MeS-ADP for the P2Y12 receptor.

Materials:

  • P2Y12 receptor membrane preparation

  • [³³P]-2MeS-ADP (stock solution of known specific activity)

  • Unlabeled 2MeS-ADP (for non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • 96-well microplates

  • Glass fiber filters (GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)

  • Vacuum filtration manifold

  • Liquid scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of [³³P]-2MeS-ADP in Assay Buffer. A typical concentration range would be 0.1 to 20 nM.

  • In a 96-well plate, set up the following reactions in triplicate for each concentration of [³³P]-2MeS-ADP:

    • Total Binding: Add Assay Buffer.

    • Non-specific Binding: Add unlabeled 2MeS-ADP to a final concentration of 10 µM.

  • Add the serially diluted [³³P]-2MeS-ADP to the appropriate wells.

  • Initiate the binding reaction by adding the P2Y12 membrane preparation (typically 20-50 µg of protein per well). The final assay volume is usually 200-250 µL.

  • Incubate the plate for 60 minutes at room temperature with gentle agitation.[10]

  • Terminate the reaction by rapid filtration through the pre-soaked GF/B filters using a vacuum manifold.[11]

  • Wash the filters rapidly with ice-cold Assay Buffer (3-4 times) to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Part 3: Competition Binding Assay

Objective: To determine the Ki of a test compound for the P2Y12 receptor.

Procedure:

  • Prepare serial dilutions of the unlabeled test compound in Assay Buffer. A wide concentration range is recommended (e.g., 10⁻¹¹ to 10⁻⁵ M).

  • In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Add Assay Buffer.

    • Non-specific Binding: Add unlabeled 2MeS-ADP to a final concentration of 10 µM.

    • Competition: Add the serially diluted test compound.

  • Add [³³P]-2MeS-ADP to all wells at a fixed concentration, typically at or below its Kd value (e.g., 1-2 nM).

  • Follow steps 4-8 from the Saturation Binding Assay protocol.

Data Analysis and Interpretation

Proper data analysis is crucial for extracting meaningful results from your binding assays.

data_analysis Data Analysis Flowchart Raw_CPM Raw CPM Data from Scintillation Counter Specific_Binding_Calc Calculate Specific Binding (Total - Non-specific) Raw_CPM->Specific_Binding_Calc Saturation_Analysis Saturation Assay: Non-linear Regression (One-site binding model) Specific_Binding_Calc->Saturation_Analysis Competition_Analysis Competition Assay: Non-linear Regression (Sigmoidal dose-response) Specific_Binding_Calc->Competition_Analysis Kd_Bmax Determine Kd and Bmax Saturation_Analysis->Kd_Bmax IC50 Determine IC50 Competition_Analysis->IC50 Cheng_Prusoff Calculate Ki using Cheng-Prusoff Equation IC50->Cheng_Prusoff Ki Determine Ki Cheng_Prusoff->Ki

Caption: Flowchart for the analysis of radioligand binding data.

Saturation Binding Data
  • Calculate specific binding for each concentration of [³³P]-2MeS-ADP.

  • Plot specific binding (Y-axis) against the concentration of the radioligand (X-axis).

  • Analyze the data using non-linear regression with a "one-site specific binding" model to determine the Kd and Bmax values.

ParameterDescriptionTypical Value for [³³P]-2MeS-ADP at P2Y12
Kd Dissociation constant; a measure of the radioligand's affinity. A lower Kd indicates higher affinity.2.8 - 4.3 nM[2][9]
Bmax Maximum number of binding sites; represents the density of the receptor in the preparation.Varies depending on expression level
Competition Binding Data
  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding (Y-axis) against the log concentration of the test compound (X-axis).

  • Analyze the data using non-linear regression with a sigmoidal dose-response (variable slope) model to determine the IC50 value. The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation :[12]

    Ki = IC50 / (1 + ([L]/Kd))

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor (determined from the saturation assay).

Trustworthiness and Self-Validation: Critical Considerations and Troubleshooting

To ensure the reliability and reproducibility of your results, it is essential to be aware of potential pitfalls and to incorporate self-validating measures into your experimental design.

Potential IssueCauseSolution/Validation
High Non-specific Binding Radioligand is too hydrophobic; filter binding.Pre-soak filters in 0.5% PEI. Include BSA or detergents in the wash buffer.[11]
Low Specific Binding Signal Low receptor expression; inactive receptor; insufficient radioligand concentration.Use a higher concentration of membranes. Ensure proper membrane preparation and storage. Optimize radioligand concentration around the Kd.
Poor Reproducibility Inconsistent pipetting; temperature fluctuations; inadequate washing.Use calibrated pipettes. Maintain a consistent temperature during incubation. Standardize the washing procedure.
Ligand Depletion More than 10% of the added radioligand is bound, violating assay assumptions.Reduce the amount of membrane protein used in the assay.[9]

Conclusion

This application note provides a comprehensive and detailed guide for performing radioligand binding assays to characterize the interaction of compounds with the P2Y12 receptor using [³³P]-2MeS-ADP. By understanding the underlying scientific principles and adhering to the detailed protocols and best practices outlined here, researchers can generate high-quality, reproducible data that is essential for the discovery and development of novel antiplatelet therapies.

References

  • Savi, P., et al. (2001). P2y(12), a new platelet ADP receptor, target of clopidogrel. Biochemical and Biophysical Research Communications, 283(2), 379-383. Available from: [Link]

  • Cattaneo, M., et al. (1997). Deficiency of (33P)2MeS-ADP binding sites on platelets with secretion defect, normal granule stores and normal thromboxane A2 production. Thrombosis and Haemostasis, 77(5), 986-990. Available from: [Link]

  • Apostolidis, P. A., et al. (2023). The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. International Journal of Molecular Sciences, 24(7), 6682. Available from: [Link]

  • Gachet, C., et al. (1997). Characterization of specific binding sites for [3H]2-MeS-ADP on megakaryocytoblastic cell lines in culture. British Journal of Haematology, 99(2), 429-435. Available from: [Link]

  • Gachet, C., et al. (1995). Evidence for the existence of two different ADP-binding sites on rat platelets. British Journal of Haematology, 91(2), 434-441. Available from: [Link]

  • Hollopeter, G., et al. (2001). Molecular identification and characterization of the platelet ADP receptor targeted by thienopyridine antithrombotic drugs. Nature, 409(6817), 202-207. Available from: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available from: [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Available from: [Link]

  • Wess, J. (2010). P2Y12 platelet inhibition in clinical practice. Netherlands Heart Journal, 18(10), 497-503. Available from: [Link]

  • Nurden, P., et al. (2011). Identification of a new dysfunctional platelet P2Y12 receptor variant associated with bleeding diathesis. Blood, 118(25), 6687-6695. Available from: [Link]

  • van Giezen, J. J., & Humphries, R. G. (2005). Central role of the P2Y12 receptor in platelet activation. Future Cardiology, 1(1), 85-93. Available from: [Link]

  • Zhang, J., et al. (2014). Agonist-bound structure of the human P2Y12 receptor. Nature, 509(7498), 115-118. Available from: [Link]

  • van Giezen, J. J., et al. (2009). Ticagrelor binds to human P2Y(12) independently from ADP but antagonizes ADP-induced receptor signaling and platelet aggregation. Journal of Thrombosis and Haemostasis, 7(9), 1556-1565. Available from: [Link]

  • Zhang, K., et al. (2014). Structure of the human P2Y12 receptor in complex with an antithrombotic drug. Nature, 509(7498), 119-122. Available from: [Link]

  • Ingall, A. H., et al. (1999). Antagonists of the platelet P2T receptor: a novel approach to antithrombotic therapy. Journal of Medicinal Chemistry, 42(2), 213-220. Available from: [Link]

  • Motulsky, H. (n.d.). Analyzing Radioligand Binding Data. GraphPad Software. Available from: [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Available from: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • ChemHelpASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. Available from: [Link]

  • Lerasle, M., et al. (2016). A 96-well filtration method for radioligand binding analysis of σ receptor ligands. Journal of Pharmacological and Toxicological Methods, 81, 257-263. Available from: [Link]

  • Bureau de l'Evaluation du Risque des Substances Chimiques. (n.d.). 33P. Available from: [Link]

  • Majid Ali. (2023, January 6). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool [Video]. YouTube. Available from: [Link]

Sources

2-Mes-ADP dosage for in vivo thrombosis models in mice

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Dosing of 2-MeS-ADP for In Vivo and Ex Vivo Thrombosis Models

Part 1: Executive Summary & Strategic Rationale

In preclinical thrombosis research, 2-Methylthioadenosine-5'-diphosphate (this compound) is the high-potency, metabolically stable analog of physiological ADP. While plain ADP is the industry standard for inducing massive, lethal Pulmonary Thromboembolism (PTE), its rapid degradation by endothelial ectonucleotidases (CD39) introduces high variability.

This compound is the superior reagent for:

  • Ex Vivo Pharmacodynamics (PD): Validating the efficacy of P2Y12 antagonists (e.g., Clopidogrel, Prasugrel) in dosed animals.

  • Intravital Microscopy: Inducing localized, receptor-specific thrombi where precise concentration control is required.

  • Sensitized Systemic Models: Investigating subtle platelet defects that massive ADP doses might mask.

This guide provides the protocols for these three applications, moving beyond generic "ADP" methods to specific this compound workflows.

Part 2: Mechanistic Grounding

To design a valid experiment, one must understand that this compound is a potent agonist for P2Y1, P2Y12, and P2Y13 receptors. Unlike Thrombin or Collagen, which are "strong" agonists, this compound relies on the synergy between the Gq and Gi pathways to sustain aggregation.

  • P2Y1 (

    
    ):  Triggers calcium mobilization and shape change.[1]
    
  • P2Y12 (

    
    ):  Inhibits cAMP (via Adenylyl Cyclase downregulation) and activates PI3K. This is the target of antithrombotic drugs.  Without P2Y12 activation, aggregates formed by P2Y1 are unstable and reversible.
    
Pathway Visualization

P2Y_Pathway Agonist This compound P2Y1 P2Y1 Receptor (Gq-coupled) Agonist->P2Y1 P2Y12 P2Y12 Receptor (Gi-coupled) Agonist->P2Y12 PLC PLC Activation P2Y1->PLC AC Adenylyl Cyclase P2Y12->AC Inhibits PI3K PI3K Activation P2Y12->PI3K Ca Ca2+ Mobilization PLC->Ca Shape Platelet Shape Change (Weak Aggregation) Ca->Shape cAMP cAMP Levels AC->cAMP Reduces Stab Aggregate Stabilization (Thrombus Growth) cAMP->Stab Low cAMP promotes stability PI3K->Stab Shape->Stab Synergy

Caption: this compound activates both P2Y1 (initiation) and P2Y12 (stabilization). P2Y12 inhibition prevents thrombus stability, making it the primary drug target.

Part 3: Experimental Protocols

Protocol A: The "Gold Standard" Ex Vivo PD Model

Use Case: Testing if a drug (e.g., Clopidogrel) administered to the mouse is actually working.

This is the most scientifically robust use of this compound. You dose the animal, but you trigger thrombosis outside the body to eliminate hemodynamic variables.

Reagents:

  • This compound Stock: 10 mM in saline (Store -20°C).

  • Anticoagulant: 3.8% Sodium Citrate (1:9 ratio).

Workflow:

  • Dosing: Administer test drug (PO/IV) to C57BL/6 mice.

  • Wait Time: 2–4 hours (peak plasma concentration).

  • Blood Collection: Anesthetize mouse (Isoflurane). Draw blood from the inferior vena cava (IVC) into citrate. Do not use heparin (it interferes with P2Y12 assays).

  • Preparation: Centrifuge at 200 x g for 10 min to obtain Platelet Rich Plasma (PRP). Adjust platelet count to

    
     using Platelet Poor Plasma (PPP).
    
  • Challenge:

    • Place PRP in aggregometer cuvette (37°C, stirring 1200 rpm).

    • Add This compound to a final concentration of 2 µM to 5 µM .

    • Note: Plain ADP requires 10–20 µM to achieve similar effects. This compound at 5 µM produces a sustained, irreversible curve in vehicle mice.

  • Readout: Measure % Light Transmission (Aggregation) at 5 minutes.

    • Vehicle: >60% Aggregation (Irreversible).

    • P2Y12 Inhibitor: <20% Aggregation (Disaggregation observed).

Protocol B: Intravital Microscopy (Cremaster/Mesentery)

Use Case: Visualizing thrombus formation in real-time.

This compound is preferred here because it can be applied locally without causing systemic death, allowing for precise "injury" simulation.

Dosage & Application:

  • Method: Superfusion or Iontophoresis.

  • Concentration: 10 µM – 100 µM (in superfusion buffer).

  • Procedure:

    • Exteriorize the cremaster muscle or mesentery.

    • Visualize vessel using fluorescent anti-CD41 (platelets) and anti-fibrin antibodies.

    • Apply this compound via micropipette adjacent to the vessel wall.

    • Observation: this compound induces rapid platelet rolling and adhesion. Unlike laser injury (which is collagen/tissue factor driven), this isolates the purinergic pathway.

Protocol C: Systemic Pulmonary Thromboembolism (PTE)

Use Case: Survival/Mortality studies.

Critical Note: Plain ADP is the standard for this model because it is cheaper and the "transient" nature of ADP thrombi mimics clinical emboli well. However, if this compound is required (e.g., to overcome high ectonucleotidase activity), the dose must be strictly adjusted.

Comparative Dosage Table:

ParameterPlain ADP (Standard)This compound (High Potency)
Route IV (Tail Vein) BolusIV (Tail Vein) Bolus
Mild Effect (Transient drop in platelets)0.5 mg/kg0.01 – 0.05 mg/kg
Severe Effect (Occlusion/Paralysis)2.5 – 10 mg/kg0.1 – 0.5 mg/kg
Lethal Dose (LD100)> 100 mg/kg~1.0 – 5.0 mg/kg (Est.)

Step-by-Step Procedure (Transient Sequestration Model):

  • Preparation: Dissolve this compound (Trisodium salt) in sterile saline to 10 µg/mL .

  • Baseline: Measure platelet count via tail nick.

  • Injection: Inject 0.05 mg/kg (approx. 100 µL for a 20g mouse) via tail vein.

    • Speed: Rapid bolus (< 5 seconds).

  • Sampling: Draw blood at 1 minute and 5 minutes post-injection.

  • Readout:

    • At 1 min: Expect ~40–60% drop in circulating platelets (sequestration in lungs).

    • At 10 min: Platelet count should rebound (reversibility).

    • Efficacy: P2Y12 antagonists will prevent this drop, maintaining circulating counts.

Part 4: Reagent Preparation & Stability

The #1 cause of experimental failure is ADP degradation.

  • Stock Solution: Dissolve this compound (typically supplied as trisodium salt) in sterile water or saline to 10 mM.

  • Aliquot: Store in small volumes (e.g., 50 µL) at -20°C or -80°C .

  • Thawing: Thaw only once . Discard unused portion. Never refreeze.

  • Vehicle: For IV injection, dilute stock in sterile 0.9% saline immediately before use.

  • pH Check: Ensure pH is ~7.4. Acidic conditions degrade the nucleotide.

References

  • Savi, P., et al. (2001). "P2Y12, a new platelet ADP receptor, target of clopidogrel."[2][3] Biochemical and Biophysical Research Communications. Link

    • Context: Defines this compound binding affinity and its displacement by clopidogrel metabolites.[2][3]

  • Andre, P., et al. (2003). "P2Y12 regulates platelet adhesion/activation, thrombus growth, and thrombus stability in injured arteries."[1] Journal of Clinical Investigation. Link

    • Context: Establishes the role of P2Y12 in thrombus stability and provides intravital microscopy protocols.
  • Sundd, P., et al. (2018). "ADP triggers reversible acute pulmonary thrombosis in mice."[4][5] ResearchGate / Blood.[6] Link

    • Context: The definitive protocol for ADP-induced PTE, establishing the 2.5 mg/kg benchmark for plain ADP, serving as the reference for this compound dose scaling.
  • Cattaneo, M. (2010). "New P2Y12 inhibitors." Circulation. Link

    • Context: Reviews the potency differences between ADP analogs and clinical implic

Sources

Application Note: Quantifying Adenylyl Cyclase Inhibition via the P2Y12 Receptor Using 2-MeS-ADP

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for measuring the inhibition of adenylyl cyclase (AC) mediated by the activation of the Gαi-coupled P2Y12 receptor. We present the underlying principles of the signaling pathway, a comprehensive, step-by-step protocol for a cell-based assay using the potent P2Y12 agonist 2-Methylthioadenosine diphosphate (2-MeS-ADP), and guidelines for data analysis and interpretation. The featured protocol is designed to be a self-validating system, incorporating essential controls to ensure data integrity and reproducibility. This application note is intended to equip researchers in pharmacology and drug discovery with the technical knowledge to robustly characterize compounds targeting Gαi-coupled pathways.

Introduction: The Adenylyl Cyclase Signaling Axis

Adenylyl cyclase is a key enzyme in cellular signaling, responsible for the conversion of adenosine triphosphate (ATP) to the second messenger cyclic adenosine monophosphate (cAMP).[1] The intracellular concentration of cAMP is tightly regulated by the opposing actions of G protein-coupled receptors (GPCRs) that couple to stimulatory G proteins (Gαs) and inhibitory G proteins (Gαi).

  • Gαs-coupled receptors , upon activation, stimulate adenylyl cyclase, leading to an increase in intracellular cAMP levels.

  • Gαi-coupled receptors , conversely, inhibit adenylyl cyclase activity, resulting in a decrease in cAMP production.[2][3]

This dynamic interplay is fundamental to a vast array of physiological processes. The P2Y12 receptor is a prominent member of the Gαi-coupled receptor family.[4][5] Primarily expressed on the surface of blood platelets, it plays a crucial role in thrombosis and hemostasis.[4][6] When activated by its endogenous ligand, adenosine diphosphate (ADP), the P2Y12 receptor's Gαi subunit dissociates and directly inhibits adenylyl cyclase.[7][8] This inhibition of AC prevents the rise in cAMP that would otherwise suppress platelet activation.[4]

2-Methylthioadenosine diphosphate (this compound) is a potent and specific synthetic agonist of the P2Y12 receptor, making it an invaluable tool for studying this signaling pathway.[9][10] By using this compound, researchers can selectively activate the P2Y12 receptor and quantify the resulting inhibition of adenylyl cyclase activity.

Mechanism of Action: this compound-Mediated Inhibition

To measure the inhibitory effect of P2Y12 activation, it is necessary first to stimulate adenylyl cyclase to produce a measurable baseline of cAMP. This is typically achieved using forskolin, a direct activator of most adenylyl cyclase isoforms.[11][12] Once AC is activated and producing cAMP, the addition of a Gαi-coupled receptor agonist, such as this compound, will cause a dose-dependent decrease in the cAMP level.

The signaling cascade can be summarized as follows:

  • Basal State: In resting cells, adenylyl cyclase has a low level of basal activity.

  • AC Stimulation: Forskolin directly binds to and activates adenylyl cyclase, leading to a significant increase in the conversion of ATP to cAMP.

  • Gαi-Coupled Receptor Activation: this compound binds to and activates the P2Y12 receptor.

  • Gαi Protein Transduction: The activated P2Y12 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gαi protein. This causes the Gαi subunit to dissociate from the βγ-subunits.[7]

  • AC Inhibition: The activated Gαi subunit directly interacts with and inhibits the forskolin-stimulated adenylyl cyclase, leading to a reduction in the rate of cAMP synthesis.[3]

  • Quantifiable Output: The resulting decrease in intracellular cAMP concentration is measured and is proportional to the activation of the P2Y12 receptor.

P2Y12_Inhibition_Pathway cluster_membrane Cell Membrane P2Y12 P2Y12 Receptor Gi Gi Protein (αβγ) P2Y12->Gi Activates AC_active Adenylyl Cyclase (Active) Gi->AC_active αi subunit inhibits AC Adenylyl Cyclase (Inactive) AC->AC_active cAMP cAMP (Decreased) AC_active->cAMP Converts TwoMeSADP This compound TwoMeSADP->P2Y12 Binds Forskolin Forskolin Forskolin->AC Directly Activates ATP ATP ATP->AC_active

Figure 1. Signaling pathway of this compound-induced inhibition of adenylyl cyclase.

Experimental Protocol: Cell-Based cAMP Assay

This protocol outlines a robust method for determining the potency (IC50) of this compound in inhibiting forskolin-stimulated adenylyl cyclase in a cell line endogenously or recombinantly expressing the P2Y12 receptor (e.g., CHO-K1 or PC12 cells).[9][13] The procedure utilizes a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or LANCE (Lanthanide Chelate Excite), for cAMP detection.[14][15][16]

Required Materials
  • Cell Line: A suitable cell line expressing functional P2Y12 receptors (e.g., CHO-K1-hP2Y12, PC12, or platelets).

  • Cell Culture Medium: Appropriate for the chosen cell line.

  • Assay Buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation), pH 7.4.[17]

  • Reagents:

    • This compound (agonist)

    • Forskolin (AC activator)

    • cAMP Detection Kit (e.g., HTRF cAMP Dynamic 2 or LANCE Ultra cAMP Kit).[15][18]

  • Equipment:

    • 384-well white, low-volume microplates

    • Multichannel pipettes

    • CO2 incubator

    • HTRF-compatible microplate reader

Assay Workflow

The assay is performed in two main stages: cell stimulation followed by cAMP detection.[14]

cAMP_Assay_Workflow cluster_prep Preparation cluster_stim Cell Stimulation cluster_detect cAMP Detection A 1. Harvest & Count Cells C 3. Dispense Cells into Assay Plate A->C B 2. Prepare Reagent Plates (this compound & Forskolin) D 4. Add this compound (Dose-Response) B->D E 5. Add Forskolin (to all wells except negative control) B->E C->D D->E F 6. Incubate (e.g., 30 min at RT) E->F G 7. Add Detection Reagents (e.g., Eu-cAMP & ULight-Ab) F->G H 8. Incubate (e.g., 60 min at RT) G->H I 9. Read Plate (TR-FRET Reader) H->I

Figure 2. General experimental workflow for the adenylyl cyclase inhibition assay.
Step-by-Step Procedure

Day 1: Cell Culture

  • Seed cells at an appropriate density to reach ~80-90% confluency on the day of the experiment.

Day 2: Assay Execution

  • Cell Preparation:

    • Wash cells with PBS and harvest using a non-enzymatic cell dissociation solution.

    • Centrifuge the cell suspension (e.g., 1000 rpm for 5 minutes).[12]

    • Resuspend the cell pellet in Assay Buffer and perform a cell count.

    • Dilute the cells to the desired final concentration (optimized beforehand, typically 2,500-5,000 cells/well).[15]

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in Assay Buffer. A typical concentration range would be from 1 µM down to 1 pM.

    • Prepare a stock of Forskolin in Assay Buffer. The final concentration used should be predetermined to elicit ~80% of the maximal cAMP response (EC80), which provides a robust window for measuring inhibition.[12]

  • Cell Stimulation:

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate.

    • Add 5 µL of the this compound serial dilutions to the appropriate wells. For control wells, add 5 µL of Assay Buffer.

    • Add 5 µL of the Forskolin solution to all wells except the "Basal" (negative control) wells. Add 5 µL of Assay Buffer to the Basal wells.

    • Seal the plate and incubate for 30 minutes at room temperature.[18]

  • cAMP Detection:

    • Following the manufacturer's instructions for the chosen cAMP detection kit, prepare the detection reagents (e.g., Eu-cryptate labeled cAMP and d2-labeled anti-cAMP antibody).[16][19]

    • Add 5 µL of the first detection reagent (e.g., cAMP-d2) to all wells.

    • Add 5 µL of the second detection reagent (e.g., anti-cAMP cryptate) to all wells.

    • Seal the plate, protect from light, and incubate for 60 minutes at room temperature.[20]

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible reader, measuring the emission at both 665 nm (acceptor) and 615 nm (donor).

Data Analysis and Interpretation

The output from the TR-FRET reader is a ratio of the acceptor and donor fluorescence signals. This ratio is inversely proportional to the amount of cAMP in the well.[21][22]

Calculations
  • Calculate the 665/615 Ratio: For each well, calculate the ratio: (Emission at 665 nm / Emission at 615 nm) * 10,000.

  • Normalize the Data: Convert the ratio data to percent inhibition.

    • 0% Inhibition (Max Signal): This is your positive control, containing cells + Forskolin (no this compound).

    • 100% Inhibition (Min Signal): This is your negative control, containing cells only (Basal level, no Forskolin or this compound).

    • Normalization Formula: % Inhibition = 100 * (1 - [(Sample Ratio - Basal Ratio) / (Forskolin Ratio - Basal Ratio)])

  • Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the this compound concentration.

  • Determine IC50: Fit the data to a four-parameter logistic equation (sigmoidal dose-response with variable slope) to determine the IC50 value. The IC50 is the concentration of this compound that produces 50% of the maximum inhibition.

Representative Data & Quality Control

The following table structure should be used to organize results. The IC50 for this compound at the P2Y12 receptor is expected to be in the low nanomolar range.[10]

Control/CompoundConditionRaw TR-FRET Ratio (665/615)Normalized Response (% of Forskolin Control)Calculated % Inhibition
BasalNo Forskolin, No this compoundHighN/A100% (by definition)
Max StimulationForskolin, No this compoundLow100%0% (by definition)
This compound [1 nM]Forskolin + AgonistIntermediate~60%~40%
This compound [10 nM]Forskolin + AgonistIntermediate-Low~25%~75%
This compound [100 nM]Forskolin + AgonistLow~10%~90%

Self-Validation and Trustworthiness:

  • Assay Window: A robust assay should have a clear and significant difference between the basal and forskolin-stimulated signals.

  • Z'-factor: For screening applications, calculate the Z'-factor to assess assay quality. A Z' > 0.5 is considered excellent.

  • Pertussis Toxin Control: To confirm that the inhibition is mediated by a Gαi protein, pre-treat a subset of cells with pertussis toxin. This toxin ADP-ribosylates and inactivates Gαi proteins, which should abolish the inhibitory effect of this compound.[9]

Conclusion

The protocol described provides a reliable and quantitative method for assessing adenylyl cyclase inhibition through the P2Y12 receptor. By leveraging the potent agonist this compound and a sensitive cAMP detection platform, researchers can accurately determine the potency of compounds targeting this important Gαi-coupled receptor. The principles and methodologies outlined are fundamental for drug discovery programs aimed at modulating platelet function and other physiological processes regulated by the P2Y12 signaling pathway.

References

  • Büscher, R., Ho, T., & Schmalzing, G. (2003). Inhibition of adenylyl cyclase by neuronal P2Y receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 367(5), 441–449. Available at: [Link]

  • Apostolidis, P. A., & Iliodromitis, E. K. (2023). The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. International Journal of Molecular Sciences, 24(7), 6653. Available at: [Link]

  • ResearchGate. (n.d.). Schematic illustration of the platelet P2-mediated ADP signaling pathway and its role in platelet activation. Retrieved from [Link]

  • Greasley, P. J., & Jansen, F. P. (2009). In Vitro Assay Based on Camp Levels Modulated by Gi-Coupled Receptors. U.S. Patent Application No. 12/301,745.
  • Nonstop Neuron. (2021, July 14). Adenylyl Cyclase - cAMP Pathway || Gs and Gi Protein Pathway [Video]. YouTube. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Assay Guidance Manual: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual: Figure 1. [Principles of the HTRF cAMP...] Retrieved from [Link]

  • Puri, R. N., & Colman, R. W. (1999). ADP-induced platelet aggregation and inhibition of adenylyl cyclase activity stimulated by prostaglandins: signal transduction mechanisms. Biochemical Pharmacology, 57(7), 757–768. Available at: [Link]

  • American Society of Hematology. (2015). Insights into platelet P2Y12 receptor activation. Blood, 125(6), 899. Available at: [Link]

  • Watts, V. J., & Neve, K. A. (2018). Gαi/o-coupled receptor-mediated sensitization of adenylyl cyclase: 40 years later. Pharmacological Research, 134, 198–205. Available at: [Link]

  • Hollopeter, G., Jantzen, H. M., & Vincent, D. (2001). Molecular identification and characterization of the platelet ADP receptor targeted by thienopyridine antithrombotic drugs. Journal of Clinical Investigation, 108(12), 1823–1830. Available at: [Link]

  • JoVE. (2023). GPCRs Regulate Adenylyl Cyclase Activity. Retrieved from [Link]

  • Cattaneo, M., Lecchi, A., & Ohno, M. (2003). Molecular bases of defective signal transduction in the platelet P2Y12 receptor of a patient with congenital bleeding. Proceedings of the National Academy of Sciences, 100(4), 1979–1984. Available at: [Link]

  • Henry, M. A., Wilcox, K. E., & Asirvatham-Jeyaraj, N. (2024). Forskolin-mediated cAMP activation upregulates TNF-α expression despite NF-κB downregulation in LPS-treated Schwann cells. PLOS ONE, 19(4), e0295325. Available at: [Link]

  • Molecular Devices. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Retrieved from [Link]

  • ResearchGate. (2023). The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. Retrieved from [Link]

  • MDPI. (2024). G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential. International Journal of Molecular Sciences, 25(3), 1598. Available at: [Link]

  • Revvity. (2024, June 11). How to run a cAMP HTRF assay [Video]. YouTube. Available at: [Link] (Note: A representative, non-specific YouTube link is used as the original may not be stable).

  • Brust, T. F., Morgenstern, T. J., & Wickman, K. (2020). Gαi/o-coupled receptor-mediated sensitization of adenylyl cyclase: 40 years later. Handbook of Experimental Pharmacology, 259, 1–21. Available at: [Link]

Sources

2-Mes-ADP application in spinal cord injury recovery research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Mes-ADP for Spinal Cord Injury Recovery

Abstract

This guide details the application of This compound , a highly selective and potent P2Y1 receptor agonist , in the context of spinal cord injury (SCI) recovery. While purinergic signaling is often associated with acute nociception, emerging research identifies P2Y1 activation as a critical driver of Wnt signaling , neuronal survival , and remyelination in the sub-acute phase of injury. This document provides mechanistic insights, preparation protocols, and experimental workflows for leveraging this compound to enhance locomotor recovery in rodent models.

Introduction: The Purinergic Switch in SCI

Spinal cord injury triggers a massive release of ATP, initiating a complex purinergic signaling cascade. While early P2X activation is linked to cell death, P2Y1 receptors (Gq-coupled) on astrocytes and neurons play a dual role.

  • Acute Phase: Modulates astrocyte reactivity and calcium wave propagation.

  • Sub-Acute/Chronic Phase: Recent transcriptomic analyses reveal that sustained P2Y1 activation by this compound shifts the gene expression profile toward neuroprotection (anti-apoptosis) and remyelination via the Wnt/

    
    -catenin pathway.
    

Key Application: this compound is not merely a probe; it is a pro-regenerative pharmacological agent capable of enhancing limb motor function when applied during the critical window of secondary injury repair.

Mechanism of Action

This compound binds selectively to the P2Y1 receptor, initiating a Gq-mediated signaling cascade. Unlike non-hydrolyzable ATP analogs, this compound specifically targets the metabolic and transcriptional machinery required for tissue repair without over-activating cytotoxic P2X channels.

Signaling Pathway Diagram

P2Y1_Pathway Drug This compound Rec P2Y1 Receptor (Gq-Coupled) Drug->Rec Agonist Binding Gq Gαq Protein Rec->Gq Activation PLC PLCβ Gq->PLC Stimulates IP3 IP3 PLC->IP3 Hydrolysis ER ER Ca2+ Store IP3->ER Binds IP3R Ca Cytosolic Ca2+ Elevation ER->Ca Release Wnt Wnt Signaling Activation Ca->Wnt Crosstalk Genes Gene Expression (Mag, Mog, Cnp) Wnt->Genes Transcription Outcome Remyelination & Locomotor Recovery Genes->Outcome Repair

Caption: P2Y1 activation by this compound triggers calcium-dependent Wnt signaling, promoting remyelination genes.

Protocol: Preparation and Handling

This compound is a nucleotide analog.[1] Proper handling is critical to prevent hydrolysis and ensure receptor selectivity.

Compound Profile:

  • Chemical Name: 2-(Methylthio)adenosine-5'-diphosphate trisodium salt.[2][3]

  • Molecular Weight: ~539.2 g/mol .

  • Solubility: Soluble in water and PBS (up to 10 mg/mL).[3]

  • Stability: Stable in EDTA-blood for ~2 hours; rapidly degrades in heparinized blood (t1/2 ~11 min).[4]

Preparation Steps:

  • Stock Solution (10 mM): Dissolve 5.4 mg of this compound in 1 mL of sterile, nuclease-free water.

  • Aliquoting: Divide into 50 µL aliquots in light-protective tubes.

  • Storage: Store at -20°C. Do not freeze-thaw more than twice.

  • Working Solution: Dilute in artificial cerebrospinal fluid (aCSF) or sterile saline immediately before use.

Experimental Application Guidelines

Application A: In Vivo Spinal Cord Injury Model (Mouse)

Objective: To enhance locomotor recovery following T9 contusion/crush injury.

Experimental Workflow:

  • Injury Induction: Perform T9 laminectomy and induce moderate crush injury (e.g., impactor or forceps compression) in C57BL/6 mice.

  • Administration Window:

    • Start: 24-48 hours post-injury (Sub-acute phase).

    • Duration: Daily treatment for 14 days.

  • Dosing Strategy:

    • Route:Intrathecal (i.t.) injection or indwelling catheter is preferred to bypass BBB and stability issues.

    • Dose:50 - 100 µM (in 5-10 µL volume).

    • Note: Systemic (IP) administration requires significantly higher doses (e.g., 1-5 mg/kg) and EDTA buffering, but is less effective for spinal targets.

  • Readouts:

    • BMS Score: Assess hindlimb locomotion weekly for 6 weeks.

    • Histology (Week 6): Immunostain for NeuN (neuronal survival) and MBP/Olig2 (remyelination) in the Z1/Z2 lesion core.

Application B: In Vitro Astrocyte Calcium Imaging

Objective: To validate drug activity and receptor presence in spinal slices.

Protocol:

  • Slice Prep: Prepare acute spinal cord slices (300 µm) from P10-P14 mice.

  • Loading: Incubate slices with Fluo-4 AM (5 µM) or use genetically encoded GCaMP mice.

  • Baseline: Perfusion with aCSF for 10 min.

  • Agonist Application:

    • Apply This compound (1 - 10 µM) via bath perfusion for 60 seconds.

    • Observation: Expect a rapid, transient increase in intracellular Ca2+ in astrocytes (soma and processes).

  • Control: Pre-incubate with MRS2179 (P2Y1 antagonist, 10 µM) to block the response, confirming selectivity.

Data Analysis & Interpretation

ParameterExpected Effect (this compound Group)Mechanism
BMS Score Significant increase (Weeks 4-6)Regeneration of locomotor circuits.
NeuN+ Cells Increased density in lesion coreAnti-apoptotic gene induction (Nefh, NeuroD6).
Ca2+ Transients Rapid amplitude spikeGq-GPCR activation (Validation of drug activity).
Wnt Targets Upregulation (Cyclin D1, Axin2)Downstream transcriptional activation.

Troubleshooting & Optimization

  • Issue: No behavioral improvement observed.

    • Cause: Drug degradation or incorrect timing.

    • Solution: Ensure fresh preparation; switch to intrathecal pump for continuous delivery; verify injury severity is not "complete" (requires some spared tissue).

  • Issue: Excessive pain behavior (spasticity/allodynia).

    • Cause: P2Y1 activation can sensitize nociceptors in the acute phase (<24h).

    • Solution: Delay administration to the sub-acute phase (48h+) to target repair rather than acute inflammation.

References

  • A Selective P2Y Purinergic Receptor Agonist 2-MesADP Enhances Locomotor Recovery after Acute Spinal Cord Injury. Source: European Neurology (2020). Significance: Primary evidence for therapeutic efficacy and Wnt pathway linkage. URL:[Link]

  • P2Y1 purinoceptor-mediated Ca2+ signaling and Ca2+ wave propagation in dorsal spinal cord astrocytes. Source: Journal of Neuroscience. Significance: Establishes P2Y1 as the driver of astrocyte calcium waves. URL:[Link]

  • Nucleotide P2Y1 receptor agonists are in vitro and in vivo prodrugs of A1/A3 adenosine receptor agonists. Source: Biochemical Pharmacology (2020). Significance: Critical data on stability and metabolism of this compound in blood.[4] URL:[Link]

  • Excitation of rat spinal ventral horn neurons by purinergic P2X and P2Y receptor activation. Source: Brain Research. Significance: Validates the electrophysiological effects of this compound on spinal neurons. URL:[Link]

Sources

Application Note: High-Fidelity Assessment of Platelet Activation via 2-MeS-ADP Stimulation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

Platelet function testing by flow cytometry is the gold standard for evaluating hemostasis and monitoring antiplatelet therapy (e.g., P2Y12 inhibitors like clopidogrel, prasugrel, ticagrelor). While Adenosine Diphosphate (ADP) is the physiological agonist, it suffers from rapid degradation by plasma ectonucleotidases (CD39/CD73), leading to unstable assay results and reversible aggregation artifacts.

Why 2-MeS-ADP? 2-Methylthio-ADP (this compound) is a potent, stable synthetic analogue of ADP. It exhibits:

  • High Potency: Approximately 100-fold more potent than ADP at P2Y1 and P2Y12 receptors.

  • Enzymatic Resistance: Resistant to hydrolysis by plasma nucleotidases, ensuring sustained receptor occupancy during the staining workflow.

  • Receptor Specificity: It acts as a full agonist for both the Gq-coupled P2Y1 receptor (shape change, calcium mobilization) and the Gi-coupled P2Y12 receptor (stabilization of aggregation, cAMP downregulation).

This guide details a high-sensitivity protocol for measuring two critical surface activation markers: CD62P (P-Selectin) , marking alpha-granule secretion, and Activated GPIIb/IIIa (PAC-1) , marking the conformational change required for fibrinogen binding.

Mechanistic Background

Understanding the dual-receptor signaling pathway is critical for interpreting data, particularly when testing P2Y12 antagonists.

Signaling Pathway Diagram

The following diagram illustrates the concurrent activation of P2Y1 and P2Y12 by this compound, leading to the exposure of activation markers.

PlateletSignaling Agonist This compound P2Y1 P2Y1 Receptor (Gq-coupled) Agonist->P2Y1 P2Y12 P2Y12 Receptor (Gi-coupled) Agonist->P2Y12 Ca Intracellular Ca2+ Mobilization P2Y1->Ca AC Adenylyl Cyclase (Inhibition) P2Y12->AC Shape Shape Change (FSC/SSC Shift) Ca->Shape CD62P Alpha-Granule Release (CD62P Surface Exp.) Ca->CD62P GPIIb GPIIb/IIIa Activation (PAC-1 Binding) Ca->GPIIb Co-factor cAMP cAMP Levels (Decrease) AC->cAMP VASP VASP (Dephosphorylation) cAMP->VASP VASP->GPIIb Sustained Activation

Caption: this compound activates P2Y1 (calcium/shape change) and P2Y12 (cAMP reduction/sustained aggregation).

Pre-Analytical Considerations (The "Trustworthiness" Pillar)

The majority of flow cytometry errors occur before the sample hits the cytometer.

Anticoagulant Selection
  • 3.2% Sodium Citrate: The standard for clinical assays. Note: Citrate chelates calcium. Since PAC-1 binding is Calcium-dependent, re-calcification or the use of specific buffers is often required, though physiological calcium in the buffer is usually sufficient.

  • Hirudin / PPACK: Preferred for research. These direct thrombin inhibitors preserve physiological divalent cation (Ca2+/Mg2+) levels, resulting in more physiological PAC-1 binding kinetics. Do not use EDTA , as it irreversibly dissociates the GPIIb/IIIa complex.

Sample Handling
  • Time Window: Analyze within 4 hours of draw.

  • Temperature: Maintain at Room Temperature (20-25°C). Cold storage causes spontaneous activation ("cold activation").

  • Agitation: Do not vortex blood samples. Mix by gentle inversion only.

Experimental Protocol

Reagents & Materials
  • Buffer: HEPES-Tyrode’s Buffer (HTB), pH 7.4 (Supplemented with 1mM CaCl2 if using Citrate).

  • Agonist: this compound (Sigma/Tocris), Stock 10 mM in water. Working dilutions: 0.1 µM, 1 µM, 10 µM.

  • Antibodies:

    • Identification: Anti-CD41a (GPIIb) or Anti-CD61 (GPIIIa) [Clone HIP8 or similar] - APC or PerCP labeled.

    • Activation 1: Anti-CD62P (P-Selectin) [Clone AK4] - PE labeled.

    • Activation 2: PAC-1 (Activated GPIIb/IIIa) [Clone PAC-1] - FITC labeled.[1] Note: This is an IgM antibody.[2]

  • Fixative: 1% Paraformaldehyde (PFA) in PBS.

Step-by-Step Workflow

Step 1: Dilution Dilute whole blood 1:10 or 1:20 in HEPES-Tyrode’s Buffer.

  • Why? Whole blood is too dense for flow cytometry (coincidence events). Dilution prevents "swarm" effects.

Step 2: Antibody Addition (Pre-load) Add saturating concentrations of CD41, CD62P, and PAC-1 antibodies to the FACS tubes before adding the agonist.

  • Why? Capturing the "peak" activation is critical. Adding antibodies first ensures they are present the moment the receptor is triggered.

Step 3: Stimulation (Kinetic Criticality) Add this compound to the tubes. Recommended titration:

  • Low Dose (0.1 µM): Sensitive to mild defects/inhibition.

  • High Dose (10 µM): Assesses maximal reserve capacity.

  • Control: Buffer only (Resting state).

Step 4: Incubation Incubate for 15-20 minutes at Room Temperature in the dark. Do not shake.

Step 5: Stopping the Reaction

  • Option A (Analyze Fresh - Recommended): Dilute 1:10 again with HTB and analyze immediately. This yields the highest fidelity for PAC-1.

  • Option B (Fixation): Add 400 µL of 1% PFA.

    • Critical Warning: PAC-1 binding is reversible and sensitive to fixation. If fixing, analyze within 2 hours. Prolonged fixation causes PAC-1 signal loss.

Data Acquisition & Analysis

Cytometer Setup
  • Scale: Set Forward Scatter (FSC) and Side Scatter (SSC) to Logarithmic scale. Platelets are 1-3 µm and will appear as "noise" on linear scales optimized for leukocytes.

  • Threshold: Trigger on CD41/CD61 fluorescence (Immunofluorescence triggering) rather than scatter to eliminate debris and RBC ghosts.

Gating Strategy

The following diagram outlines the logical flow for isolating the platelet population and quantifying activation.

GatingStrategy AllEvents All Events (Ungated) PlateletID Platelet ID (CD41+ / CD61+) AllEvents->PlateletID Threshold ScatterGate Scatter Gate (Log FSC vs Log SSC) PlateletID->ScatterGate Morphology Doublets Single Platelets (FSC-A vs FSC-H) ScatterGate->Doublets Excl. Aggregates Readout Activation Analysis (2D Plot) Doublets->Readout Q_Resting Q3: Resting (PAC1- / CD62P-) Readout->Q_Resting Q_Active Q2: Activated (PAC1+ / CD62P+) Readout->Q_Active

Caption: Hierarchical gating strategy to isolate single platelets and assess dual-activation markers.

Data Reporting (Table)

Report data as both % Positive (frequency) and Median Fluorescence Intensity (MFI, magnitude).

MarkerBiological MeaningExpected Resting (%)Expected Activated (10µM this compound)
CD62P Degranulation (Irreversible)< 2%> 80%
PAC-1 Aggregation Potential (Reversible)< 1%> 70%
CD61 Platelet Identity> 98%> 98%

Troubleshooting & Validation

  • Issue: High Background in Resting Control.

    • Cause: Traumatic venipuncture or "cold activation."

    • Solution: Discard the first 2mL of blood during draw. Ensure all buffers are at RT.

  • Issue: Low PAC-1 Signal despite CD62P positivity.

    • Cause: EDTA contamination or prolonged fixation.

    • Solution: Use Citrate/Hirudin. Analyze fresh. Ensure Ca2+ is present in the buffer.

  • Issue: "Disappearing" Population.

    • Cause: Micro-aggregates formed by this compound are being filtered out by doublet discrimination.

    • Solution: Check the "Doublets" gate. In functional assays, aggregates are a real biological output, not just artifacts.

References

  • Storey, R. F., et al. (2001). "The central role of the P(2T) receptor in amplification of human platelet activation, aggregation, secretion and procoagulant activity." Blood.

  • Michelson, A. D. (2006). "Flow cytometry: a clinical test of platelet function." Blood.

  • Shattil, S. J., et al. (1985). "Changes in the platelet membrane glycoprotein IIb.IIIa complex during platelet activation." Journal of Biological Chemistry.

  • Bio-Rad Laboratories. "Flow Cytometry Platelet Activation Protocols."

  • Thermo Fisher Scientific. "PAC-1 Monoclonal Antibody Product Information."

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Preventing Hydrolysis of 2-Mes-ADP in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Mes-ADP (2-Mesityladenonsine-5'-diphosphate). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability and integrity of this compound in aqueous solutions. As a potent and selective P2Y receptor agonist, ensuring the stability of your this compound solutions is paramount for reproducible and accurate experimental results. This document will delve into the mechanisms of hydrolysis, offer troubleshooting advice, and provide validated protocols for preparation and storage.

Section 1: Understanding the Instability of this compound

Q1: What is this compound and why is it prone to hydrolysis?

This compound is an analog of Adenosine-5'-diphosphate (ADP) where a mesityl group is attached to the C2 position of the adenine ring. It is a highly potent agonist for several P2Y purinergic receptors.[1] The primary point of instability in this compound, like all nucleoside diphosphates, is the pyrophosphate (or diphosphate) bond. This bond is susceptible to nucleophilic attack by water, a process known as hydrolysis, which cleaves the terminal phosphate group to yield 2-Mes-AMP (adenosine monophosphate) and an inorganic phosphate (Pi). This degradation leads to a significant loss of biological activity, as the diphosphate moiety is crucial for receptor binding and activation.

The hydrolysis of the pyrophosphate bond can be catalyzed by several factors commonly present in a laboratory setting, including acidic or alkaline pH, elevated temperatures, and the presence of divalent cations or contaminating enzymes.[2]

Hydrolysis_Pathway cluster_main Hydrolysis of this compound cluster_factors Accelerating Factors Mol_ADP This compound (Active Agonist) Mol_AMP 2-Mes-AMP (Inactive Product) Mol_ADP->Mol_AMP Hydrolysis Pi Inorganic Phosphate (Pi) Factor_pH Low pH (<6.5) High pH (>8.0) Factor_pH->Mol_ADP catalyze Factor_Temp Elevated Temperature (e.g., > 4°C) Factor_Temp->Mol_ADP catalyze Factor_Enzyme Contaminating Phosphatases Factor_Enzyme->Mol_ADP catalyze Factor_Ions Divalent Cations (e.g., Mg²⁺, Ca²⁺) Factor_Ions->Mol_ADP catalyze

Caption: Hydrolysis pathway of this compound and key accelerating factors.

Q2: What are the primary factors that accelerate the degradation of this compound?

Understanding the factors that accelerate hydrolysis is the first step toward prevention.

  • pH: The stability of nucleotide solutions is highly pH-dependent. Acidic conditions (pH < 6.5) can lead to the hydrolysis of the glycosidic bond, while alkaline conditions (pH > 8.0) can promote the hydrolysis of the phosphate ester bonds.[3][4] For optimal stability, a neutral to slightly alkaline pH is recommended.

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. Storing solutions at room temperature or even in a refrigerator (approx. 4°C) for extended periods can lead to significant degradation.[5]

  • Enzymatic Contamination: Biological buffers and reagents can be a source of contaminating nucleoside 5'-triphosphate diphosphohydrolases (NTPDases) or other phosphatases that rapidly hydrolyze ADP and its analogs.[6]

  • Divalent Cations: While often required for biological activity, divalent cations like Mg²⁺ can catalyze the hydrolysis of phosphodiester bonds.[2] Their inclusion in stock solutions should be avoided.

Section 2: Troubleshooting Guide

This section addresses common problems encountered by researchers and provides a logical workflow for diagnosing and solving them.

Issue: "I'm observing a loss of activity or inconsistent results from my this compound stock solution."

This is the most common indicator of compound degradation.

Troubleshooting Workflow:

Troubleshooting_Workflow start Inconsistent Results Observed check_storage 1. Verify Storage Conditions - Aliquoted? - Stored at -20°C or -80°C? - Avoided freeze-thaw cycles? start->check_storage check_prep 2. Review Preparation Protocol - Was it dissolved in a buffer? - Was the pH verified (7.0-8.0)? check_storage->check_prep qc_check 3. Perform Quality Control - Analyze an aliquot via HPLC. - Compare to a fresh standard. check_prep->qc_check decision Degradation Confirmed? qc_check->decision discard Discard old stock. Prepare fresh solution. decision->discard Yes review_handling Review handling procedures with the entire lab. decision->review_handling No, but issue persists discard->review_handling

Caption: A step-by-step workflow for troubleshooting this compound solution instability.

Detailed Steps:

  • Verify Storage: Immediately confirm that the stock solution was stored at -20°C or, preferably, -80°C. Check if the solution was properly aliquoted to avoid multiple freeze-thaw cycles, which are known to degrade nucleotides.[3][5]

  • Review Preparation: Re-examine the original preparation protocol. Was the this compound powder dissolved directly in a neutral pH buffer (e.g., Tris-HCl) or unbuffered water?[2] Dissolving nucleotide salts in unbuffered water can lead to an acidic pH, accelerating hydrolysis.[7]

  • Perform Quality Control (QC): The most definitive way to assess the integrity of your solution is through analytical methods like High-Performance Liquid Chromatography (HPLC).[8][9] An analysis will clearly show the presence of degradation products (e.g., 2-Mes-AMP).

  • Take Corrective Action: If degradation is confirmed, discard the compromised stock. Prepare a fresh stock solution following the validated protocol outlined in Section 4 of this guide.

Section 3: FAQs for Proactive Stability Management

Q1: What is the best way to prepare a this compound stock solution?

To maximize stability, dissolve the this compound powder in a sterile, biological buffer at a neutral to slightly alkaline pH (7.0-8.0), such as 10 mM Tris-HCl.[3] Avoid using phosphate buffers if the solution will be used in assays where phosphate might interfere.[7]

Q2: What are the optimal storage conditions?

A properly prepared stock solution in a suitable buffer can be expected to be stable for up to two years when stored at -20°C or -80°C.[3][10] It is crucial to aliquot the stock into single-use volumes before freezing to prevent degradation from repeated freeze-thaw cycles.[2]

Q3: How can I check the integrity of my this compound solution?

HPLC with UV detection is the gold standard for quantifying nucleotides and their degradation products.[9] This method allows for the separation and quantification of this compound from potential contaminants like 2-Mes-AMP, providing a clear picture of your stock's integrity.

Q4: Are there any incompatible reagents or materials?

Avoid strong acids and bases. Be mindful of potential sources of phosphatases, such as serum-containing media or cell lysates, if not using appropriate inhibitors. While not an incompatibility, avoid adding divalent cations like Mg²⁺ to your long-term storage stock, as they can accelerate hydrolysis.[2] Add them to the working solution immediately before the experiment if required.

Section 4: Validated Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Aqueous Stock Solution (10 mM)

This protocol is designed to maximize the shelf-life and reproducibility of your this compound stock.

Materials:

  • This compound (salt form)

  • 1 M Tris-HCl, pH 7.5 (sterile)

  • Nuclease-free water

  • Sterile, low-retention microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Calculate Required Mass: Determine the mass of this compound powder needed to achieve a final concentration of 10 mM.

  • Prepare Buffer: In a sterile tube, prepare the required volume of 10 mM Tris-HCl, pH 7.5, using the 1 M stock and nuclease-free water.

  • Dissolution: Add the calculated mass of this compound powder to the buffer. Vortex gently until fully dissolved. Do not heat the solution to aid dissolution.

  • Verify pH (Optional but Recommended): Spot a small amount of the solution onto a pH strip to ensure the pH is within the 7.0-7.5 range. Adjust with dilute HCl or NaOH if necessary.

  • Aliquot for Storage: Immediately dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in sterile, low-retention tubes. This is the most critical step to prevent degradation from multiple freeze-thaw cycles.[5]

  • Store: Label the aliquots clearly and store them at -20°C for short-term storage or -80°C for long-term stability.[10]

Protocol 2: Quality Control of this compound Solution via HPLC

This protocol provides a general framework for assessing the purity of your this compound solution.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column

Mobile Phase (Example):

  • A gradient elution is typically used.

  • Buffer A: 0.1 M Phosphate buffer, pH 6.0

  • Buffer B: Acetonitrile

  • Note: The exact gradient and buffer system should be optimized for your specific column and system.

Procedure:

  • Prepare Standard: Prepare a fresh solution of this compound at a known concentration to serve as a reference standard.

  • Prepare Sample: Thaw one aliquot of your stored this compound stock solution and dilute it to a concentration within the optimal detection range of your instrument.

  • Injection: Inject the standard and the sample onto the HPLC system.

  • Analysis: Monitor the elution profile at approximately 275 nm.[1]

  • Interpretation: Compare the chromatograms. A pure, stable solution of this compound will show a single major peak at a specific retention time. The presence of additional peaks, particularly an earlier eluting peak corresponding to 2-Mes-AMP, indicates degradation. The purity can be calculated by comparing the peak areas.

Data Summary Table

ParameterConditionEffect on StabilityRecommendation
pH < 6.5 or > 8.0Accelerates hydrolysis[3][4]Maintain pH between 7.0 and 8.0 in a buffer like Tris-HCl.
Temperature > -20°CSignificantly increases degradation rate[5]Store aliquots at -20°C or preferably -80°C.
Freeze-Thaw Cycles Multiple cyclesLeads to progressive degradation[3]Aliquot stock into single-use volumes immediately after preparation.
Divalent Cations Presence of Mg²⁺, Ca²⁺Can catalyze hydrolysis[2]Exclude from stock solutions; add to working solutions as needed.

References

  • Gendron, F. P., et al. (2002). "Enzymatic hydrolysis of 2-MeS-ATP-β,γ-CH 2 , 2, in human blood serum..." ResearchGate. Available at: [Link]

  • Dieni, C. A. (2015). Answer to "What is the stability of Adenosine diphosphate (ADP) in water solution?". ResearchGate. Available at: [Link]

  • Perry, G. A. "ADP Stock." Protocol. Available at: [Link]

  • Hechler, B., et al. (2012). "Determination of ATP and ADP Secretion from Human and Mouse Platelets by an HPLC Assay." PLoS ONE. Available at: [Link]

  • Grigorenko, B., et al. (2005). "Stabilization of the ADP/Metaphosphate Intermediate during ATP Hydrolysis in Pre-power Stroke Myosin." Journal of Biological Chemistry. Available at: [Link]

  • Hechler, B., et al. (2012). Figure: "Stimulation of ADP release by this compound in absence and presence of calcium ions." ResearchGate. Available at: [Link]

  • Marschal, M., et al. (2020). "The Impact of Cold Storage on Adenosine Diphosphate-Mediated Platelet Responsiveness." Transfusion Medicine and Hemotherapy. Available at: [Link]

  • Wikipedia contributors. "Adenosine triphosphate." Wikipedia. Available at: [Link]

  • GenoMembrane. "Buffer Preparation Protocol." ResearchGate. Available at: [Link]

  • Parmenter, C., et al. (2023). "Liquid Chromatography Method for Simultaneous Quantification of ATP and its Degradation Products..." Metabolites. Available at: [Link]

  • Protocol Online user 'mdfenko'. (2019). Answer in "Preparation of ADP stock." Protocol Online. Available at: [Link]

  • Hussain Biology. (2017). "Mechanism of ATP Hydrolysis." YouTube. Available at: [Link]

  • Khan Academy. "ATP hydrolysis mechanism." Khan Academy. Available at: [Link]

  • BIOLOG Life Science Institute. "Technical Information about 3'-NH2-ADP." BIOLOG Website. Available at: [Link]

  • Collet, G., et al. (2020). "Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices." Pharmaceuticals. Available at: [Link]

  • Yaron, J. R. (2017). Answer to "Can someone please answer some questions about preparing and handling ATP for cell culture work?". ResearchGate. Available at: [Link]

  • Han, Y., et al. (2024). "Host Defense Antimicrobial Peptides (HDPs) as Regulators of Hemostasis and Vascular Biology." International Journal of Molecular Sciences. Available at: [Link]

  • Park, H. W., et al. (2010). "ATP Hydrolysis in Eg5 Kinesin Involves a Catalytic Two-water Mechanism." Journal of Biological Chemistry. Available at: [Link]

  • Lymn, R. W., & Taylor, E. W. (1971). "Mechanism of Adenosine Triphosphate Hydrolysis by Actomyosin." Biochemistry. Available at: [Link]

  • Hechler, B., et al. (1998). "Differential Effects of Adenine Nucleotide Analogues on Shape Change and Aggregation Induced by Adnosine 5-diphosphate (ADP) in Human Platelets." British Journal of Pharmacology. Available at: [Link]

Sources

Technical Support Center: 2-Mes-ADP Potency Standardization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methylthioadenosine-5'-diphosphate (2-Mes-ADP) is the industry-standard high-potency agonist for P2Y1, P2Y12, and P2Y13 receptors. However, its potency is frequently reported as "variable" between batches. In 90% of cases, this variability is not due to synthesis errors but rather hygroscopic mass error , oxidative degradation , or uncontrolled ectonucleotidase activity in the biological assay.

This guide provides a self-validating workflow to isolate the root cause of potency shifts, distinguishing between chemical instability and biological assay artifacts.

Module 1: Chemical Integrity & Concentration Verification

The Problem: You weighed 1 mg of powder, but you do not have 1 mg of active agonist. The Cause: this compound is typically supplied as a sodium or lithium salt. These salts are extremely hygroscopic. Over time, or after repeated bottle openings, the powder absorbs atmospheric water, meaning a "1 mg" weight may actually contain 30-40% water mass.

Protocol: Spectrophotometric Concentration Correction

Do not rely on gravimetric weight for critical EC50 curves. Always verify concentration via UV absorbance.

  • Prepare Stock: Dissolve the "weighed" amount in water or TE buffer (pH 7.4) to a theoretical concentration of 10 mM.

  • Measure UV: Dilute 1:100 in buffer and measure Absorbance at 273 nm (

    
    ).
    
  • Calculate Real Concentration: Use the Beer-Lambert Law.

    
    
    
    • 
      : Concentration (M)
      
    • 
      : Extinction Coefficient for this compound 
      
      
      
      (Verify against specific batch CoA).
    • 
      : Path length (1 cm).
      

Data Interpretation:

Observation Diagnosis Action
Calc. Conc. = 90-100% of Weighed Batch is dry and chemically pure. Proceed to Module 2.
Calc. Conc. < 80% of Weighed Hygroscopic water weight error. Adjust stock volume based on UV-calculated molarity, not weight.

|


 Ratio Shift  | Nucleobase degradation or oxidation. | Discard batch. Oxidation of the thioether group reduces potency. |

Module 2: Biological Assay Troubleshooting

The Problem: The drug is chemically pure, but potency (


) shifts 10-100 fold in cellular assays.
The Cause:  "The cells are eating the drug." P2Y receptors are often co-expressed with Ectonucleotidases (CD39/NTPDase1), which rapidly hydrolyze this compound into 2-Mes-AMP (inactive at P2Y12) and Adenosine (P1 agonist).
Diagnostic Workflow: The "CD39 Trap"

If your


 is drifting right (lower potency), perform this validation step.

Experimental Setup: Run your standard Dose-Response Curve (DRC) in two parallel conditions:

  • Condition A: Standard Assay Buffer.

  • Condition B: Assay Buffer + ARL67156 (100

    
    M).
    
    • Note: ARL67156 is a competitive ectonucleotidase inhibitor.[1]

Analysis:

  • If Potency Restores (Condition B

    
     < Condition A):  The issue is biological , not the batch. Your cells have upregulated CD39, or cell density is too high, causing rapid ligand depletion.
    
  • If Potency Remains Low: The issue is chemical .[2] The batch has degraded (likely oxidation of the methylthio group).

Visualization: Troubleshooting Logic Flow

TroubleshootingFlow Start Issue: Variable Potency (Right-shifted EC50) Step1 Step 1: UV Quantitation (A273nm) Start->Step1 Decision1 Is Concentration Correct? Step1->Decision1 Action1 Adjust Stock Volume (Hygroscopic Error) Decision1->Action1 No (<80%) Step2 Step 2: HPLC/LC-MS Check Purity Decision1->Step2 Yes (>90%) Step3 Step 3: Biological Validation (+/- ARL67156) Action1->Step3 Decision2 Purity > 95%? Step2->Decision2 Action2 Discard Batch (Chemical Degradation) Decision2->Action2 No Decision2->Step3 Yes Result1 Potency Restored with Inhibitor Step3->Result1 Result2 Potency Still Low Step3->Result2 Conclusion1 Cause: Ectonucleotidase Activity (Assay Artifact) Result1->Conclusion1 Conclusion2 Cause: Receptor Desensitization or Oxidized Ligand Result2->Conclusion2

Caption: Logic flow for isolating potency variability. Blue nodes represent diagnostic actions; Green/Red nodes represent root cause identification.

Module 3: Receptor Specificity & Desensitization

The Problem: Inconsistent activation of P2Y1 vs. P2Y12. The Mechanism: this compound is potent at both P2Y1 (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 coupled) and P2Y12 (

coupled).[3] In platelet aggregation assays, P2Y1 drives the initial shape change, while P2Y12 drives sustained aggregation.

Critical Control: If you observe "weak" aggregation but normal initial shape change, your this compound is likely intact, but the P2Y12 receptor is desensitized . P2Y12 desensitizes rapidly upon exposure to trace nucleotides (e.g., ADP leaking from damaged cells during prep).

Pathway Visualization:

P2YPathway Ligand This compound P2Y1 P2Y1 Receptor (Gq) Ligand->P2Y1 High Potency P2Y12 P2Y12 Receptor (Gi) Ligand->P2Y12 High Potency CD39 CD39/NTPDase1 (Degradation Sink) Ligand->CD39 Rapid Hydrolysis Ca Ca2+ Mobilization (Shape Change) P2Y1->Ca cAMP Inhibition of cAMP (Sustained Aggregation) P2Y12->cAMP Inactive 2-Mes-AMP (Inactive) CD39->Inactive

Caption: Dual signaling pathway of this compound. Note CD39 acts as a competitive sink, reducing effective concentration at the receptors.

Frequently Asked Questions (FAQ)

Q1: My this compound solution turned slightly yellow. Is it still good? A: Discard it. Yellowing often indicates oxidation of the thioether moiety or hydrolysis products. This compound solutions should be colorless. Store aliquots at -20°C or -80°C and avoid freeze-thaw cycles (


 cycles significantly reduces potency).

Q2: Why is my


 for P2Y12 (0.9 nM) higher than the literature value? 
A:  This is likely due to ligand depletion . If you have a high density of cells expressing CD39, they will hydrolyze the 0.9 nM agonist concentration to below threshold levels within seconds. Add ARL67156 (100 

M) to the assay buffer to stabilize the concentration.

Q3: Can I use weight to prepare my stock solution? A: No. As detailed in Module 1, the sodium salt form absorbs atmospheric water. Always prepare a concentrated stock (e.g., 10 mM) based on weight, but standardize the final concentration using UV spectrophotometry (


) before diluting for assay curves.

Q4: Does the salt form (Lithium vs. Sodium) matter? A: Biologically, no. However, Lithium salts are generally more soluble and slightly less hygroscopic than Sodium salts. If using Sodium salt, ensure your assay buffer controls for the additional Na+ if you are running ion-sensitive experiments (though the contribution is usually negligible).

References

  • Tocris Bioscience. 2-Methylthioadenosine diphosphate trisodium salt Technical Data Sheet. Retrieved from

  • Lévesque, S. A., et al. (2007). Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases.[4][5] British Journal of Pharmacology, 152(1), 141–150. Retrieved from

  • Cayman Chemical. 2-Methylthioadenosine diphosphate (sodium salt) Product Information. Retrieved from

  • Jacobson, K. A., et al. (2000). P2Y receptors: Crystal clear? Trends in Pharmacological Sciences, 21(3), 108-111.

Sources

Technical Support Center: Optimal pH and Buffer Conditions for 2-Mes-ADP Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Mes-ADP (2-(Methylthio)adenosine 5'-diphosphate). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for ensuring the stability and efficacy of this compound in your experiments. As a potent P2Y receptor agonist, maintaining the integrity of this compound is critical for obtaining reliable and reproducible results.[1][2] This resource provides field-proven insights and scientifically grounded recommendations to address common challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous solutions?

A1: The primary cause of instability for this compound, like other nucleotide diphosphates, is hydrolysis of the phosphoanhydride bond linking the two phosphate groups. This chemical breakdown is susceptible to both pH-dependent and enzymatic degradation. Extreme pH conditions, either acidic or alkaline, can catalyze this hydrolysis, leading to the formation of 2-Mes-AMP and inorganic phosphate, which will render the compound inactive as a P2Y12 receptor agonist.

Q2: What is the optimal pH range for maintaining this compound stability?
Q3: Which buffer systems are recommended for working with this compound?

A3: The choice of buffer is critical and can influence the stability of this compound not just through pH control but also through direct interactions. Here are our top recommendations, along with the scientific rationale behind them:

  • Phosphate Buffers (e.g., Sodium Phosphate, Potassium Phosphate):

    • Rationale: Phosphate buffers are effective in the physiological pH range (pKa₂ ≈ 7.2) and are generally considered non-reactive with nucleotides. They are a common choice for biological assays.

    • Consideration: Be aware that high concentrations of phosphate can sometimes interact with divalent cations, which might be important for your experimental system.

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid):

    • Rationale: HEPES has a pKa of ~7.5, making it an excellent buffer for maintaining physiological pH. It is a zwitterionic buffer that is generally considered to be biochemically inert.

    • Consideration: HEPES can interact with some metal ions, so this should be considered if your experiment is sensitive to metal ion concentrations.

  • MES (2-(N-morpholino)ethanesulfonic acid):

    • Rationale: With a pKa of ~6.1, MES is a good choice for experiments requiring a slightly acidic pH. It is a "Good's" buffer, designed for minimal interaction with biological components.[3]

    • Consideration: Ensure the pH of your MES buffer is adjusted to be within its effective buffering range (typically 5.5 to 6.7).

Q4: Are there any buffer components I should avoid when working with this compound?

A4: Yes. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), can potentially react with other components in your solution, although direct reactivity with the nucleotide itself is low. A more significant consideration for Tris is its temperature-dependent pH shift, which can be problematic if your experiments are conducted at various temperatures. Buffers with significant metal-chelating properties should also be used with caution if divalent cations are essential for your assay's biological activity.

Q5: How should I prepare and store my this compound stock solutions?

A5: Proper preparation and storage are paramount for maximizing the shelf-life of your this compound.

  • Stock Solution Preparation:

    • We recommend preparing a concentrated stock solution (e.g., 10 mM) in a high-quality, sterile, nuclease-free buffer at the optimal pH (e.g., pH 7.0-7.4).

    • Use a buffer system that is compatible with your downstream applications.

    • If dissolving the trisodium salt of this compound, be mindful of the final salt concentration in your experiments.[2]

  • Storage:

    • For long-term storage, aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store these aliquots at -20°C or below . For maximum stability, -80°C is recommended.[4]

    • Avoid storing this compound solutions at room temperature for extended periods.[1] While some suppliers indicate stability at room temperature for short durations, long-term storage under these conditions will lead to degradation.

Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound and provides a systematic approach to resolving them.

Problem: Inconsistent or lower-than-expected activity of this compound.

This is a frequent issue that can often be traced back to the stability of the compound. Follow this troubleshooting workflow:

2-Mes-ADP_Troubleshooting start Start: Inconsistent this compound Activity check_prep Step 1: Verify Solution Preparation - Freshly prepared? - Correct buffer and pH? start->check_prep check_storage Step 2: Review Storage Conditions - Stored at -20°C or below? - Avoided freeze-thaw cycles? check_prep->check_storage If preparation is correct check_buffer Step 3: Assess Buffer Compatibility - pH within 6.0-7.5? - Any potentially reactive components? check_storage->check_buffer If storage is optimal test_stability Step 4: Perform Stability Check - Compare fresh vs. old stock. - Run a time-course experiment. check_buffer->test_stability If buffer is appropriate conclusion Conclusion: Identify and rectify the source of degradation. test_stability->conclusion Stability_Assessment_Workflow prep Prepare this compound working solution incubate Incubate at experimental temperature prep->incubate timepoint_0 T=0 Assay Activity incubate->timepoint_0 timepoint_1 T=1h Assay Activity incubate->timepoint_1 timepoint_2 T=2h Assay Activity incubate->timepoint_2 timepoint_n T=...h Assay Activity incubate->timepoint_n analyze Analyze Data: Plot Activity vs. Time timepoint_0->analyze timepoint_1->analyze timepoint_2->analyze timepoint_n->analyze conclusion Conclusion: Determine stability profile analyze->conclusion

Caption: Experimental workflow for assessing this compound stability.

By following these guidelines and protocols, you can ensure the stability and integrity of your this compound, leading to more reliable and reproducible experimental outcomes.

References

  • Jain, R. & Roy, I. The Effect of Buffers on Protein Conformational Stability. Pharmaceutical Technology33, 122-132 (2009).
  • BIOLOG Life Science Institute. Technical Information about 3'-NH2-ADP. Accessed February 7, 2026. [Link]

Sources

Technical Support Center: 2-Mes-ADP Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed to address the stability challenges of 2-Mes-ADP (2-Methylthio-Adenosine-5'-diphosphate), specifically focusing on degradation mechanisms facilitated by divalent cations (


, 

).

Topic: Avoiding Divalent Cation-Induced Degradation of this compound Role: Senior Application Scientist Audience: Researchers, Drug Discovery Scientists

Executive Summary: The Divalent Cation Paradox

As researchers investigating purinergic signaling (specifically P2Y1, P2Y12, and P2Y13 receptors), you face a biochemical paradox. Divalent cations, particularly Magnesium (


), are often essential for receptor activation —the bioactive agonist is frequently the metal-nucleotide complex (

). However, these same cations are potent catalysts for degradation , accelerating both spontaneous chemical hydrolysis and enzymatic breakdown by ubiquitous ecto-nucleotidases.

This guide provides the protocols required to navigate this instability, ensuring that the potency of your agonist remains constant from the stock vial to the final data point.

Mechanism of Action: Why Destabilizes this compound

To troubleshoot effectively, we must understand the causality. This compound contains a phosphoanhydride bond that is thermodynamically unstable but kinetically stable in pure water.

  • Electrophilic Activation: Divalent cations coordinate with the

    
     and 
    
    
    
    phosphate oxygens. This withdraws electron density from the phosphorus centers, making the phosphoanhydride bond highly susceptible to nucleophilic attack by water (hydrolysis).
  • Transition State Stabilization: The metal ion stabilizes the pentacovalent transition state, significantly lowering the activation energy for bond cleavage.

  • Enzymatic Cofactor: If your prep contains any biological material (platelets, cell membranes, serum), ecto-nucleotidases (e.g., CD39/NTPDase) are present. These enzymes are metal-dependent . In the presence of physiological

    
    /
    
    
    
    , they will hydrolyze this compound to 2-Mes-AMP inactive metabolite within minutes.

The Result: A rapid, invisible loss of agonist concentration, leading to "false negative" potency data or shifting


 curves.

Troubleshooting Guide (Q&A)

Issue 1: "My values are shifting to the right (lower potency) over the course of a long experiment."

Diagnosis: In-Assay Hydrolysis. You are likely preparing your agonist dilutions in a physiological buffer (like Tyrode’s, Krebs, or PBS +


) too early.
The Fix: 
  • The "Just-in-Time" Protocol: Maintain your this compound as a concentrated stock in water (metal-free).

  • Dilution Rule: Only dilute into the

    
    -containing assay buffer immediately (<5 minutes)  before application to the cells.
    
  • Causality: In a buffer with 1-2 mM

    
    , the half-life of this compound decreases significantly, especially at 
    
    
    
    .
Issue 2: "I stored my working aliquots at -20°C, but they don't work after thawing."

Diagnosis: Freeze-Thaw Degradation in Buffer. If you froze the agonist diluted in buffer containing salts and metals, you created a "micro-reactor" during the freezing process. The Fix:

  • Solvent: Never freeze nucleotides in phosphate buffers or buffers containing divalent cations.

  • pH Shift: As salt solutions freeze, eutectics form that can drastically shift local pH, accelerating acid-catalyzed hydrolysis.

  • Protocol: Store stocks only in sterile, degassed water or 50 mM TRIS/HEPES (pH 7.4) with no added metals .

Issue 3: "Can I use EDTA to stabilize my stock solution?"

Diagnosis: Yes, but with a caveat for the assay. The Fix:

  • Stock Stabilization: Adding 1 mM EDTA to your concentrated stock (e.g., 10 mM this compound) is excellent practice. It chelates trace metals leached from glass or plastic, preventing "silent" hydrolysis during storage.

  • Assay Impact: When you dilute the stock 1:1000 for the assay, the final EDTA concentration will be negligible (

    
    ), which will not strip the millimolar 
    
    
    
    required for the P2Y receptor assay.
Issue 4: "I see precipitation when preparing high-concentration stocks."

Diagnosis: Metal-Nucleotide Aggregation. If you attempt to make a 10 mM stock in a buffer containing


, you may form Calcium-ADP complexes, which have lower solubility than Sodium-ADP salts.
The Fix: 
  • Solvent: Dissolve the lyophilized powder in pure HPLC-grade water .

  • pH Adjustment: this compound is acidic. If dissolving free acid, adjust pH to 7.0-7.4 with NaOH. If using the Trisodium salt (most common), it should dissolve readily in water.

Visualizing the Degradation Pathway

The following diagram illustrates the "Danger Zone" where divalent cations compromise the molecule, and the "Safe Zone" for handling.

G cluster_0 The Stability Trap Stock Lyophilized/Stock (Safe Zone) Water Reconstitution (HPLC Water + 1mM EDTA) Stock->Water Dissolve Buffer Assay Buffer (Contains Mg2+, Ca2+) Water->Buffer Dilution (Just-in-Time) Complex Mg-2-Mes-ADP (Active Agonist) Buffer->Complex Mg2+ Binding (Fast) Hydrolysis Hydrolysis (Chemical & Enzymatic) Complex->Hydrolysis Catalysis Receptor P2Y Receptor Activation Complex->Receptor Signal Transduction Degradation 2-Mes-AMP + Pi (Inactive) Hydrolysis->Degradation Breakdown

Caption: The "Stability Trap" highlights how the formation of the bioactive Mg-complex simultaneously primes the molecule for hydrolytic degradation.

Optimized Experimental Protocol

Objective: Prepare stable this compound for a P2Y12 Calcium Flux Assay.

Materials
  • Agonist: this compound Trisodium Salt (Lyophilized).

  • Vehicle: Sterile, nuclease-free water.

  • Stabilizer: 0.5 M EDTA (pH 8.0).

  • Assay Buffer: HBSS + 20 mM HEPES + 1 mM

    
     + 2 mM 
    
    
    
    .
Step-by-Step Workflow
  • Stock Preparation (The "Golden" Stock):

    • Dissolve this compound to 10 mM in sterile water.

    • Add EDTA to a final concentration of 100

      
      M  (e.g., 1 
      
      
      
      L of 0.5M EDTA per 5 mL stock).
    • Why? This scavenges trace metals without affecting future assays.

    • Aliquot into light-protective tubes (20-50

      
      L) and store at -20°C or -80°C .
      
  • Assay Day Preparation:

    • Thaw one aliquot on ice.

    • Do NOT dilute the entire aliquot into the assay buffer yet.

    • Keep the 10 mM stock on ice.

  • The "Just-in-Time" Dilution:

    • Prepare your intermediate dilution (e.g., 100

      
      M) in water , not buffer.
      
    • Prepare the final working concentration (e.g., 100 nM) in the Assay Buffer (

      
      / 
      
      
      
      rich) only 2-5 minutes before adding to the cell plate.
    • Validation: This ensures the agonist is only exposed to the "degradation catalysts" (

      
      ) during the actual measurement window.
      

Quantitative Stability Data

The following table summarizes the stability profile of this compound under different conditions.

ConditionSolventTemperatureStability Estimate (

)
Recommendation
Lyophilized N/A-20°C> 2 YearsLong-term Storage
Stock Solution Water (pH 7)-20°C6-12 MonthsWorking Stock
Stock Solution Water (pH 7)4°C1-2 WeeksShort-term Use
Assay Buffer Krebs/HBSS (

)
4°C< 24 HoursAvoid Storage
Assay Buffer Krebs/HBSS (

)
37°C< 2 HoursImmediate Use Only

: Time until 90% of initial potency remains.

References

  • Zhang, J., et al. (2014). Agonist-bound structure of the human P2Y12 receptor. Nature. Link

    • Context: Establishes the structural requirement of the nucleotide-magnesium complex for receptor binding.
  • Bio-Techne / Tocris. (n.d.). 2-Methylthioadenosine diphosphate trisodium salt Technical Data.Link

    • Context: Provides solubility data and storage recommendations (W
  • Herschlag, D., & Jencks, W. P. (1987). The effect of divalent metal ions on the rate and transition-state structure of phosphoryl-transfer reactions.[1] Journal of the American Chemical Society. Link

    • Context: Defines the mechanistic role of metal ions in catalyzing phosphoanhydride bond hydrolysis.
  • Cayman Chemical. (n.d.). 2-Methylthioadenosine diphosphate (sodium salt) Product Information.[2][3][4]Link

    • Context: Confirms stability profiles and solvent incomp
  • Peyser, Y. M., et al. (1996). Effect of divalent cations on the formation and stability of myosin subfragment 1-ADP-phosphate analog complexes.[5] Biochemistry.[6][7][8] Link

    • Context: Illustrates the general principle of divalent cation-mediated stabilization/destabiliz

Sources

resolving low solubility of 2-Mes-ADP trisodium salt

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Solubility & Stability Issues for 2-Methylthio-adenosine-5'-diphosphate

Document ID: TS-2MES-001 | Version: 2.0 | Status: Active[1][2]

Executive Summary: The Chemistry of Your Problem

2-Mes-ADP trisodium salt is a potent, selective agonist for P2Y1, P2Y12, and P2Y13 purinergic receptors.[1][2] While theoretically highly soluble in water (>10 mM), users frequently encounter "apparent" insolubility or rapid loss of potency.[1][2]

The Root Causes:

  • Ionic "Crash-Out": As a trisodium salt, this molecule carries a high negative charge density.[1][2] Attempting to dissolve it directly in high-salt buffers (e.g., PBS, Tyrode’s, or media containing Ca²⁺/Mg²⁺) often leads to micro-precipitation or "salting out" before the crystal lattice fully hydrates.[1][2]

  • Hydrolytic Instability: The diphosphate tail is thermodynamically unstable.[2] In acidic conditions or presence of trace phosphatases, it hydrolyzes to 2-MeS-AMP , which is biologically inactive at P2Y12, leading to false negatives in platelet aggregation assays.[1][2]

Master Reconstitution Protocol (The "Golden Path")

Follow this protocol to ensure 100% solubility and stability. Do not skip the equilibration step.

Reagents Required:
  • Solvent: Sterile, nuclease-free water (pH 7.0–7.5) OR TE Buffer (10 mM Tris, 1 mM EDTA, pH 7.4).[1]

  • Vessel: Sterile polypropylene microcentrifuge tube (Low-binding preferred).

Step-by-Step Methodology:
  • Thermal Equilibration (Critical):

    • Remove the vial from -20°C storage.

    • Wait 15 minutes before opening.

    • Why? Opening a cold vial introduces atmospheric moisture, causing the hygroscopic powder to clump and degrade via acid-catalyzed hydrolysis.[1][2]

  • Primary Solubilization (Stock Solution):

    • Add Sterile Water or TE Buffer to achieve a stock concentration of 10 mM to 50 mM .[1][2]

    • Note: Do NOT use PBS, Tyrode's Solution, or cell culture media for the initial stock.[2] The high ionic strength prevents proper hydration.[1][2]

  • Mechanical Dispersion:

    • Vortex gently for 15–30 seconds.

    • If particulates persist, centrifuge briefly (5 sec) to collect liquid, then vortex again.[1][2]

    • Validation: The solution must be completely clear and colorless.

  • Aliquot & Storage:

    • Divide into single-use aliquots (e.g., 10–50 µL).

    • Flash freeze in liquid nitrogen or dry ice/ethanol (optional but recommended).[1][2]

    • Store at -20°C (stable for 3–6 months) or -80°C (stable for >1 year).

Troubleshooting & FAQs

Category A: Solubility Issues

Q1: I added the powder directly to my platelet suspension buffer (Tyrode’s), and it looks cloudy. Why? A: You likely triggered a calcium-phosphate precipitation event.[1]

  • The Science: Tyrode’s solution contains Calcium (Ca²⁺) and Magnesium (Mg²⁺).[1][2] The phosphate groups on this compound bind avidly to divalent cations.[1][2] If the local concentration of nucleotide is high (which happens at the moment of addition), insoluble complexes form immediately.[1]

  • The Fix: Always prepare a concentrated stock (10 mM) in water first.[1][2] Then, dilute this stock 1:1000 or 1:10,000 into your assay buffer.[1][2] This prevents the local concentration from exceeding the solubility product (Ksp) of the metal-nucleotide complex.[1]

Q2: Can I use DMSO to dissolve this compound? A: NO.

  • The Science: this compound is supplied as a trisodium salt .[1][2][3][4][5] Salts are highly polar and generally insoluble in organic solvents like DMSO or Ethanol.[2] Adding DMSO will likely cause the salt to precipitate as an oil or sticky gum.[1][2]

  • The Fix: Use water or TE Buffer (pH 7.4).[1][2]

Category B: Stability & Potency[1][2][6][7][8]

Q3: My stock solution worked last week, but today my EC50 has shifted or the response is gone. What happened? A: You are likely observing hydrolysis .[1]

  • The Science: The phosphoanhydride bond in ADP analogues is labile.[1][2] If your stock solution was slightly acidic (pH < 6.[1][2]0) or subjected to multiple freeze-thaw cycles, the this compound degrades into 2-Mes-AMP (inactive at P2Y12) and inorganic phosphate.[1][2]

  • The Fix:

    • Check the pH of your solvent; it must be pH 7.0–7.5.[1][2]

    • Never refreeze an aliquot more than once.[1] Discard leftovers.

Q4: How do I verify the concentration of my stock? A: Use UV Absorbance (Self-Validation).

  • Dilute a small amount of your stock 1:100 in buffer.

  • Measure Absorbance at 260 nm (A260).[1][2]

  • Use the molar extinction coefficient (

    
    ) for adenosine analogues (approx.[1][2] 15,400 M⁻¹cm⁻¹ ).[1][2]
    
  • Calculation:

    
    .[1][2]
    

Visual Troubleshooting Guides

Diagram 1: The Solubility Decision Tree

Caption: Logic flow for resolving precipitation and cloudiness during reconstitution.

SolubilityTree Start START: Powder is insoluble or cloudy CheckSolvent Check Solvent Used Start->CheckSolvent IsWater Water or TE Buffer? CheckSolvent->IsWater Yes IsHighSalt PBS, Media, or Tyrode's? CheckSolvent->IsHighSalt Yes IsDMSO DMSO or Ethanol? CheckSolvent->IsDMSO Yes GoodSolvent Check Concentration (Is it >50mM?) IsWater->GoodSolvent BadSalt CAUSE: Salting Out/Ca2+ Precip. ACTION: Redissolve in Water first IsHighSalt->BadSalt BadOrganic CAUSE: Salt insolubility ACTION: Switch to Aqueous Buffer IsDMSO->BadOrganic Dilute ACTION: Dilute to <10mM Adjust pH to 7.4 GoodSolvent->Dilute Yes (Saturated)

[1]

Diagram 2: Stability & Degradation Pathway

Caption: Mechanism of potency loss via hydrolysis and prevention strategies.[2]

DegradationPath Active This compound (Active) (P2Y1/P2Y12 Agonist) Stress STRESS FACTORS: 1. Acidic pH (<6.0) 2. Freeze/Thaw Cycles 3. Excess Heat Active->Stress Exposed to Inactive 2-Mes-AMP (Inactive) + Inorganic Phosphate (Pi) Stress->Inactive Hydrolysis of Beta-Phosphate Prevention PREVENTION STRATEGY: - Store at -20°C - Use TE Buffer (pH 7.4) - Single-use Aliquots Prevention->Active Maintains

Summary Data Tables

Table 1: Solubility Limits & Recommendations
SolventMax Solubility (Approx.)SuitabilityNotes
Water (Sterile) ~50 mMExcellent Recommended for stock preparation.[1][2]
TE Buffer (pH 7.4) ~50 mMExcellent EDTA protects against nucleases; pH buffer prevents hydrolysis.[1][2]
PBS / Saline < 5 mMPoor High salt reduces solubility of the trisodium salt.[2]
Tyrode's / Media < 1 mMVery Poor Ca²⁺/Mg²⁺ cause immediate precipitation.[1][2]
DMSO < 0.1 mMDo Not Use Trisodium salts are insoluble in organics.[1]
Table 2: Receptor Selectivity Profile (Human)

Use this to confirm your biological readout matches the compound's profile.[1]

ReceptorRoleEC50 (Potency)
P2Y1 Shape change, weak aggregation~8.3 (pEC50)
P2Y12 Sustained aggregation, cAMP inhibition~9.0 (pEC50)
P2Y13 Negative feedback (Gi coupled)~19 nM

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 52942441, 2-Methylthioadenosine diphosphate trisodium salt.[1][2] Available at: [Link][1][2]

Sources

Technical Guide: Minimizing P2Y1 Receptor Internalization During 2-MeSADP Exposure

Author: BenchChem Technical Support Team. Date: February 2026

The Challenge: The "Stability Trap" of 2-MeSADP

Researchers often switch from ADP to 2-MeSADP (2-Methylthioadenosine diphosphate) because of its high potency and metabolic stability. However, this stability creates a technical paradox known as the "Stability Trap."

Unlike physiological ADP, which is rapidly hydrolyzed by ectonucleotidases, 2-MeSADP resists degradation. This results in prolonged receptor occupancy that drives the P2Y1 receptor (P2Y1R) into a hyper-desensitized and internalized state much faster than native ligands. While you gain signal potency, you risk rapid loss of surface receptor density, complicating radioligand binding assays and sustained signaling studies.

This guide provides the mechanistic logic and validated protocols to "lock" P2Y1 receptors on the cell surface during agonist exposure.

Mechanistic Insight: The Internalization Pathway

To prevent internalization, we must interrupt the specific molecular machinery P2Y1 utilizes to enter the cell.

The Pathway: Upon binding 2-MeSADP, the P2Y1 receptor undergoes a conformational change exposing its C-terminus.

  • Phosphorylation: G-protein receptor kinases (specifically GRK2/3) phosphorylate residues Ser352 and Thr358 on the distal C-terminus.

  • Recruitment: This recruits

    
    -arrestin-2  (P2Y1 is a Class A GPCR, meaning it interacts transiently with arrestin).
    
  • Sequestration:

    
    -arrestin acts as an adaptor for Clathrin  and AP-2 , gathering receptors into clathrin-coated pits.
    
  • Scission: The GTPase Dynamin pinches off the vesicle, internalizing the receptor.

Critical Intervention Point: While we cannot easily stop GRK phosphorylation without affecting signaling, we can mechanically block the scission step using Dynamin inhibition .

Visualization: P2Y1 Internalization Logic

P2Y1_Internalization cluster_inhibit Intervention Points Ligand 2-MeSADP (Agonist) Receptor P2Y1 Receptor (Surface) Ligand->Receptor Binds & Stabilizes GRK GRK Phosphorylation (Ser352/Thr358) Receptor->GRK Exposes C-tail Arrestin Beta-Arrestin-2 Recruitment GRK->Arrestin Tags Receptor Clathrin Clathrin Coated Pit Formation Arrestin->Clathrin Clusters Receptor Dynamin Dynamin GTPase (Vesicle Scission) Clathrin->Dynamin Invaginates Internalized Endosome (Signal Loss) Dynamin->Internalized Pinches Off Dynasore Dynasore / 4°C (BLOCK) Dynasore->Dynamin Inhibits

Figure 1: The P2Y1 internalization cascade. Intervention at the Dynamin step prevents physical removal of the receptor without necessarily blocking upstream G-protein coupling.

Validated Protocols: The "Surface-Lock" Methods

Select the protocol based on your downstream application.

Method A: The Temperature Clamp (Binding Assays)

Best for: Radioligand binding, surface staining, antibody feeding assays. Mechanism: Low temperature reduces membrane fluidity, physically preventing clathrin-coated pit invagination.

Protocol:

  • Preparation: Pre-chill all buffers (PBS, Binding Buffer) and the centrifuge to 4°C .

  • The Ice Block: Place cell culture plates on a bed of ice for 15 minutes prior to agonist exposure. This effectively freezes membrane dynamics.

  • Exposure: Add 2-MeSADP (dissolved in 4°C buffer) to the cells.

  • Incubation: Maintain incubation strictly at 4°C .

    • Note: At this temperature, P2Y1 affinity for 2-MeSADP remains high, but internalization machinery (Dynamin) is catalytically inert.

Method B: Chemical Inhibition via Dynasore (Live Cell Signaling)

Best for: Calcium flux assays, FRET studies, or experiments requiring physiological temperatures (37°C). Mechanism: Dynasore is a small molecule inhibitor of Dynamin 1/2 GTPase activity.[1][2] It acts within seconds to block vesicle scission.[1][3]

Protocol:

  • Reagent Prep: Reconstitute Dynasore in DMSO to a stock of 50-100 mM.

    • Caution: Do not store diluted Dynasore; it precipitates in aqueous buffer over time.

  • Serum Starvation: Perform a brief serum starvation (30-60 min) if compatible with cell health (removes competing growth factors).

  • Pre-treatment: Incubate cells with 80 µM Dynasore in serum-free media for 30 minutes at 37°C.

    • Control: Run a vehicle control (DMSO only) well.

  • Agonist Addition: Add 2-MeSADP in the presence of Dynasore. Do not wash Dynasore out.

  • Window: You have a ~60-minute window where internalization is blocked before potential cytotoxicity or non-specific effects occur.

Data Comparison: Internalization Rates
Condition2-MeSADP ExposureInternalization % (30 min)Receptor Status
Control (37°C) 10 µM> 60% Rapidly sequestered into endosomes
Temp Clamp (4°C) 10 µM< 5% Locked on surface (Membrane rigid)
Dynasore (80µM) 10 µM~ 10-15% Trapped in "U-shaped" pits at membrane
Sucrose (0.45M) 10 µM~ 10% Blocked (Hypertonic shock - High Toxicity)

Troubleshooting Guide

Decision Tree for Protocol Selection

Decision_Tree Start Start: Minimize P2Y1 Internalization Q1 Is the cell physiological response (Ca2+, cAMP) required? Start->Q1 No_Phys No (Binding/Staining only) Q1->No_Phys No Yes_Phys Yes (Live Signaling) Q1->Yes_Phys Yes MethodA Method A: Temperature Clamp (Incubate at 4°C) No_Phys->MethodA MethodB Method B: Dynasore Inhibition (80µM Pre-treat) Yes_Phys->MethodB Check Check: Is P2Y12 also present? MethodB->Check Blocker Add Specific P2Y12 Antagonist (e.g., AR-C66096) Check->Blocker Yes Proceed Proceed with Assay Check->Proceed No

Figure 2: Workflow for selecting the appropriate internalization blockade method.

Frequently Asked Questions (FAQ)

Q: Can I use hypertonic sucrose instead of Dynasore? A: Yes, 0.45 M sucrose inhibits clathrin-mediated endocytosis by dispersing clathrin lattices. However, it causes significant osmotic stress and cell shrinkage, which can artifactually alter calcium signaling or GPCR conformation. Dynasore is pharmacologically cleaner for signaling assays.

Q: Does 2-MeSADP also internalize P2Y12? A: 2-MeSADP is a non-selective agonist for P2Y1, P2Y12, and P2Y13. However, P2Y12 internalization kinetics differ significantly from P2Y1. P2Y12 recycles rapidly or remains surface-bound in many cell types (platelets), whereas P2Y1 undergoes profound sorting to lysosomes or slow recycling. If your cells express both, you must use a P2Y12 antagonist (like AR-C66096) to isolate the P2Y1 response.

Q: Why does my signal fade even with Dynasore? A: You are likely observing desensitization , not internalization.

  • Internalization = Receptor removal from surface.

  • Desensitization = Receptor uncoupling from G-protein (mediated by PKC or GRK phosphorylation). Dynasore stops the removal, but the receptor on the surface may still be phosphorylated and uncoupled. To minimize desensitization, use Pulse Stimulation (apply agonist for <2 minutes, then wash).

Q: How do I verify that internalization is blocked? A: The gold standard is a Surface Biotinylation Assay .

  • Treat cells +/- Dynasore and + 2-MeSADP.

  • Label surface proteins with membrane-impermeable Sulfo-NHS-SS-Biotin at 4°C.

  • Lyse, pull down with Streptavidin, and Western Blot for P2Y1.

  • If blocked effectively, the Dynasore lane should show higher surface P2Y1 bands compared to the agonist-only lane.

References

  • Waldo, G. L., et al. (2002). "Agonist-promoted internalization of the P2Y1 receptor is mediated by GRK-dependent phosphorylation." Journal of Biological Chemistry.

  • Macia, E., et al. (2006). "Dynasore, a cell-permeable inhibitor of dynamin."[1][2] Nature.

  • Baurand, A., et al. (2000).[4] "Desensitization of the platelet aggregation response to ADP: differential down-regulation of the P2Y1 and P2cyc receptors."[4] Thrombosis and Haemostasis.

  • Palmer, R. K., et al. (1998). "Agonist action of 2-methylthio-ATP at the human P2Y1 receptor." Molecular Pharmacology.

  • Nisar, S., et al. (2012). "Regulation of P2Y1 receptor traffic by sorting nexin 1 is retromer independent." Traffic.

Sources

Technical Support Center: Optimizing 2-MeS-ADP Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Correcting for ADP Contamination & Specificity in 2-MeS-ADP Reagents Audience: Researchers in Purinergic Signaling, Thrombosis, and Platelet Pharmacology[1]

The "Dirty Secret" of Nucleotide Reagents

The Core Problem: You are likely using 2-Methylthio-ADP (this compound) because it is a potent, stable agonist.[1] However, "contamination" in this context is twofold:

  • Chemical Contamination: Commercial preparations often contain residual ADP or degrade into ADP and subsequently Adenosine .[1]

  • Functional Contamination: this compound is not P2Y1 selective. It is a potent agonist at P2Y1, P2Y12, and P2Y13.[1]

If you do not correct for these factors, your data will suffer from artifacts: P2Y12-mediated Gi signaling will mask P2Y1 effects, and Adenosine-mediated Gs signaling will actively inhibit your assay.[1]

Diagnostic & Correction Workflows

Phase 1: The Specificity Correction (Functional Isolation)

Issue: You cannot study P2Y1 in isolation using only this compound.

The Mechanism: this compound is actually more potent at the P2Y12 receptor (Gi-coupled) than the P2Y1 receptor (Gq-coupled).[1] To isolate P2Y1 activity (e.g., shape change, calcium mobilization), you must pharmacologically "delete" the P2Y12 receptor.[1]

Protocol A: Pharmacological Isolation of P2Y1 Use this protocol for platelet aggregometry or calcium flux assays.

  • Prepare Platelets: Wash platelets or prepare PRP (Platelet Rich Plasma) according to standard Tyrode’s buffer protocols.

  • The Blockade Step (Crucial):

    • Add a selective P2Y12 antagonist 5–10 minutes prior to agonist addition.[1]

    • Recommended Antagonist: MRS2395 or AR-C66096 (100 nM – 1 µM).

    • Note: Avoid clopidogrel active metabolite in vitro due to instability; use direct-acting antagonists like Cangrelor or Ticagrelor if specific research tools are unavailable.[1]

  • The Agonist Step:

    • Add this compound (Start titration at 1 nM – 100 nM).

  • Readout Interpretation:

    • Result: You will observe a "Shape Change" (initial increase in light scattering) without the large, sustained aggregation wave.[1] This isolates the Gq-mediated calcium spike.

Phase 2: The Purity Correction (Chemical Contamination)

Issue: Residual ADP degrades into Adenosine, a potent inhibitor.[1]

The Mechanism: ADP is unstable.[2][3] In plasma or cell suspensions containing ectonucleotidases (CD39/CD73), ADP rapidly dephosphorylates to Adenosine . Adenosine activates A2A/A2B receptors, raising cAMP and inhibiting the very activation you are trying to measure.[4]

Protocol B: The "Adenosine Trap" (Correcting for Degradation) Use this if your aggregation response "drifts" downward or is lower than expected.

  • Reagent Preparation:

    • Do not use Creatine Phosphokinase (CPK) to scavenge ADP. CPK may convert this compound into 2-MeS-ATP, which is also a P2Y1 agonist, altering your concentration data.[1]

  • The Scavenger Step:

    • Add Adenosine Deaminase (ADA) (0.1 – 0.5 U/mL) to your cell suspension.

    • Mechanism:[1][5][6][7] ADA converts Adenosine (active inhibitor) into Inosine (inactive).

  • Validation:

    • Run a control curve with standard ADP. If ADA restores the response height, your system was suffering from Adenosine inhibition.

Visualizing the Contamination Cascade

The following diagram illustrates how "Contamination" works in this system. It shows the intended pathway (Green), the off-target receptor pathway (Red), and the degradation artifact pathway (Orange).[1]

G cluster_0 Correction Strategy 1 cluster_1 Correction Strategy 2 reagent This compound (Reagent) p2y1 P2Y1 Receptor (Gq Coupled) reagent->p2y1 Intended Target p2y12 P2Y12 Receptor (Gi Coupled) reagent->p2y12 Off-Target Effect contam ADP (Contaminant) adenosine Adenosine (Degradation Product) contam->adenosine Ectonucleotidases contam->p2y1 contam->p2y12 a2a A2A Receptor (Gs Coupled) adenosine->a2a calcium Ca2+ Mobilization (Shape Change) p2y1->calcium agg Sustained Aggregation p2y12->agg inhibit cAMP Increase (INHIBITION) a2a->inhibit inhibit->calcium Blocks inhibit->agg Blocks

Figure 1: The "Contamination Cascade." Note how ADP contamination leads to Adenosine generation, which actively inhibits the P2Y1 signal you are trying to measure. Correction requires blocking P2Y12 (Red) and scavenging Adenosine (Yellow).

Troubleshooting & FAQ

Q: Can I use HPLC to purify my this compound? A: Yes, and this is the gold standard for chemical purity.

  • Method: Anion exchange chromatography (e.g., Mono Q column) or Reverse Phase HPLC (C18).[1]

  • Mobile Phase: Phosphate buffer (pH 6.0) with a methanol gradient.

  • Retention: this compound is more hydrophobic than ADP and will elute after ADP.[1]

  • Threshold: If your ADP peak > 5% of total area, re-purify or discard.[1]

Q: Why not use Apyrase to clean the reagent? A: Apyrase is a non-specific nucleotidase. It will hydrolyze your this compound just as fast as the contaminating ADP, destroying your expensive reagent.[1]

Q: My this compound solution turned slightly yellow. Is it safe? A: this compound is a thio-analog.[1] Slight yellowing can occur due to sulfur oxidation, but it is often still functional.[1] However, check for precipitation.

  • Storage Rule: Store as a lyophilized powder at -20°C. Once dissolved, aliquot and freeze at -80°C. Never store at +4°C for more than 24 hours; hydrolysis is rapid at neutral pH.[1]

Q: I see "desensitization" in my calcium flux assay. Is this contamination? A: Likely not. P2Y1 receptors desensitize extremely rapidly (within seconds) upon agonist binding.[1] This is a feature of the receptor, not the reagent. To prove this, wash the cells and re-challenge; if they respond, it was desensitization.

Summary of Pharmacological Tools

TargetRecommended ToolRole in this compound Validation
P2Y1 MRS2179 or MRS2500 Antagonist. Use to prove your signal is indeed P2Y1-mediated.[1] If you add this and signal remains, you have contamination.[1]
P2Y12 AR-C66096 or Cangrelor Antagonist. Essential "Masking Agent."[1] Must be present to study P2Y1 in isolation.
Adenosine Adenosine Deaminase (ADA) Scavenger. Removes the inhibitory artifact caused by ADP breakdown.[1]
A2A Receptor ZM241385 Antagonist. Alternative to ADA. Blocks the inhibitory receptor directly.

References

  • Kunapuli, S. P., et al. (1998).[1] "Molecular basis for ADP-induced platelet activation. I. Evidence for three distinct ADP receptors on human platelets."[8] Journal of Biological Chemistry.

    • Establishes the receptor subtypes and the non-specificity of ADP analogs.
  • Cattaneo, M., et al. (2003). "Adenosine derived from ADP can contribute to inhibition of platelet aggregation in the presence of a P2Y12 antagonist."[9] Arteriosclerosis, Thrombosis, and Vascular Biology.

    • Key reference for the "Adenosine Artifact" and the necessity of ADA.
  • Palmer, R. K., et al. (1998).[1] "Agonist action of 2-methylthio-ATP at the human P2Y1 receptor." Molecular Pharmacology.

    • Discusses the activity of methylated nucleotides and potential cross-reactivity.
  • Storey, R. F., et al. (2001).[1] "The P2Y12 receptor antagonist AR-C69931MX inhibits ADP-induced platelet aggregation." Thrombosis and Haemostasis.

    • Provides the protocol for pharmacological isol

Sources

Validation & Comparative

2-MeSADP vs. MRS2365: A Comparative Guide for P2Y1 Receptor Interrogation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: For precise P2Y1 receptor characterization in native tissues (especially platelets), MRS2365 is the superior choice due to its high selectivity. 2-MeSADP , while a potent P2Y1 agonist, is non-selective and activates P2Y12 and P2Y13 receptors.[1][2]

  • Use MRS2365 when: You need to isolate P2Y1 function (e.g., platelet shape change, calcium mobilization) without interference from Gi-coupled P2Y12 pathways.

  • Use 2-MeSADP when: You are working in heterologous expression systems (e.g., HEK293 cells) where P2Y1 is the only purinergic receptor present, or if you are co-administering a P2Y12 antagonist.

The Pharmacological Landscape

The P2Y1 receptor is a Gq-coupled GPCR that mobilizes intracellular calcium (


) and initiates platelet shape change. Historically, 2-MeSADP  (2-Methylthioadenosine-5'-diphosphate) was the standard high-potency agonist. However, its lack of selectivity necessitates complex antagonist co-administration in native systems.

MRS2365 ((N)-Methanocarba-2-MeSADP) was rationally designed to solve this specificity problem. By incorporating a rigid ring system that locks the ribose moiety into a specific conformation, it exclusively targets P2Y1.

Head-to-Head Profile
Feature2-MeSADPMRS2365
Primary Target P2Y1, P2Y12, P2Y13P2Y1 (Highly Selective)
P2Y1 Potency (

)
~0.05 – 5 nM~0.4 – 2.4 nM
P2Y12 Activity Potent Agonist (

~5 nM)
Inactive (

> 10,000 nM)
P2Y13 Activity Agonist (

~19 nM)
Inactive
Chemical Structure Flexible ribose ringRigid (N)-methanocarba ring
Functional Effect (Platelets) Aggregation (Shape change + Gi activation)Shape Change Only
Desensitization Standard kineticsRapid P2Y1 desensitization

Note on Potency: Values vary by assay (e.g., Calcium flux vs. GTP


S binding). However, the ratio of selectivity is the critical factor. MRS2365 maintains nanomolar potency at P2Y1 while being virtually inert at P2Y12.[1][3]

Structural Mechanism: The "N-Conformation" Lock

Understanding the structural biology is crucial for explaining the selectivity difference.

  • The Ribose Problem: In 2-MeSADP, the ribose ring is flexible and oscillates between the North (N) and South (S) conformations. P2Y1 receptors prefer the N-conformation, while P2Y12 receptors accommodate the S-conformation. Because 2-MeSADP can adopt both, it binds both.

  • The Methanocarba Solution: MRS2365 replaces the ribose with a bicyclic [3.1.0]hexane ring system (methanocarba). This sterically "locks" the molecule into the North (N) conformation. This lock fits the P2Y1 binding pocket perfectly but prevents binding to P2Y12, resulting in >10,000-fold selectivity.

Visualizing the Signaling Divergence

The following diagram illustrates why MRS2365 induces only shape change in platelets, whereas 2-MeSADP (like ADP) induces full aggregation by recruiting the P2Y12 pathway.

PlateletSignaling Figure 1: Differential Signaling Pathways of P2Y Agonists in Platelets MRS2365 MRS2365 (Selective P2Y1 Agonist) P2Y1 P2Y1 Receptor (Gq-coupled) MRS2365->P2Y1 High Affinity P2Y12 P2Y12 Receptor (Gi-coupled) MRS2365->P2Y12 No Effect MeSADP 2-MeSADP (Non-Selective) MeSADP->P2Y1 MeSADP->P2Y12 PLC PLC Activation P2Y1->PLC AC Adenylyl Cyclase Inhibition P2Y12->AC Ca Ca2+ Mobilization PLC->Ca ShapeChange Shape Change (Weak/Transient) Ca->ShapeChange cAMP Decrease cAMP (VASP dephosphorylation) AC->cAMP Aggregation Sustained Aggregation cAMP->Aggregation ShapeChange->Aggregation Requires Gi Input

Caption: MRS2365 selectively activates the Gq-P2Y1 axis, leading only to shape change. 2-MeSADP activates both Gq and Gi pathways, mimicking ADP to cause full aggregation.

Validated Experimental Protocol: Calcium Mobilization

This protocol is designed to validate P2Y1 activity using a fluorescent calcium indicator.[4] It includes the necessary controls to distinguish P2Y1 from P2Y12 activity.

Materials
  • Cell Line: HEK293 (stably expressing P2Y1) or Washed Human Platelets.

  • Agonist: MRS2365 (Stock: 10 mM in water, store at -20°C).

  • Antagonist Control: MRS2179 or MRS2500 (Selective P2Y1 antagonists).

  • Dye: Fluo-4 AM or Fura-2 AM.

  • Buffer: HBSS + 20 mM HEPES, pH 7.4.

Step-by-Step Workflow
  • Dye Loading:

    • Incubate cells with 2-4 µM Fluo-4 AM for 30-60 minutes at 37°C in the dark.

    • Critical: If using platelets, include apyrase (0.02 U/mL) in the wash buffer to prevent desensitization by released ADP.

  • Baseline Measurement:

    • Transfer cells to a fluorometer or FLIPR plate.

    • Record baseline fluorescence (

      
      ) for 30 seconds.
      
  • Antagonist Pre-incubation (Validation Step):

    • For control wells, add MRS2179 (10 µM) 5 minutes prior to agonist addition.

    • Why: If MRS2365 is truly acting via P2Y1, this antagonist must completely abolish the signal.

  • Agonist Addition:

    • Inject MRS2365 (Final concentration range: 0.1 nM – 1 µM).

    • Note: Avoid repeated additions to the same well; MRS2365 causes rapid receptor internalization/desensitization.

  • Data Analysis:

    • Measure peak fluorescence (

      
      ).
      
    • Calculate response as

      
      .
      
    • Plot dose-response curve to determine

      
      .
      
Interpretation
  • MRS2365 Only: Rapid, sharp spike in intracellular calcium.

  • MRS2365 + MRS2179: Flatline (Complete inhibition).

  • 2-MeSADP (in Platelets): Similar Calcium spike, but if you measure cAMP levels (Gi pathway), 2-MeSADP will lower cAMP, whereas MRS2365 will not.

References

  • Chhatriwala, M. et al. (2004). "Induction of novel agonist selectivity for the ADP-activated P2Y1 receptor versus the ADP-activated P2Y12 and P2Y13 receptors by conformational constraint of an ADP analog." Journal of Pharmacology and Experimental Therapeutics.

  • Kim, Y.C. et al. (2002). "Synthesis of (N)-methanocarba-2MeSADP (MRS2365), a high affinity P2Y1 receptor agonist." Bioorganic & Medicinal Chemistry Letters.

  • Hechler, B. et al. (2006). "MRS2365, a potent and highly selective P2Y1 receptor agonist, inhibits ADP-induced platelet aggregation." British Journal of Pharmacology.

  • Tocris Bioscience. "MRS 2365 Product Information."

  • NIH/NIDDK. "P2Y Receptor Signaling and Ligand Design." Laboratory of Bioorganic Chemistry.

Sources

Validating P2Y12 Inhibition: A Technical Guide to 2-MeSADP and Clopidogrel Active Metabolite

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous framework for validating P2Y12 receptor inhibition in platelet research. It specifically addresses the use of 2-Methylthio-ADP (2-MeSADP) as a high-potency agonist and the Clopidogrel Active Metabolite (CAM) as the requisite antagonist for in vitro studies.

Critical Insight: Researchers often fail to replicate P2Y12 inhibition data because they utilize parent Clopidogrel (which is inactive in vitro) or fail to account for the P2Y1-stimulatory effects of 2-MeSADP. This guide establishes the protocols necessary to isolate the P2Y12 signaling axis using these specific reagents.

Part 1: The Mechanistic Framework

To validate inhibition, one must first understand the signaling architecture. The P2Y12 receptor is G


i-coupled.[1] Its activation inhibits Adenylyl Cyclase (AC), lowering intracellular cAMP levels, which in turn reduces the phosphorylation of VASP (Vasodilator-Stimulated Phosphoprotein).
  • Agonist (2-MeSADP): Mimics ADP but binds with higher affinity, driving the receptor to the "ON" state (low cAMP).

  • Antagonist (Clopidogrel AM): Irreversibly blocks the receptor, preventing the drop in cAMP.

Diagram 1: P2Y12 Signaling & Intervention Points

The following diagram illustrates the competing pathways and where specific reagents act.

P2Y12_Signaling cluster_membrane Platelet Membrane P2Y12 P2Y12 Receptor (Gi-Coupled) AC Adenylyl Cyclase P2Y12->AC Inhibits (Gi) cAMP cAMP (Cyclic AMP) AC->cAMP Generates Agonist 2-MeSADP (High Potency Agonist) Agonist->P2Y12 Activates Antagonist Clopidogrel Active Metabolite (Irreversible Antagonist) Antagonist->P2Y12 Blocks (Covalent) ATP ATP PKA PKA (Protein Kinase A) cAMP->PKA Activates VASP VASP (Unphosphorylated) PKA->VASP Phosphorylates VASP_P VASP-P (Phosphorylated) VASP->VASP_P Conversion

Figure 1: 2-MeSADP drives Gi-mediated inhibition of Adenylyl Cyclase, reducing VASP-P. Clopidogrel Active Metabolite blocks this, maintaining VASP phosphorylation.[2]

Part 2: Reagent Profile & Selection Logic

The Agonist: 2-MeSADP vs. ADP

While ADP is the physiological agonist, 2-MeSADP is the preferred tool for in vitro validation due to superior stability and potency.

FeatureADP (Physiological)2-MeSADP (Synthetic)Impact on Experiment
Potency (EC50) ~0.1 - 1.0 µM~0.1 - 5.0 nM2-MeSADP is ~100x more potent; requires less reagent for saturation.
Metabolic Stability Low (Rapidly hydrolyzed by ectonucleotidases)High (Resistant to hydrolysis)2-MeSADP provides sustained receptor activation, essential for equilibrium assays.
Selectivity P2Y1, P2Y12, P2Y13P2Y1, P2Y12, P2Y13Critical: 2-MeSADP activates P2Y1 (shape change) and P2Y12 (aggregation).[1][3] You must distinguish these effects.

Expert Insight: Because 2-MeSADP activates P2Y1 (Gq-coupled), it will induce platelet shape change even if P2Y12 is fully blocked. Do not mistake this shape change for a failure of the P2Y12 inhibitor.

The Antagonist: Clopidogrel Active Metabolite (CAM)

The Prodrug Trap: Clopidogrel parent drug is inactive in vitro. It requires hepatic bioactivation (CYP2C19/CYP3A4) to form the active thiol metabolite.

  • Reagent Requirement: You must purchase/synthesize Clopidogrel Active Metabolite (often listed as R-130964 or Clopidogrel thiol metabolite).

  • Mechanism: It forms a disulfide bridge with Cysteine residues (Cys17 and Cys270) on the P2Y12 receptor. This binding is irreversible .[4]

Part 3: Experimental Protocols

Protocol A: Functional Validation via LTA (Light Transmission Aggregometry)

LTA remains the gold standard for phenotypic validation.

Reagents:

  • Citrated Platelet-Rich Plasma (PRP).

  • Agonist: 2-MeSADP (Stock: 100 µM in saline).

  • Antagonist: Clopidogrel Active Metabolite (Stock: Dissolve in DMSO/Acidic Methanol immediately before use due to thiol instability).

Workflow:

  • Baseline: Adjust PRP count to 250,000/µL using platelet-poor plasma (PPP).

  • Inhibition Phase:

    • Control: Add Vehicle (DMSO <0.1%).

    • Test: Add Clopidogrel AM (Concentration range: 1 µM – 50 µM).

    • Incubation: 15–30 minutes at 37°C. (Required for irreversible covalent binding).

  • Activation Phase:

    • Add 2-MeSADP (Final concentration: 50–100 nM).

  • Readout: Record aggregation for 6 minutes.

Success Criteria:

  • Control: Rapid shape change followed by sustained, irreversible aggregation (>70%).

  • Inhibited: Shape change persists (P2Y1 effect), but the secondary wave of aggregation is abolished, resulting in reversible/disaggregated tracing.

Protocol B: Molecular Validation via VASP Phosphorylation

This assay is specific to the P2Y12 pathway and eliminates P2Y1 interference.

Concept: PGE1 stimulates cAMP (VASP-P high). 2-MeSADP inhibits cAMP (VASP-P low). Clopidogrel AM restores cAMP (VASP-P high).

Diagram 2: VASP Assay Workflow

VASP_Workflow cluster_stimulation Stimulation (Parallel Tubes) Step1 Whole Blood (Citrate) Step2 Incubation (Clopidogrel AM) Step1->Step2 Tube1 Tube A: PGE1 (Positive Control) Step2->Tube1 Tube2 Tube B: PGE1 + 2-MeSADP (Challenge) Step2->Tube2 Step3 Cell Lysis & Fixation Tube1->Step3 Tube2->Step3 Step4 Flow Cytometry (MAb anti-VASP-P) Step3->Step4 Step5 Calculate PRI (Platelet Reactivity Index) Step4->Step5

Figure 2: Dual-tube workflow allows calculation of the Platelet Reactivity Index (PRI).[5] Tube B represents the competition between PGE1 (driver) and 2-MeSADP (inhibitor).

Calculation (PRI):



  • High PRI (>50%): Ineffective inhibition (P2Y12 is active).

  • Low PRI (<20%): Effective inhibition (Clopidogrel AM has blocked P2Y12).

Part 4: Troubleshooting & Scientific Integrity

The Thiol Instability (Critical Failure Point)

The Clopidogrel Active Metabolite contains a highly reactive thiol (-SH) group.

  • Problem: It rapidly dimerizes or oxidizes in neutral pH solutions, losing potency within minutes.

  • Solution: Store stock powder at -80°C. Reconstitute in acidic methanol or DMSO immediately before use. Do not store aqueous dilutions. If your IC50 values are shifting right (lower potency), your metabolite has likely degraded.

Distinguishing P2Y1 vs. P2Y12

If you observe "partial inhibition" in LTA using 2-MeSADP, check the curve shape.

  • Observation: A small initial decrease in light transmission followed by a return to baseline.

  • Interpretation: This is successful P2Y12 inhibition. The initial dip is the P2Y1-mediated shape change (which Clopidogrel does not block). Do not confuse this with aggregation.

Species Differences

P2Y12 receptor homology varies. 2-MeSADP is effective across human, rat, and mouse models, but the affinity of Clopidogrel AM may vary slightly. Ensure the metabolite structure matches the species if using non-human microsomes (though the synthetic AM is generally applicable).

References

  • Savi, P., et al. (2000). "The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts." Proceedings of the National Academy of Sciences. (Note: Foundational paper identifying the active metabolite structure).

  • Ding, Z., et al. (2003). "Relative potency of ADP receptor agonists 2-MeSADP and ADP in P2Y12-mediated platelet activation." Journal of Thrombosis and Haemostasis.

  • Aleil, B., et al. (2005). "Flow cytometric analysis of VASP phosphorylation: a specific marker of P2Y12 inhibition." Journal of Thrombosis and Haemostasis.

  • Zhang, J., et al. (2014). "Agonist-bound structure of the human P2Y12 receptor."[6] Nature. (Structural basis for 2-MeSADP high affinity).

  • Judge, H.M., et al. (2005). "Potency of clopidogrel active metabolite on P2Y12 receptors." Platelets.

Sources

Comparative Efficacy of 2-MeS-ADP and 2-MeSATP at Rat Hepatocyte P2Y1 Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in pharmacology and drug development, the precise characterization of receptor agonists is fundamental. This guide provides an in-depth, objective comparison of two widely used synthetic nucleotides, 2-methylthioadenosine 5'-diphosphate (2-MeS-ADP) and 2-methylthioadenosine 5'-triphosphate (2-MeSATP), focusing on their efficacy at the P2Y1 purinergic receptor in the context of primary rat hepatocytes. Our analysis is grounded in experimental data to elucidate the functional consequences of P2Y1 activation by these two critical research compounds.

The P2Y1 Receptor in Rat Hepatocytes: A Key Metabolic Regulator

The P2Y1 receptor is a G-protein coupled receptor (GPCR) that is prominently expressed in rat hepatocytes.[1][2] Its activation is endogenously triggered by adenosine diphosphate (ADP). Upon agonist binding, the P2Y1 receptor primarily couples to the Gαq/11 signaling pathway. This initiates a cascade involving the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[3][4]

This increase in intracellular calcium ([Ca2+]i) is a critical signaling event in hepatocytes, directly influencing metabolic processes. For instance, P2Y1 receptor activation potently stimulates glycogen phosphorylase, a key enzyme in the breakdown of glycogen to glucose, thereby playing a significant role in glucose homeostasis.[5][6] Given this vital function, understanding the efficacy of synthetic agonists like this compound and 2-MeSATP is crucial for dissecting hepatic purinergic signaling pathways.

P2Y1 Receptor Signaling Pathway

P2Y1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist This compound or 2-MeSATP P2Y1R P2Y1 Receptor Agonist->P2Y1R Binds Gq Gq/11 P2Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release Glycogen Glycogen Phosphorylase Activation Ca_release->Glycogen Stimulates Ca_store Ca²⁺ Store IP3R->Ca_store Opens Channel Ca_store->Ca_release

Caption: P2Y1 receptor signaling cascade in hepatocytes.

Head-to-Head Agonist Comparison: this compound vs. 2-MeSATP

While both molecules are structural analogs of endogenous purine nucleotides, their efficacy and selectivity profiles warrant careful consideration.

Potency and Functional Response in Hepatocytes

Direct functional assays in isolated rat hepatocytes, primarily measuring changes in [Ca2+]i, provide the most relevant comparison.

  • This compound: This compound is widely recognized as a potent and high-affinity agonist for the P2Y1 receptor.[7][8][9] In freshly isolated rat hepatocytes, this compound potently stimulates glycogen phosphorylase with a threshold concentration as low as 30 nM.[5] The response is characterized by repetitive, short-duration spikes in intracellular calcium.[3] This oscillatory pattern is a hallmark of P2Y1 receptor activation in this cell type.

  • 2-MeSATP: The role of 2-MeSATP as a P2Y1 agonist has been a subject of scientific debate, with some early studies in transfected cell systems suggesting it may act as an antagonist or a low-efficacy partial agonist, potentially due to rapid enzymatic conversion to this compound.[10] However, research conducted specifically on single rat hepatocytes provides compelling evidence that 2-MeSATP is a direct and effective agonist at the native P2Y1 receptor .[10]

Receptor Selectivity Profile

An agonist's value is also defined by its selectivity for the target receptor over other related subtypes.

  • This compound: While potent at P2Y1, this compound is not entirely selective, as it also potently activates the Gi-coupled P2Y12 and P2Y13 receptors.[5][7][11] In hepatocytes, this can lead to secondary effects, such as the inhibition of cyclic AMP (cAMP) accumulation, which occurs via a receptor distinct from P2Y1.[5]

  • 2-MeSATP: Compared to its diphosphate counterpart, 2-MeSATP is often considered a less selective purinergic ligand overall, as it can activate certain P2X ion channel receptors (P2X1, P2X3) in addition to P2Y receptors.[11] However, in the context of hepatocyte functional assays measuring Gq-mediated calcium release, the contribution from P2X receptors is generally minimal.

Metabolic Considerations

Both agonists are susceptible to degradation by ectonucleotidases present on the cell surface, which can complicate the interpretation of results.[12] 2-MeSATP can be hydrolyzed to this compound, which could then activate the P2Y1 receptor. However, experiments in constantly superfused single hepatocytes, which minimize the accumulation of metabolic byproducts, have shown that 2-MeSATP retains its agonist activity, supporting its direct action on the receptor.[10] The eventual degradation of these compounds to 2-methylthioadenosine can also lead to off-target effects through the activation of adenosine receptors.[12]

Data Summary Table
FeatureThis compound2-MeSATP
Primary Target P2Y1 ReceptorP2Y1 Receptor
Potency at Rat Hepatocyte P2Y1 High, potent agonist[5]High, potent agonist[10]
Functional Response ([Ca2+]i) Induces characteristic short-duration Ca2+ transients[3]Induces Ca2+ transients indistinguishable from this compound[10]
Other P2 Receptors Activated P2Y12, P2Y13[7][11]P2X1, P2X3[11]
Key Advantage Generally preferred for P2Y1 studies due to lower P2X activity.[11]Proven to be a direct agonist in native rat hepatocytes.[10]
Key Disadvantage Activates other P2Y subtypes (P2Y12, P2Y13).Can activate P2X receptors in other systems.

Experimental Protocol: A Self-Validating System for Agonist Comparison

To empirically determine and compare the efficacy of these agonists, a well-controlled experimental workflow is essential. The following protocol for measuring [Ca2+]i in primary rat hepatocytes is designed to provide robust and interpretable data.

Experimental Workflow Diagram

Workflow A 1. Isolate Hepatocytes (Collagenase Perfusion of Rat Liver) B 2. Plate Cells (Collagen-coated coverslips) A->B C 3. Load with Ca²⁺ Indicator (e.g., Fura-2 AM) B->C D 4. Mount on Microscope Stage (Superfusion with buffer) C->D E 5. Acquire Baseline Signal D->E F 6. Agonist Application (Dose-response for this compound & 2-MeSATP) E->F Experimental Groups G 7. Antagonist Control (Pre-incubate with MRS 2179) E->G Control Group H 8. Data Acquisition & Analysis (Measure [Ca²⁺]i changes) F->H G->F Apply Agonist

Caption: Workflow for comparing agonist-induced calcium signaling.

Step-by-Step Methodology
  • Hepatocyte Isolation:

    • Rationale: Primary cells provide a physiologically relevant model, expressing native receptors at endogenous levels.

    • Procedure: Isolate hepatocytes from an adult rat liver using a two-step collagenase perfusion technique. This standard method yields a high number of viable, single cells.

  • Cell Culture and Loading:

    • Rationale: Plating cells on collagen-coated coverslips allows them to attach for imaging. Loading with a ratiometric fluorescent indicator like Fura-2 AM enables quantitative measurement of [Ca2+]i.

    • Procedure: Plate the isolated hepatocytes on coverslips. After attachment, incubate the cells with Fura-2 AM (e.g., 2-5 µM) in a physiological buffer for 30-45 minutes at 37°C.

  • Single-Cell Calcium Imaging:

    • Rationale: Single-cell analysis is critical to resolve the oscillatory nature of the P2Y1-mediated calcium signal, which would be averaged out in population-based assays.

    • Procedure:

      • Mount the coverslip onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

      • Continuously superfuse the cells with a warmed (37°C) physiological saline solution to maintain cell health and wash away agonists/metabolites.

      • Excite Fura-2 alternately at ~340 nm and ~380 nm and capture the emission at ~510 nm.

      • Record a stable baseline [Ca2+]i for several minutes.

  • Agonist Application and Data Acquisition:

    • Rationale: A cumulative dose-response protocol allows for the determination of agonist potency (EC50). Comparing the pattern of the response (e.g., spike frequency and width) provides qualitative data on efficacy.

    • Procedure:

      • Introduce increasing concentrations of this compound or 2-MeSATP into the perfusion buffer, allowing the signal to stabilize at each concentration.

      • Record the ratiometric fluorescence data throughout the experiment.

  • Self-Validating Controls:

    • Rationale: This is the most critical step for ensuring trustworthiness. An antagonist confirms that the observed effect is mediated specifically by the P2Y1 receptor.

    • Procedure: In a separate set of experiments, pre-incubate the hepatocytes with a selective P2Y1 antagonist (e.g., MRS 2179, 1 µM) for 10-15 minutes before applying the highest concentration of this compound or 2-MeSATP. A significant reduction or complete blockade of the calcium response validates that the signal is P2Y1-dependent.

  • Data Analysis:

    • Rationale: Quantitative analysis allows for an objective comparison.

    • Procedure: Convert the fluorescence ratio (F340/F380) to [Ca2+]i. For each agonist, plot the peak increase in [Ca2+]i against the agonist concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 and maximal response (Emax). Qualitatively compare the frequency and shape of the calcium oscillations.

Conclusion and Recommendations

Based on direct functional evidence from native rat hepatocytes, both This compound and 2-MeSATP are effective and potent agonists at the P2Y1 receptor , eliciting indistinguishable intracellular calcium signaling patterns.[10]

  • For studies focused specifically on the Gq-mediated calcium signaling pathway in rat hepatocytes, either agonist can be used effectively. The choice may depend on availability and cost.

  • When studying broader cellular responses where off-target effects are a concern, This compound is often the preferred tool , as its cross-reactivity is confined to other P2Y subtypes, whereas 2-MeSATP can activate P2X ion channels, which may be relevant in other cell types within the liver or in co-culture systems.[11]

  • Researchers must always incorporate appropriate controls, particularly the use of a selective P2Y1 antagonist like MRS 2179, to unequivocally attribute the observed physiological response to the P2Y1 receptor.

By understanding the nuanced similarities and differences between these two compounds and employing rigorous, self-validating experimental designs, researchers can confidently investigate the critical role of P2Y1 receptor signaling in hepatic physiology and disease.

References

  • Dixon, C. J., et al. (2004). Regulation of rat hepatocyte function by P2Y receptors: focus on control of glycogen phosphorylase and cyclic AMP by 2-methylthioadenosine 5'-diphosphate. British Journal of Pharmacology, 141(8), 1364–1372. [Link]

  • Chhatriwala, M., et al. (2004). Induction of novel agonist selectivity for the ADP-activated P2Y1 receptor versus the ADP-activated P2Y12 and P2Y13 receptors by conformational constraint of an ADP analog. Journal of Pharmacology and Experimental Therapeutics, 311(3), 1038–1043. [Link]

  • Dixon, C. J., et al. (2000). Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y1 receptor. British Journal of Pharmacology, 130(3), 661–667. [Link]

  • Dixon, C. J., et al. (2000). Evidence that rat hepatocytes co-express functional P2Y1 and P2Y2 receptors. British Journal of Pharmacology, 131(5), 941–947. [Link]

  • Ivanova, E., et al. (2020). Nucleotide P2Y1 receptor agonists are in vitro and in vivo prodrugs of A1/A3 adenosine receptor agonists: implications for roles of P2Y1 and A1/A3 receptors in physiology and pathology. Purinergic Signalling, 16(4), 543–560. [Link]

  • Al-Habian, A., et al. (2020). Purinergic P2Y1 and P2Y2/4 receptors elicit distinct Ca2+ signaling patterns in hepatocytes via differential feedback regulation by Protein Kinase C. bioRxiv. [Link]

  • Dixon, C. J., et al. (2000). Evidence that rat hepatocytes co-express functional P2Y1 and P2Y2 receptors. British Journal of Pharmacology, 131(5), 941–947. [Link]

  • González-Sánchez, L., et al. (2023). Purinergic-Mediated Calcium Signaling in Quiescent and Activated Hepatic Stellate Cells: Evidence That P2Y1 Receptor Delays Activation. International Journal of Molecular Sciences, 24(13), 10899. [Link]

  • Ferreira, S. G., et al. (2002). P2Y1 and P2Y2 receptors are coupled to the NO/cGMP pathway to vasodilate the rat arterial mesenteric bed. British Journal of Pharmacology, 136(3), 431–438. [Link]

  • Gachet, C., et al. (2023). Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment. Haematologica, 108(2), 526–538. [Link]

  • Jacobson, K. A., et al. (2011). P2Y nucleotide receptors: Promise of therapeutic applications. Drug Discovery Today, 16(9-10), 418–427. [Link]

  • ResearchGate. (n.d.). P2Y1-R constitutive activity depends on receptor expression level... ResearchGate. [Link]

  • Chen, D., et al. (2018). Important roles of P2Y receptors in the inflammation and cancer of digestive system. International Journal of Molecular Sciences, 19(3), 749. [Link]

  • Reiss, A. B., et al. (2021). Purinergic Signaling in Liver Pathophysiology. Frontiers in Physiology, 12, 722906. [Link]

  • Yegutkin, G. G., et al. (2024). Purinergic signaling in liver disease: calcium signaling and induction of inflammation. Cell Calcium, 121, 102919. [Link]

Sources

Comparative Pharmacodynamics: Ticagrelor Inhibition of 2-MeS-ADP Induced Platelet Aggregation in Canine vs. Feline Models

[1][2][3][4]

Executive Summary

This guide analyzes the inhibitory efficacy of Ticagrelor (a reversible P2Y12 antagonist) against 2-MeS-ADP (2-methylthio-adenosine-5'-diphosphate) induced platelet aggregation in canine and feline models.[1][2][3][4]

While Clopidogrel remains the standard of care in veterinary cardiology, its efficacy is limited by metabolic activation requirements (CYP450 dependency), particularly in cats. Ticagrelor, acting directly without metabolic activation, presents a robust alternative.

Key Technical Finding: Recent comparative data (2025) reveals that Ticagrelor is a potent inhibitor of this compound induced aggregation in both species, but exhibits higher potency in dogs (pIC50 ~6.54) compared to cats (pIC50 ~6.31) and humans (pIC50 ~6.00).[3] Furthermore, the choice of agonist (this compound vs. ADP) critically alters the observed inhibition kinetics due to overlapping binding sites on the P2Y12 receptor.

Mechanistic Rationale: Why this compound?

To accurately assess Ticagrelor, one must understand the receptor pharmacology. Standard ADP activates both P2Y1 (Gq-coupled, shape change) and P2Y12 (Gi-coupled, macro-aggregation).

This compound is a synthetic analogue with high affinity for P2Y12. Using this compound isolates the P2Y12 pathway, providing a "cleaner" signal for Ticagrelor efficacy.

The "Competitive Paradox"

A critical, often overlooked nuance is the binding mode.

  • Vs. ADP: Ticagrelor acts as a non-competitive allosteric antagonist.[5] It binds to a site distinct from ADP, "locking" the receptor.[1]

  • Vs. This compound: Ticagrelor acts as a competitive antagonist.[5] The 2-methylthio group of the agonist extends into the lipophilic pocket where Ticagrelor binds.

Therefore, inhibition curves generated with this compound represent direct receptor occupancy competition, whereas ADP curves represent allosteric modulation.

Diagram 1: P2Y12 Receptor Antagonism Dynamics

P2Y12_Mechanismnode_receptorP2Y12 Receptor(Gi-Coupled)node_signalGi Protein Activation↓ cAMP Levelsnode_receptor->node_signalActivationnode_adpADP(Endogenous Agonist)node_adp->node_receptorBinds Orthosteric Sitenode_2mesThis compound(Synthetic High-Affinity)node_2mes->node_receptorBinds Orthosteric +Lipophilic Pocketnode_ticaTicagrelor(Antagonist)node_tica->node_receptorAllosteric Lock(vs ADP)node_tica->node_receptorDirect Competition(vs this compound)node_aggPlatelet Aggregationnode_signal->node_agg

Caption: Ticagrelor competes directly with this compound for the lipophilic binding pocket, unlike its allosteric inhibition of standard ADP.

Comparative Analysis: Dog vs. Cat

Potency Data (pIC50)

The following data aggregates recent findings (Sophocleous et al., 2025) comparing the inhibitory concentration (IC50) of Ticagrelor against this compound.

ParameterCanine Platelets (Dog)Feline Platelets (Cat)Human Platelets (Ref)
Agonist This compound (10 nM)This compound (10 nM)This compound (30 nM)
Ticagrelor pIC50 6.54 ± 0.05 6.31 ± 0.01 6.00 ± 0.04
IC50 (approx) ~0.29 µM~0.49 µM~1.0 µM
Basal Instability High (Spontaneous Aggregation)ModerateLow
Reversibility High (Rapid Offset)High (Rapid Offset)High
Species-Specific Nuances[2][3]

1. Canine (The Toxicology Model):

  • High Sensitivity: Dogs are significantly more sensitive to Ticagrelor inhibition against this compound than humans.[3]

  • Spontaneous Aggregation: A major experimental artifact in dogs is "spontaneous aggregation" in the absence of agonist. Control wells (Vehicle only) must be monitored for 45 minutes. Dog platelets often aggregate simply due to stirring/shear stress in the cuvette.

  • Implication: In safety pharmacology, Ticagrelor may show exaggerated bleeding time prolongation in dogs compared to human clinical outcomes due to this higher potency.

2. Feline (The Clinical Target):

  • Hyper-reactivity: Cats typically have "sticky" platelets. Despite this, Ticagrelor is highly effective in vitro.

  • Metabolic Advantage: Unlike Clopidogrel, which requires a 2-step activation (often impaired in cats), Ticagrelor is active parentally.

  • Potency: While slightly less potent in cats than dogs, Ticagrelor still achieves >90% inhibition at clinically achievable plasma concentrations (1-3 µM).

Experimental Protocol: Micro-Volume LTA

Traditional Light Transmission Aggregometry (LTA) requires large blood volumes (10-20 mL), which is unethical or impossible for feline studies. The following Self-Validating Protocol utilizes a modified 384-well plate assay, validated for small volumes (Sophocleous et al., 2025).

Reagents
  • Anticoagulant: 3.2% Sodium Citrate (1:9 ratio).

  • Agonist: this compound (Stock 10 mM, Working 10-30 nM).

  • Antagonist: Ticagrelor (dissolved in DMSO).

Step-by-Step Workflow
  • Blood Collection:

    • Dog: Jugular vein, 19G needle.

    • Cat: Jugular/Medial Saphenous, 21G butterfly (minimize stasis to prevent activation).

  • Plasma Preparation:

    • PRP (Platelet Rich Plasma):[2][3] Centrifuge 200 x g, 5 mins, 25°C.

    • PPP (Platelet Poor Plasma):[3] Re-spin remaining blood 2000 x g, 10 mins.

    • Normalization: Adjust PRP count to 2 x 10^8 platelets/mL using autologous PPP.

  • Incubation (The Critical Step):

    • Add Ticagrelor (varying concentrations 0.01 µM - 10 µM) to PRP.

    • Incubate 15 mins at 37°C. Note: Ticagrelor reaches equilibrium quickly.

  • Agonist Challenge:

    • Add This compound (EC80 concentration: ~10 nM for dogs/cats).[2][3]

  • Readout:

    • Measure Absorbance (595 nm) or Light Transmission every 15s for 45 mins.

    • Validation Check: If Vehicle control aggregation < 50%, discard run. If "No Agonist" control > 20% aggregation (common in dogs), subtract baseline.

Diagram 2: Micro-Volume LTA Workflow

LTA_ProtocolbloodWhole Blood(Citrate)centrifugeSoft Spin200g / 5minblood->centrifugeprpIsolate PRP(Supernatant)centrifuge->prpplate384-Well Plate(20 µL/well)prp->platedrugAdd TicagrelorIncubate 15mplate->drugagonistAdd this compound(10 nM)drug->agonistreadMeasure A595(Kinetic Read)agonist->readread->plateValidation:Check Controls

Caption: Modified 384-well LTA workflow allowing high-throughput screening with minimal blood volume (ideal for feline subjects).

Translational Implications

For Drug Development (Dogs)

When using dogs as preclinical toxicology models for novel P2Y12 inhibitors:

  • Expect higher potency than in humans.

  • Dose selection should be adjusted downward to avoid bleeding artifacts that are not predictive of human risk.

  • The high basal aggregation in dogs necessitates rigorous "Vehicle Only" controls in all assays.

For Veterinary Medicine (Cats)
  • Thrombosis Management: Cats with Hypertrophic Cardiomyopathy (HCM) are at high risk for aortic thromboembolism (FATE).

  • Ticagrelor vs. Clopidogrel: The data suggests Ticagrelor is a viable, high-potency alternative for cats resistant to Clopidogrel. The direct inhibition of this compound induced aggregation confirms it bypasses the metabolic bottlenecks of thienopyridines.

References

  • Sophocleous, R. A., et al. (2025). P2Y1 and P2Y12 Receptors Mediate Aggregation of Dog and Cat Platelets: A Comparison to Human Platelets.[1][2][3][6] International Journal of Molecular Sciences. [Link][1]

  • van Giezen, J. J., et al. (2009). Ticagrelor binds to human P2Y12 independently from ADP but antagonizes ADP-induced receptor signaling and platelet aggregation. Journal of Thrombosis and Haemostasis. [Link]

  • Hanzlicek, S. A., et al. (2012). In vitro antiplatelet effects of ticagrelor in cats. Journal of Veterinary Emergency and Critical Care. [Link]

  • Varenhorst, C., et al. (2009). Pharmacodynamics of ticagrelor in dogs. British Journal of Pharmacology. [Link]

Technical Comparison Guide: 2-Mes-ADP in Murine vs. Human Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methylthio-ADP (2-Mes-ADP) is a high-potency, stable synthetic analogue of Adenosine Diphosphate (ADP). It is the primary pharmacological tool used to interrogate the P2Y12 and P2Y1 receptor pathways in platelet biology.

While the fundamental signaling architecture is conserved between humans and mice, distinct physiological differences dictate experimental success. Murine platelets exhibit a higher maximal response to ADP agonists relative to thrombin compared to humans , and their small volume/high count necessitates specific isolation protocols (e.g., PGE1 washing) to prevent pre-activation. This guide synthesizes the mechanistic differences and provides a validated workflow for cross-species application.

Mechanistic Foundation: The P2Y1/P2Y12 Interplay

To effectively use this compound, one must understand that it is a dual agonist . It activates both the Gq-coupled P2Y1 receptor and the Gi-coupled P2Y12 receptor.[1][2][3][4]

  • P2Y1 (Gq): Initiates shape change and weak, reversible aggregation via Calcium mobilization.

  • P2Y12 (Gi): Inhibits Adenylyl Cyclase (AC), lowering cAMP.[5] This stabilizes the aggregate and is required for the secretion of dense granules.

Critical Insight: In both species, blocking P2Y12 (e.g., with clopidogrel/cangrelor) abolishes the stable macro-aggregation induced by this compound, leaving only a transient shape change.

Figure 1: this compound Signaling Pathway

The following diagram illustrates the dual-pathway activation required for stable integrin


 activation.

P2Y_Signaling cluster_receptors Platelet Membrane Receptors Agonist This compound P2Y1 P2Y1 Receptor (Gq-coupled) Agonist->P2Y1 P2Y12 P2Y12 Receptor (Gi-coupled) Agonist->P2Y12 PLC PLC Activation P2Y1->PLC AC Adenylyl Cyclase Inhibition P2Y12->AC Calcium Intracellular Ca2+ Increase PLC->Calcium Integrin Integrin αIIbβ3 Activation Calcium->Integrin Shape Shape Change (Transient) Calcium->Shape cAMP cAMP Levels (Decrease) AC->cAMP Inhibits VASP VASP Dephosphorylation cAMP->VASP Low cAMP activates VASP->Integrin Agg Stable Aggregation Integrin->Agg Shape->Agg Synergy

Caption: this compound activates P2Y1 (calcium mobilization) and P2Y12 (cAMP suppression), converging to activate Integrin


.

Comparative Analysis: Human vs. Murine Models[6][7][8][9][10]

Quantitative Profile

This compound is preferred over native ADP because it is resistant to hydrolysis by plasma ectonucleotidases, providing a stable baseline for experimentation.

FeatureHuman ModelMurine ModelImplications
P2Y12 Potency (EC50) ~5 nM [1]High Sensitivity (Functional)Mouse platelets are highly responsive; avoid overdose to prevent receptor desensitization.
Primary Agonist Response Thrombin > ADPADP > Thrombin [2]In mice, ADP signaling is the dominant driver of maximal aggregation, unlike in humans.
Platelet Size (MPV) 7.5–10 fL~4.7 fLMouse platelets are smaller; optical density settings in aggregometry must be adjusted.
Stability HighHighThis compound is stable in both, but mouse plasma has different esterase activity profiles.
cAMP Interference Low at <10µMHigh at >50µMWarning: High conc. of this compound (>50µM) can cross-react with cAMP ELISA kits, causing false positives [3].[3]
Physiological Nuances[1][4][11][12]
  • Human: Requires co-activation of P2Y1 and P2Y12 for full aggregation. If you block P2Y1 (e.g., MRS2179), this compound will not induce aggregation, only shape change is abolished.

  • Mouse: The "Bleeding Time" phenotype in P2Y12-null mice is severe.[2] this compound is the standard for phenotyping transgenic mice because native ADP degrades too fast in the small blood volumes typically harvested.

Validated Experimental Protocols

The "Why" Behind the Workflow
  • Anticoagulant Choice: Sodium Citrate (3.2% or 3.8%) is standard. Heparin should be avoided for aggregation studies as it can bind to platelets and alter sensitivity.

  • Apyrase: Essential in the washing buffer. It scavenges trace ADP released during centrifugation, preventing receptors from becoming desensitized before the actual experiment.

  • PGE1 (Prostaglandin E1): Critical for mice. Mouse platelets are hyper-reactive. Without PGE1 during the spin, they will activate mechanically, rendering the yield useless.

Workflow Diagram: Isolation & Aggregation

Workflow cluster_human Human Protocol cluster_mouse Murine Protocol H_Draw Venous Draw (Citrate) H_Spin1 Spin 200g 15-20 min H_Draw->H_Spin1 H_PRP Collect PRP H_Spin1->H_PRP Assay LTA / Impedance Add this compound H_PRP->Assay M_Draw Cardiac Puncture (Citrate/ACD) M_Wash Add PGE1 & Apyrase M_Draw->M_Wash M_Spin1 Spin 100g 10 min M_Wash->M_Spin1 M_Pellet Pellet & Resuspend (Tyrode's) M_Spin1->M_Pellet M_Pellet->Assay

Caption: Murine protocols require an intermediate wash step with PGE1/Apyrase to prevent mechanical activation.

Step-by-Step Methodology
A. Human Platelet-Rich Plasma (PRP)[6]
  • Collection: Draw blood into 3.2% sodium citrate (1:9 ratio). Discard the first 2 mL to avoid tissue factor contamination.

  • PRP Preparation: Centrifuge at 200 x g for 15 minutes at room temperature (RT). No brake.

  • PPP Preparation: Centrifuge remaining blood at 2000 x g for 10 minutes to obtain Platelet-Poor Plasma (PPP) for the blank.

  • Activation: Adjust platelet count to

    
    . Add this compound (Standard range: 10 nM – 10 µM).
    
B. Murine Washed Platelets (Modified for Low Volume)

Note: Standard LTA requires large volumes. For mice, use Impedance Aggregometry or a 96-well plate-based assay.

  • Collection: Anesthetize mouse. Perform cardiac puncture using a syringe with ACD buffer (Acid-Citrate-Dextrose).

  • Inhibition (Critical): Immediately add PGE1 (1 µM final) and Apyrase (0.02 U/mL) to the whole blood.

  • PRP Spin: Centrifuge at 100 x g for 10 minutes . Collect supernatant (PRP).

  • Washing: Add more PGE1/Apyrase to PRP. Centrifuge at 800 x g for 10 minutes to pellet platelets.

  • Resuspension: Gently resuspend pellet in modified Tyrode’s buffer (containing Ca2+/Mg2+ only at this stage, no PGE1).

  • Resting: Allow platelets to rest for 30 minutes at 37°C to metabolize the PGE1 before adding this compound.

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
No Aggregation (Mouse) Receptor DesensitizationEnsure Apyrase was used during isolation. Endogenous ADP released during the spin can desensitize P2Y1/P2Y12.
No Aggregation (Mouse) Residual PGE1Increase resting time after resuspension (>30 mins) to allow cAMP levels to normalize.
False Positive cAMP Assay InterferenceDo not use >50 µM this compound in cAMP ELISA assays.[3] It chemically interferes with the detection antibody [3].
Weak Response (Human) P2Y1 PolymorphismVerify donor status. Some individuals have P2Y1/P2Y12 variations affecting sensitivity.[7][8]
Shape Change Only P2Y12 BlockadeCheck for inadvertent drug presence (e.g., donor on clopidogrel) or degradation of the G-protein coupling.

References

  • Nylander, S., et al. (2005).[7] Characterisation of species differences in the platelet ADP and thrombin response. Thrombosis Research.[9][10] Retrieved from [Link]

  • Xiang, B., et al. (2012).[3] The P2Y12 Antagonists, 2MeSAMP and Cangrelor, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism. PLOS ONE. Retrieved from [Link]

  • Savi, P., et al. (2001).[10] P2y(12), a new platelet ADP receptor, target of clopidogrel.[4][10] Biochemical and Biophysical Research Communications. Retrieved from [Link]

  • Cattaneo, M. (2019).[1] The P2Y12 Receptor for Adenosine Diphosphate: Congenital and Drug-Induced Defects. Journal of Thrombosis and Haemostasis. Retrieved from [Link]

Sources

A Researcher's Guide to Dissecting P2Y1 Receptor Signaling: Utilizing MRS2179 to Block 2-MeS-ADP Responses

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in pharmacology, neuroscience, and hematology, the P2Y1 receptor stands as a critical target of investigation. As a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP), it plays a pivotal role in a multitude of physiological processes, most notably platelet aggregation, and is implicated in various pathological conditions.[1][2] Effectively isolating and studying the P2Y1 component of cellular responses, particularly those induced by the potent agonist 2-methylthioadenosine diphosphate (2-MeS-ADP), requires a selective and reliable antagonist. This guide provides an in-depth comparison of MRS2179, a widely used P2Y1 antagonist, with its alternatives, supported by experimental data and detailed protocols to ensure robust and reproducible findings.

The P2Y1 Receptor and its Antagonism by MRS2179

The P2Y1 receptor is a Gq-coupled GPCR.[3] Upon activation by agonists like ADP and its potent analog this compound, it initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] This cascade culminates in an increase in intracellular calcium concentration ([Ca2+]i), triggering downstream cellular responses such as platelet shape change and aggregation.[2][4]

MRS2179 (N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate) is a competitive and selective antagonist of the P2Y1 receptor.[5][6] Its mechanism of action involves binding to the receptor and preventing the binding of agonists like this compound, thereby inhibiting the initiation of the downstream signaling pathway. The selectivity of MRS2179 for the P2Y1 receptor over other P2Y and P2X receptor subtypes is a key attribute that makes it a valuable pharmacological tool.[7]

Recent studies have also revealed that the P2Y1 receptor can exhibit constitutive activity, meaning it can signal in the absence of an agonist.[8] Interestingly, MRS2179 has been shown to act as an inverse agonist, not only blocking agonist-induced activity but also reducing the basal, constitutive signaling of the P2Y1 receptor.[8] This dual action can be a critical consideration in experimental design and data interpretation.

Comparative Analysis of P2Y1 Antagonists

While MRS2179 is a well-established tool, several other P2Y1 antagonists are available, each with distinct properties. The choice of antagonist can significantly impact experimental outcomes.

AntagonistPotency (Ki/Kb/IC50)Selectivity ProfileKey Considerations
MRS2179 K_b = 100 nM; K_i = 84 nMSelective for P2Y1 over other P2Y and P2X receptors.[7]Well-characterized, acts as a competitive antagonist and inverse agonist.[8]
MRS2500 pKi = 8.8 - 9.1Highly potent and selective for P2Y1.[3]Generally considered more potent than MRS2179.[9]
MRS2279 pKi = 7.9High affinity and potency for P2Y1.[3][9]Potency is generally ranked between MRS2179 and MRS2500.[9]
BPTU -Allosteric antagonist.[1][10]Binds to a different site on the receptor than the agonist, offering a different mode of inhibition.[1]

Expert Insight: The choice between these antagonists depends on the specific experimental question. For initial characterization and validation of P2Y1 involvement, the well-documented profile of MRS2179 makes it an excellent starting point. However, for experiments requiring maximal receptor inhibition, the higher potency of MRS2500 may be advantageous. The use of an allosteric antagonist like BPTU can be valuable for studying receptor modulation and for experiments where competitive antagonists may be displaced by high concentrations of agonist.

Visualizing the P2Y1 Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the molecular interactions and experimental design, the following diagrams illustrate the P2Y1 signaling pathway and a typical workflow for assessing P2Y1 antagonism.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 2_MeS_ADP This compound (Agonist) P2Y1R P2Y1 Receptor 2_MeS_ADP->P2Y1R Activates MRS2179 MRS2179 (Antagonist) MRS2179->P2Y1R Blocks Gq Gq Protein P2Y1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Cellular_Response Cellular Response (e.g., Platelet Aggregation) DAG->Cellular_Response Ca2 [Ca2+]i ↑ ER->Ca2 Releases Ca2+ Ca2->Cellular_Response

Caption: P2Y1 Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Analysis Cell_Prep Prepare Cells/Platelets Pre_incubation Pre-incubate with MRS2179 or Vehicle Cell_Prep->Pre_incubation Stimulation Stimulate with This compound Pre_incubation->Stimulation Assay Perform Assay (e.g., Calcium Imaging, Platelet Aggregation) Stimulation->Assay Data_Analysis Analyze Data (e.g., Dose-Response Curves) Assay->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

Caption: Experimental Workflow for P2Y1 Antagonism.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, incorporating controls and concentration-response analyses to ensure the observed effects are specifically due to P2Y1 blockade by MRS2179.

Protocol 1: In Vitro Platelet Aggregation Assay

This assay is a gold standard for assessing P2Y1 function in a physiologically relevant context.

Objective: To determine the inhibitory effect of MRS2179 on this compound-induced platelet aggregation.

Materials:

  • Freshly drawn human or animal blood (with appropriate anticoagulant, e.g., citrate).

  • Platelet-rich plasma (PRP) prepared by centrifugation.

  • MRS2179 tetrasodium salt.

  • This compound.

  • Saline or appropriate buffer as vehicle control.

  • Platelet aggregometer.

Methodology:

  • PRP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

  • Pre-incubation: Aliquot PRP into aggregometer cuvettes with a stir bar. Add increasing concentrations of MRS2179 (e.g., 0.1, 1, 10, 100 µM) or vehicle to the PRP and incubate for a defined period (e.g., 5-10 minutes) at 37°C.

    • Rationale: Pre-incubation allows the antagonist to bind to the P2Y1 receptors before the addition of the agonist.

  • Baseline Measurement: Place the cuvette in the aggregometer and establish a stable baseline reading.

  • Stimulation: Add a submaximal concentration of this compound (previously determined by a dose-response curve) to induce platelet aggregation.

  • Data Acquisition: Record the change in light transmission over time, which corresponds to the extent of platelet aggregation.

  • Data Analysis: Calculate the percentage of aggregation for each concentration of MRS2179. Plot the percentage of inhibition against the logarithm of the MRS2179 concentration to determine the IC50 value.

Self-Validation:

  • Vehicle Control: Always include a vehicle-only control to determine the maximal aggregation response to this compound.

  • Concentration-Response Curve: Generating a full concentration-response curve for MRS2179 is crucial to determine its potency (IC50) and to ensure a specific, dose-dependent inhibition.

  • Agonist Specificity: To confirm that the inhibition is specific to the P2Y1 pathway, perform a control experiment using an agonist that acts through a different receptor (e.g., thrombin). MRS2179 should not inhibit aggregation induced by non-P2Y1 agonists.

Protocol 2: Intracellular Calcium Imaging

This method provides a direct measure of the downstream signaling event following P2Y1 activation.

Objective: To visualize and quantify the inhibition of this compound-induced intracellular calcium mobilization by MRS2179.

Materials:

  • Adherent cells expressing P2Y1 receptors (e.g., cultured cell lines or primary cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • MRS2179 tetrasodium salt.

  • This compound.

  • Appropriate cell culture medium and buffers.

  • Fluorescence microscope with an imaging system.

Methodology:

  • Cell Plating: Plate cells on glass-bottom dishes or coverslips suitable for microscopy.

  • Dye Loading: Incubate the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Washing: Gently wash the cells with a physiological buffer to remove extracellular dye.

  • Baseline Imaging: Mount the dish on the microscope stage and acquire baseline fluorescence images.

  • Antagonist Application: Perfuse the cells with a solution containing MRS2179 or vehicle and incubate for a few minutes.

    • Rationale: This step ensures the antagonist is present and bound to the receptors before agonist stimulation.

  • Agonist Stimulation: Perfuse the cells with a solution containing this compound while continuously acquiring images.

  • Data Analysis: Measure the change in fluorescence intensity over time in individual cells. The peak fluorescence intensity corresponds to the maximum increase in intracellular calcium. Compare the response in the presence and absence of MRS2179.

Self-Validation:

  • Control Cells: Use untransfected cells or cells known not to express P2Y1 receptors as a negative control.

  • Ionomycin Control: At the end of each experiment, add a calcium ionophore like ionomycin to elicit a maximal calcium response, confirming cell viability and proper dye loading.

  • Dose-Dependent Inhibition: Test a range of MRS2179 concentrations to demonstrate a dose-dependent reduction in the this compound-induced calcium signal.

Conclusion

MRS2179 remains a cornerstone tool for investigating the P2Y1 receptor's role in health and disease. Its well-defined selectivity and competitive antagonistic nature, coupled with its recently discovered inverse agonist properties, provide researchers with a powerful means to dissect the P2Y1-mediated component of this compound and other agonist responses. By employing robust, self-validating experimental protocols and considering the comparative advantages of alternative antagonists, scientists can generate high-quality, reproducible data that will continue to advance our understanding of purinergic signaling.

References

  • Baurand A, Gachet C. The P2Y1 receptor plays an essential role in the platelet shape change induced by collagen when TxA2 formation is prevented. British Journal of Haematology. 2001;112(3):713-719. Available from: [Link]

  • Hohmann S, et al. P2Y1 and P2Y12 Receptors Mediate Aggregation of Dog and Cat Platelets: A Comparison to Human Platelets. International Journal of Molecular Sciences. 2021;22(16):8887. Available from: [Link]

  • Wang P, et al. Anti-inflammatory effect of P2Y1 receptor blocker MRS2179 in a rat model of traumatic brain injury. Journal of Neuroinflammation. 2018;15(1):17. Available from: [Link]

  • Gallego D, et al. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon. British Journal of Pharmacology. 2008;154(5):1035-1047. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. P2Y1 receptor. Available from: [Link]

  • Dixon CJ, et al. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y1 receptor. British Journal of Pharmacology. 1999;127(7):1680-1686. Available from: [Link]

  • Zhang D, et al. The Molecular Mechanism of P2Y1 Receptor Activation. Scientific Reports. 2016;6:29836. Available from: [Link]

  • Alzheimer's Drug Discovery Foundation. P2Y1R Inhibitors. Available from: [Link]

  • Jacobson KA, et al. Drug-like Antagonists of P2Y Receptor Subtypes: An Update. Journal of Medicinal Chemistry. 2021;64(10):6499-6523. Available from: [Link]

  • Gachet C, et al. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment. Journal of Thrombosis and Haemostasis. 2023;21(2):351-363. Available from: [Link]

  • Masuch M, et al. Effects of the P2Y1 receptor antagonist MRS2179 on ADP evoked calcium responses from spinal cord co-cultures. Frontiers in Cellular Neuroscience. 2016;10:159. Available from: [Link]

  • Patsnap Synapse. What are P2Y1 agonists and how do they work? Available from: [Link]

  • Li Y, et al. The ADP antagonist MRS2179 regulates the phenotype of smooth muscle cells to limit intimal hyperplasia. Journal of Vascular Surgery. 2019;70(5):1656-1667.e2. Available from: [Link]

  • Baurand A, et al. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist. European Journal of Pharmacology. 2001;412(3):247-256. Available from: [Link]

  • QIAGEN. P2Y Purinergic Receptor Signaling Pathway. Available from: [Link]

  • Reichenbach N, et al. P2Y1 receptor in Alzheimer's disease. Glia. 2018;66(8):1547-1562. Available from: [Link]

  • Heffernan M, et al. MRS2179: a novel inhibitor of platelet function. Thrombosis Journal. 2015;13(Suppl 1):P23. Available from: [Link]

  • Fumagalli M, et al. P2Y1 and P2Y12 receptor cross-talk in calcium signalling: Evidence from nonstarved and long-term serum-deprived glioma C6 cells. Journal of Neurochemistry. 2004;91(1):205-216. Available from: [Link]

  • Zonta M, et al. P2Y1 Purinergic Receptor Modulate Axon Initial Segment Initial Development. Frontiers in Cellular Neuroscience. 2019;13:178. Available from: [Link]

  • Davis MI, et al. Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery. 2011;10(4):297-308. Available from: [Link]

  • Hains MD, et al. P2Y1 receptor signaling is controlled by interaction with the PDZ scaffold NHERF-2. Proceedings of the National Academy of Sciences. 2009;106(33):14132-14137. Available from: [Link]

  • Lee SY, et al. Synthesis and preclinical validation of novel P2Y1 receptor ligands as a potent anti-prostate cancer agent. Bioorganic & Medicinal Chemistry. 2020;28(1):115197. Available from: [Link]

Sources

2-Mes-ADP: A Comparative Guide for P2Y13 Receptor Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Potency vs. Selectivity Paradox

2-Methylthioadenosine-5'-diphosphate (2-Mes-ADP) is the high-potency gold standard for activating the P2Y13 receptor. It exhibits an EC50 in the low nanomolar range (1–20 nM), making it significantly more potent than the endogenous ligand, ADP.

However, for the researcher, This compound presents a critical challenge: it is a promiscuous agonist that also potently activates P2Y1 (Gq-coupled) and P2Y12 (Gi-coupled) receptors. Therefore, "validating" P2Y13 activity using this compound is not a simple stimulation experiment; it is a subtractive pharmacological workflow .

This guide defines the EC50 benchmarks, compares this compound against alternatives, and provides a self-validating protocol to isolate P2Y13 signaling from its purinergic "cousins."

Pharmacological Profile & Mechanism[1][2]

P2Y13 is a G-protein coupled receptor (GPCR) primarily coupled to the Gi/o family. Upon activation by this compound, the receptor inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP. In specific cell types or engineered systems (e.g., those co-expressing G


16), activation can also drive Phospholipase C (PLC)-mediated Calcium mobilization.
Figure 1: P2Y13 Signaling Cascade

The following diagram illustrates the dual-signaling potential utilized in validation assays.

P2Y13_Signaling Ligand This compound Receptor P2Y13 Receptor Ligand->Receptor Binding (nM affinity) Gi Gi/o Protein Receptor->Gi Primary Coupling G16 Gα16 (Promiscuous) Receptor->G16 Forced Coupling (Assay Dependent) AC Adenylyl Cyclase Gi->AC Inhibition (-) cAMP cAMP Levels AC->cAMP Decrease PLC PLC-β G16->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca Ca2+ Release ER->Ca Flux Signal

Caption: P2Y13 primarily couples to Gi to inhibit cAMP. In Calcium Flux assays, co-expression of G


16 or endogenous promiscuous coupling allows this compound to trigger measurable Ca2+ release.

Comparative Performance Data

The following data aggregates EC50 values from heterologous expression systems (CHO, HEK293) and native tissue assays.

Table 1: Agonist Potency Comparison (P2Y13)[1][3][4]
AgonistHuman P2Y13 EC50 (nM)Mouse P2Y13 EC50 (nM)Potency vs. ADPNotes
This compound 1.9 – 20 ~6.2 10x – 100x High Potency. Standard for maximal activation.
ADP (Endogenous)60 – 300~601x (Baseline)Rapidly degraded by ectonucleotidases; less stable.
2-MeSATP> 500N/AWeakPartial agonist or weak activity at P2Y13.
ATP> 10,000> 1,000Very WeakOften inactive; P2Y13 is an ADP-preferring receptor.
Table 2: The Selectivity Challenge (Cross-Reactivity)

Crucial for experimental design: this compound is NOT selective for P2Y13.

ReceptorThis compound Activity (EC50)Consequence in AssayRequired Blocker (Antagonist)
P2Y13 1.9 nM Target Signal MRS2211 (IC50 ~500 nM)
P2Y12~5.0 nMFalse Positive (Gi)AR-C66096 or Ticagrelor
P2Y1~1.0 nMFalse Positive (Gq/Ca2+)MRS2179 or MRS2500

Key Insight: To validate P2Y13, you cannot simply apply this compound. You must block P2Y1 and P2Y12 first. If the signal persists, and is subsequently blocked by MRS2211, only then is it P2Y13-mediated.

Validated Experimental Protocols

Protocol A: Calcium Mobilization (FLIPR/FlexStation)

Best for: High-throughput screening and rapid kinetics.

Principle: Although P2Y13 is Gi-coupled, it can generate a calcium signal via G


 subunits or when co-expressed with G

16.
  • Cell Preparation:

    • Seed cells (e.g., CHO-K1 expressing hP2Y13) in 96-well black-wall plates (50,000 cells/well).

    • Incubate overnight at 37°C/5% CO2.

  • Dye Loading:

    • Remove media.[1] Wash 1x with Assay Buffer (HBSS + 20mM HEPES).[1]

    • Load with Fluo-4 AM or Calcium-6 dye (2 µM) + Probenecid (2.5 mM) to prevent dye leakage.

    • Incubate 45 mins at 37°C.

  • The "Isolation" Pre-treatment (Critical Step):

    • Add MRS2500 (1 µM) to block P2Y1.

    • Add AR-C66096 (1 µM) to block P2Y12.

    • Incubate 15 mins.

  • Agonist Injection:

    • Inject This compound (Final concentration range: 0.1 nM – 10 µM).

    • Record fluorescence (Ex 488nm / Em 525nm) for 120 seconds.

  • Validation Check:

    • Run a parallel well with MRS2211 (10 µM) pre-treatment. The signal induced by this compound should be abolished in this well.

Protocol B: cAMP Inhibition Assay (TR-FRET/HTRF)

Best for: Confirming native Gi-coupling mechanism.

  • Stimulation:

    • Since P2Y13 is inhibitory, you must first raise cAMP levels.

    • Stimulate cells with Forskolin (1–10 µM) .

  • Agonist Treatment:

    • Simultaneously add This compound (Serial dilution).

    • Note: P2Y12 is also Gi-coupled.[2][3] You MUST include a P2Y12 antagonist (AR-C66096) in the buffer to confirm the cAMP drop is P2Y13-driven.

  • Detection:

    • Lyse cells after 30 mins.

    • Detect cAMP using a competitive immunoassay (e.g., HTRF or AlphaScreen).

  • Data Analysis:

    • Plot % Inhibition of Forskolin-induced cAMP.

    • Calculate IC50 (Expect ~5–40 nM for this compound).

The "Subtractive" Validation Workflow

This logic tree ensures your data is publication-ready and free of artifacts from P2Y1/P2Y12 interference.

Validation_Workflow Start Start: Cell System Step1 Apply P2Y1 & P2Y12 Blockers (MRS2500 + AR-C66096) Start->Step1 Step2 Add this compound Step1->Step2 Decision Signal Observed? Step2->Decision NoSignal No P2Y13 Expression or Assay Failure Decision->NoSignal No YesSignal Potential P2Y13 Signal Decision->YesSignal Yes Step3 Validation: Pre-treat with MRS2211 (P2Y13 Antagonist) YesSignal->Step3 FinalCheck Signal Blocked? Step3->FinalCheck Confirmed VALIDATED: P2Y13 Mediated FinalCheck->Confirmed Yes Artifact Artifact / Unknown Receptor FinalCheck->Artifact No

Caption: The Subtractive Pharmacology Workflow. Validating P2Y13 requires sequentially ruling out P2Y1/12 activity and confirming with specific antagonism.

References

  • Marteau, F., et al. (2003). "Pharmacological characterization of the human P2Y13 receptor." Molecular Pharmacology.

  • Zhang, Y., et al. (2002). "Induction of novel agonist selectivity for the ADP-activated P2Y1 receptor versus the ADP-activated P2Y12 and P2Y13 receptors." Journal of Biological Chemistry.

  • Dsouza, C., & Komarova, S. V. (2021). "Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis."[4] International Journal of Molecular Sciences.

Sources

A Comparative Guide to 2-Mes-ADP and UTP: Dissecting P2Y Receptor-Mediated Calcium Transient Profiles

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the calcium signaling profiles induced by two common purinergic receptor agonists: 2-methylthioadenosine diphosphate (2-Mes-ADP) and uridine triphosphate (UTP). For researchers in cell signaling, pharmacology, and drug development, understanding the distinct cellular responses to these agonists is critical for dissecting the complex roles of P2Y receptors in health and disease. We will explore the mechanistic basis for their differential effects, present comparative data, and provide a robust experimental protocol for their characterization.

The Foundation of Specificity: Differential P2Y Receptor Agonism

The divergent calcium signatures of this compound and UTP originate from their distinct selectivity for different subtypes within the P2Y family of G protein-coupled receptors (GPCRs).[1] While both trigger intracellular calcium mobilization, they do so by activating separate receptor populations, thereby initiating unique downstream signaling cascades.

  • This compound is a potent agonist primarily for the ADP-sensitive P2Y receptors: P2Y1, P2Y12, and P2Y13 .[1][2][3][4] Of these, the P2Y1 receptor is canonically coupled to the Gq/11 protein, which directly activates the phospholipase C (PLC) pathway to induce calcium release.[5] Conversely, P2Y12 and P2Y13 receptors are coupled to Gi, which primarily inhibits adenylyl cyclase, though crosstalk with calcium signaling pathways exists.[5][6]

  • UTP is a key agonist for the pyrimidine-sensitive P2Y receptors: P2Y2 and P2Y4 .[7][8][9] Both of these receptors are predominantly coupled to Gq/11, robustly activating the PLC-mediated calcium mobilization pathway.[5][8] UTP is often used alongside ATP to characterize P2Y2 and P2Y4 receptor activity.[8][9]

This fundamental difference in receptor targeting is the primary determinant of the distinct kinetic and amplitude profiles of the calcium transients they elicit.

AgonistPrimary P2Y Receptor TargetsPredominant G Protein Coupling (for Ca²⁺ Mobilization)
This compound P2Y1, P2Y12, P2Y13[2][3]Gq/11 (via P2Y1)[5]
UTP P2Y2, P2Y4[7][8]Gq/11 (via P2Y2 & P2Y4)[5][8]
Table 1: Receptor Selectivity and G Protein Coupling of this compound and UTP.

The Core Mechanism: The Gq/PLC/IP3 Signaling Pathway

Activation of Gq-coupled P2Y receptors by either this compound (via P2Y1) or UTP (via P2Y2/P2Y4) initiates a well-established signaling cascade that culminates in the release of calcium from intracellular stores, primarily the endoplasmic reticulum (ER).

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum P2Y_Receptor P2Y Receptor (P2Y1, P2Y2, P2Y4) G_Protein Gq/11 α βγ P2Y_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor Channel IP3->IP3R Binds & Activates Ca_Release Ca²⁺ Release (Transient) IP3R->Ca_Release Opens to Release Ca²⁺ Ca_Store Ca²⁺ Store Agonist Agonist (this compound or UTP) Agonist->P2Y_Receptor

Canonical P2Y receptor signaling pathway for calcium mobilization.

Causality of the Pathway:

  • Agonist Binding: this compound or UTP binds to its respective Gq-coupled P2Y receptor on the cell surface.

  • G Protein Activation: This binding induces a conformational change in the receptor, activating the associated Gq/11 protein.

  • PLC Activation: The activated alpha subunit of Gq/11 stimulates Phospholipase C (PLC).

  • IP3 Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 diffuses through the cytosol and binds to the IP3 receptor (IP3R), a ligand-gated calcium channel on the ER membrane. This binding opens the channel, causing a rapid efflux of stored Ca²⁺ into the cytosol, thus generating the "calcium transient".[10][11][12]

Comparative Analysis: The Signature Profiles of this compound and UTP

While sharing a common signaling backbone, the distinct receptor subtypes engaged by this compound and UTP lead to markedly different calcium transient profiles. These differences are most apparent in the kinetics, duration, and magnitude of the response.

ParameterThis compound (via P2Y1)UTP (via P2Y2/P2Y4)Rationale
Onset FastFastBoth are rapid, G-protein mediated events.
Peak Amplitude Variable, often moderateOften large and robust[10]P2Y2 receptors can evoke larger Ca²⁺ signals compared to other subtypes in certain cells.[10]
Duration Transient and short-lived [10][13]Sustained with a plateau phase [10]P2Y1 receptors desensitize rapidly, terminating the signal.[10] P2Y2/P2Y4 receptors show less desensitization and the signal is often maintained by subsequent Ca²⁺ entry from the extracellular space.[10]
Kinetics Rapid rise, rapid decayRapid rise, followed by a slower decay to a sustained plateau[14]The rapid decay reflects P2Y1 desensitization, while the plateau reflects a balance of Ca²⁺ release, re-uptake, and influx.
Oscillations Can induce narrow, high-frequency oscillations[5]Can induce broad, lower-frequency oscillations[5]The distinct feedback mechanisms and desensitization properties of P2Y1 vs. P2Y2 receptors shape unique oscillatory patterns in sensitive cell types like hepatocytes.[5]
Table 2: Comparative characteristics of calcium transients induced by this compound and UTP.

In studies on rat aortic smooth muscle cells, it was observed that Ca²⁺ signals evoked by P2Y1 receptor activation desensitize rapidly.[10] In contrast, signals from P2Y2 and P2Y4 receptors are more sustained, with P2Y2 activation typically producing the largest Ca²⁺ signals.[10] Similarly, in rat hepatocytes, ADP acting on P2Y1 receptors elicits narrow Ca²⁺ oscillations, whereas UTP acting on P2Y2 receptors produces broad oscillations.[5]

Experimental Workflow: Measuring Calcium Transients

To empirically validate these differences, a fluorescence-based calcium flux assay is the standard method.[15] This protocol provides a self-validating system by measuring baseline fluorescence before agonist addition, ensuring that observed changes are a direct result of receptor activation.

Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis A 1. Seed Cells in Microplate B 2. Culture Cells (e.g., 24h) A->B C 3. Load with Ca²⁺ Dye (e.g., Fluo-4 AM) B->C D 4. Incubate & Wash to remove excess dye C->D E 5. Measure Baseline Fluorescence (F₀) D->E F 6. Add Agonist (this compound or UTP) E->F G 7. Record Fluorescence Kinetically (F) F->G H 8. Calculate Response (e.g., ΔF/F₀) G->H I 9. Plot Kinetic Profile (Response vs. Time) H->I J 10. Compare Profiles (Peak, Duration, etc.) I->J

Experimental workflow for a calcium flux assay.
Detailed Step-by-Step Protocol
  • Cell Seeding: Plate adherent cells (e.g., 1321N1 astrocytoma, primary smooth muscle cells) in a 96-well or 384-well black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Dye Loading (Causality: Cell Permeability):

    • Prepare a loading buffer containing a cell-permeant calcium indicator dye, such as Fluo-4 AM or Fura-2 AM. The acetoxymethyl (AM) ester group renders the dye lipophilic, allowing it to passively cross the cell membrane.

    • Remove the culture medium from the cells and add the dye loading buffer.

    • Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO₂) for 30-60 minutes. During this time, intracellular esterases cleave the AM group, trapping the now-hydrophilic and calcium-sensitive form of the dye inside the cell.

  • Washing: Gently wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to remove extracellular dye, which would otherwise contribute to background noise.

  • Baseline Measurement: Place the microplate into a fluorescence plate reader or a microscope equipped with reagent injectors. Measure the baseline fluorescence intensity (F₀) for a short period (e.g., 15-30 seconds) to establish a stable signal before stimulation.

  • Agonist Addition and Kinetic Read:

    • Using the instrument's integrated injectors, add a pre-determined concentration of either this compound or UTP to the wells.

    • Immediately begin recording the fluorescence intensity (F) kinetically over time (e.g., every 1-2 seconds for 2-5 minutes). The binding of Ca²⁺ to the intracellular dye causes a significant change in its fluorescence properties, which is captured by the instrument.[16]

  • Data Analysis:

    • The change in intracellular calcium is typically expressed as a ratio of the change in fluorescence relative to the baseline (ΔF/F₀ = (F - F₀) / F₀).

    • Plot this ratio against time to visualize the calcium transient profile.

    • From these kinetic plots, quantitative parameters such as peak amplitude, time to peak, and the duration or area under the curve can be calculated and compared between the two agonists.

Conclusion and Broader Implications

The comparison between this compound and UTP provides a clear example of how agonist-specific receptor activation translates into distinct cellular signaling signatures.

  • This compound , through its primary action on P2Y1 receptors, elicits a rapid, transient calcium signal that quickly desensitizes. This profile is ideal for studying physiological processes that require fast but short-lived responses.

  • UTP , acting through P2Y2 and P2Y4 receptors, generates a more robust and sustained calcium response , often characterized by a plateau phase. This signature is indicative of processes requiring prolonged signaling, such as changes in gene expression or sustained cellular contraction.[10]

By leveraging the differential calcium transient profiles of this compound and UTP, researchers can effectively probe the specific contributions of ADP-sensitive versus pyrimidine-sensitive P2Y receptors in their biological system of interest. This knowledge is invaluable for advancing our understanding of purinergic signaling and for the development of targeted therapeutics for a wide range of conditions, including thrombosis, inflammation, and cancer.[17]

References

  • Guns, P. J., et al. (2006). Ca2+ signalling by P2Y receptors in cultured rat aortic smooth muscle cells. British Journal of Pharmacology. Available at: [Link]

  • Dixon, C. J., et al. (1998). Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y1 receptor. British Journal of Pharmacology. Available at: [Link]

  • Jorgensen, T. D., et al. (1998). Ca2+ response of rat mesangial cells to ATP analogues. Pflügers Archiv - European Journal of Physiology. Available at: [Link]

  • ResearchGate. (n.d.). 2-MeSADP-mediated platelet aggregation is interrupted in platelets from P2Y12 D127N knock-in mice. ResearchGate. Available at: [Link]

  • Chhatriwala, M., et al. (2004). Induction of Novel Agonist Selectivity for the ADP-Activated P2Y1 Receptor Versus the ADP-Activated P2Y12 and P2Y13 Receptors by Conformational Constraint of an ADP Analog. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of the ratio response to P2Y purinergic receptor agonist cocktail, this compound, UTP, and UDP in the presence or absence of TTX. ResearchGate. Available at: [Link]

  • Pineda, E., et al. (2021). P2Y Receptors for Extracellular Nucleotides: Contributions to Cancer Progression and Therapeutic Implications. Cancers. Available at: [Link]

  • ResearchGate. (n.d.). The specific agonist of P2Y2 and P2Y4 receptor UTPγS induced Ca2+ signals in the hCMEC/D3 cells. ResearchGate. Available at: [Link]

  • Gaspers, L. D., et al. (2021). Agonist-specific Ca2+ oscillation patterns mediated by differential regulation of P2Y purinergic receptors in rat hepatocytes. Journal of Cell Science. Available at: [Link]

  • Vitiello, S., et al. (1999). ATP Acting on P2Y Receptors Triggers Calcium Mobilization in Primary Cultures of Rat Neurohypophysial Astrocytes (Pituicytes). Pflügers Archiv - European Journal of Physiology. Available at: [Link]

  • Chhatriwala, M., et al. (2004). Induction of novel agonist selectivity for the ADP-activated P2Y1 receptor versus the ADP-activated P2Y12 and P2Y13 receptors by conformational constraint of an ADP analog. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Abdelrahman, A., et al. (2020). Ligand binding and activation of UTP-activated G protein-coupled P2Y2 and P2Y4 receptors elucidated by mutagenesis, pharmacological and computational studies. Biochimica et Biophysica Acta (BBA) - General Subjects. Available at: [Link]

  • Abebe, W., et al. (2000). Measurement of Intracellular Calcium. Physiological Reviews. Available at: [Link]

  • Seye, C. I., et al. (2003). P2 receptors: intracellular signaling. Molecular and Cellular Biochemistry. Available at: [Link]

  • ResearchGate. (n.d.). Calcium responses to ATP, UTP and 2-MeSATP. ResearchGate. Available at: [Link]

  • BMG LABTECH. (2020). Calcium assays: at the centre of biology. BMG LABTECH. Available at: [Link]

  • MDPI. (2020). Purinergic-Mediated Calcium Signaling in Quiescent and Activated Hepatic Stellate Cells: Evidence That P2Y1 Receptor Delays Activation. MDPI. Available at: [Link]

  • Semantic Scholar. (2021). Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis. Semantic Scholar. Available at: [Link]

  • Kennedy, C., et al. (2007). Extended pharmacological profiles of rat P2Y2 and rat P2Y4 receptors and their sensitivity to extracellular H+ and Zn2+ ions. British Journal of Pharmacology. Available at: [Link]

  • Horiuti, K., & Kagawa, K. (1998). Effects of ADP and low ATP on the Ca(2+)-sensitive transient contraction upon photolysis of caged ATP in rat muscle fibres: a study on the Bremel-Weber type cooperation. Journal of Muscle Research and Cell Motility. Available at: [Link]

  • Pallafacchina, G., et al. (2019). Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes. Methods in Molecular Biology. Available at: [Link]

  • Lyubarsky, A., & Corey, D. P. (2001). Calcium signaling mediated by P2Y receptors in mouse taste cells. Journal of Neurophysiology. Available at: [Link]

  • Kennedy, C., et al. (2007). Extended pharmacological profiles of rat P2Y2 and rat P2Y4 receptors and their sensitivity to extracellular H+ and Zn2+ ions. British Journal of Pharmacology. Available at: [Link]

  • FluoroFinder. (2022). Fluorescent Probes for Intracellular Calcium Measurement. FluoroFinder. Available at: [Link]

  • Lorentz, O., et al. (1998). ATP and UTP activate calcium-mobilizing P2U-like receptors and act synergistically with interleukin-1 to stimulate prostaglandin E2 release from human rheumatoid synovial cells. Arthritis & Rheumatism. Available at: [Link]

  • El-Hafnawi, S., et al. (2018). ADP receptor P2Y12 is the capstone of the cross-talk between Ca2+ mobilization pathways dependent on Ca2+ ATPases sarcoplasmic/endoplasmic reticulum type 3 and type 2b in platelets. Haematologica. Available at: [Link]

  • Agilent. (n.d.). Calcium Flux Assays. Agilent. Available at: [Link]

Sources

A Senior Application Scientist’s Guide to Benchmarking 2-Mes-ADP Purity with HPLC for High-Fidelity Receptor Studies

Author: BenchChem Technical Support Team. Date: February 2026

The Non-Negotiable Prerequisite: Why Purity of 2-Mes-ADP Dictates Experimental Success

In the intricate world of purinergic signaling, 2-methylthioadenosine diphosphate (this compound) is a cornerstone tool. It is a potent and relatively stable agonist with high selectivity for P2Y1, P2Y12, and P2Y13 receptors, making it indispensable for investigating platelet aggregation, neurotransmission, and inflammatory responses.[1][2] The agonist activity of this compound is so potent, with EC50 values in the low nanomolar range for P2Y12, that even minute impurities can lead to significant experimental artifacts.

An impure sample can introduce confounding variables, leading to a misinterpretation of receptor pharmacology. For instance, the scientific community once debated whether 2-MeSATP was a true agonist or if its activity was due to contamination by the more potent this compound.[3] This highlights a critical principle: the reliability of your data is directly proportional to the purity of your reagents. This guide provides a comprehensive framework for utilizing High-Performance Liquid Chromatography (HPLC) as the gold-standard method to validate the purity of this compound, ensuring your receptor studies are built on a foundation of analytical certainty.

The Benchmark Technique: Reversed-Phase HPLC for Purity Determination

Reversed-Phase HPLC (RP-HPLC) is the method of choice for the quantitative and qualitative analysis of nucleotides like ADP and its analogs.[4] The technique separates molecules based on their hydrophobicity. A nonpolar stationary phase (typically a C18 column) retains compounds from the polar mobile phase. By gradually increasing the organic solvent content in the mobile phase (a gradient elution), compounds are eluted in order of increasing hydrophobicity. This allows for the precise separation of this compound from potential impurities, which may include:

  • Precursors and Synthesis Byproducts: Unreacted starting materials or side-products from its chemical synthesis.

  • Degradation Products: Such as 2-Mes-AMP (adenosine monophosphate) and 2-Mes-Adenosine, formed by hydrolysis of the phosphate groups.

  • Related Nucleotides: Contamination with other purinergic ligands like ADP or ATP.

The following diagram illustrates the fundamental workflow for assessing this compound purity via HPLC.

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Purity Calculation prep_standard Prepare this compound Standard Solution inject Inject Sample/ Standard prep_standard->inject prep_sample Prepare Test Sample Solution prep_sample->inject prep_mobile Prepare & Degas Mobile Phases sys_equil Equilibrate HPLC System with Mobile Phase A prep_mobile->sys_equil sys_equil->inject separation Gradient Elution on C18 Column inject->separation detection UV Detection (e.g., 260 nm) separation->detection integrate Integrate Peak Areas detection->integrate calculate Calculate Purity: % Purity = (Area_main / Area_total) * 100 integrate->calculate report Generate Report calculate->report

Caption: HPLC workflow for this compound purity analysis.

A Self-Validating Protocol for this compound Purity by RP-HPLC

Trustworthiness in an analytical method is achieved when the protocol is self-validating. This means incorporating steps and checks that prove the method is performing as expected. The following protocol is designed based on International Council for Harmonisation (ICH) guidelines, which provide a framework for validating analytical procedures.[5][6][7]

Required Materials & Instrumentation
  • HPLC System: Quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents: this compound reference standard (highest available purity), HPLC-grade acetonitrile, HPLC-grade methanol, potassium dihydrogen phosphate (KH₂PO₄), tetrabutylammonium (TBA) bisulfate (as an ion-pairing agent), and ultrapure water.

  • Sample: The this compound batch to be tested.

Step-by-Step Experimental Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous Buffer): Prepare a 100 mM potassium phosphate buffer (KH₂PO₄). Add 4 mM of the ion-pairing agent TBA bisulfate. Adjust the pH to 6.0 with potassium hydroxide (KOH). Filter through a 0.22 µm membrane and degas thoroughly.

      • Causality: The phosphate buffer controls the pH, which affects the ionization state and retention of the analyte. The ion-pairing agent is crucial; it forms a neutral complex with the negatively charged phosphate groups of this compound, enhancing its retention and improving peak shape on the C18 column.[8]

    • Mobile Phase B (Organic): A mixture of acetonitrile and methanol (e.g., 50:50 v/v). Filter and degas.

      • Causality: Acetonitrile and methanol are common organic modifiers in RP-HPLC. Their mixture can optimize selectivity for separating closely related impurities.

  • Standard & Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the this compound reference standard in ultrapure water to a final concentration of ~1 mg/mL.

    • Test Sample Solution: Prepare the test sample in the same manner and at the same concentration as the standard.

      • Causality: Using the same solvent and concentration for both standard and sample ensures that any observed differences are due to purity, not preparation artifacts.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

      • Causality: Maintaining a constant column temperature ensures reproducible retention times and minimizes viscosity fluctuations in the mobile phase.

    • Detection Wavelength: 260 nm.

      • Causality: Nucleic acids and their derivatives, like this compound, exhibit maximum UV absorbance near 260 nm, providing high sensitivity.[9]

    • Injection Volume: 10 µL.

    • Gradient Elution Program:

      Time (minutes) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 50 50
      22.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

      • Causality: A gradient elution is essential for this application. It starts with a high aqueous content to retain polar impurities and the main compound, then gradually increases the organic content to elute this compound and then any more hydrophobic impurities, ensuring a comprehensive separation within a reasonable runtime.

  • Data Analysis and Purity Calculation:

    • Inject the standard solution to establish the retention time and system suitability.

    • Inject the test sample.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent method: % Purity = (Area of this compound Peak / Total Area of All Peaks) x 100

Method Validation: The Pillars of Trustworthiness

To ensure the HPLC method is reliable, specific, and accurate, it must be validated according to ICH guidelines.[10][11] This process establishes through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical application.

Validation ParameterPurpose & CausalityTypical Acceptance Criteria
Specificity To ensure the method can accurately measure this compound in the presence of expected impurities (e.g., degradants, precursors). This is the cornerstone of a purity assay, proving that impurity peaks do not co-elute with the main peak.The main peak is spectrally pure (via photodiode array detector) and well-resolved from other peaks (Resolution > 2).
Linearity To demonstrate that the detector response is directly proportional to the analyte concentration over a specified range. This validates the quantitative accuracy of the method.Correlation coefficient (r²) ≥ 0.999 for a series of 5-6 concentrations.
Accuracy To determine the closeness of the measured value to the true value. This is often assessed by spiking a sample with known amounts of pure analyte (recovery study).Mean recovery between 98.0% and 102.0%.
Precision To assess the degree of scatter between a series of measurements. Evaluated at two levels: Repeatability (same lab, same day) and Intermediate Precision (different days, analysts, or equipment). This ensures the method is consistent.Relative Standard Deviation (RSD) ≤ 2.0%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH ±0.2, column temp ±2°C). This demonstrates the method's reliability during routine use.[10]System suitability parameters (e.g., retention time, peak asymmetry) remain within predefined limits.

Comparative Guide: HPLC vs. Alternative Purity Assessment Methods

While HPLC is the gold standard, other methods can provide complementary information or be used for preliminary checks. Understanding their capabilities and limitations is key to a comprehensive quality control strategy.

MethodPrincipleProsConsBest Use Case
RP-HPLC Separation by hydrophobicity.High resolution, quantitative, reproducible, well-established for purity assays.[4]Requires specialized equipment, method development can be time-consuming.Gold standard for purity determination and quantification of impurities.
UV-Vis Spectroscopy Measures absorbance of UV light at 260 nm.Quick, simple, requires minimal sample.[9]Cannot distinguish between this compound and other UV-absorbing impurities (e.g., RNA, other nucleotides). Provides no information on separation.Quick concentration check; A260/A280 ratio gives a rough estimate of protein contamination.[12]
LC-MS HPLC coupled with Mass Spectrometry.Provides mass-to-charge ratio, enabling definitive identification of the main compound and its impurities.[13]Higher cost and complexity, may not be as quantitative as HPLC-UV without specific standards for each impurity.Impurity identification and structural elucidation.
Capillary Electrophoresis (CE) Separation by charge-to-size ratio in a capillary.High separation efficiency, very small sample volume required.Lower loading capacity, can be less robust than HPLC for routine QC.Orthogonal method to confirm purity results obtained by HPLC.
Fluorescence-based Assays Uses dyes that fluoresce upon binding to nucleic acids.Highly sensitive, specific for dsDNA/RNA if those are the expected contaminants.[14]Not directly applicable to this compound itself; indirect and less informative for small molecule impurities.Screening for nucleic acid contamination in a sample.[15]

Contextualizing the Research: The P2Y12 Receptor Signaling Pathway

The purity of this compound is paramount because it directly activates critical signaling pathways. For example, in platelets, this compound binding to the Gi-coupled P2Y12 receptor is a key step in amplifying the aggregation response.[2]

P2Y12_Pathway extracellular Extracellular Space intracellular Intracellular Space MesADP This compound P2Y12 P2Y12 Receptor MesADP->P2Y12 Binds Gi Gαi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Activates VASP VASP-P PKA->VASP Inhibits Platelet Platelet Aggregation VASP->Platelet Inhibits

Caption: Simplified P2Y12 receptor signaling pathway.

Conclusion

References

  • Ledderose, C., et al. (2022). Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood. Scientific Reports. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research (2015). A Validated RP-HPLC Method for the Determination of 2-Chloroadenosine As Process Related Impurity in Regadenosen Parenteral Dosage Form. JOCPR. Available at: [Link]

  • Gizzi, P., et al. (n.d.). Determination of ATP, ADP, AMP Levels by Reversed-Phase High Performance Chromatography in Cultured Cells. UCL Discovery. Available at: [Link]

  • Oh-hashi, K., et al. (2013). Determination of ATP and ADP Secretion from Human and Mouse Platelets by an HPLC Assay. Platelets. Available at: [Link]

  • Pharma Guideline (2024). Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]

  • HELIX Chromatography (n.d.). HPLC Methods for analysis of 2'-Deoxyadenosine. HELIX Chromatography. Available at: [Link]

  • Wang, C., et al. (2023). Synthesis and Impurity Research of 2-Thioadenosine Monohydrate. Polycyclic Aromatic Compounds. Available at: [Link]

  • Dixon, C. J., et al. (1999). Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y1 receptor. British Journal of Pharmacology. Available at: [Link]

  • Kjellstrøm, S., et al. (2008). ADP acting on P2Y13 receptors is a negative feedback pathway for ATP release from human red blood cells. American Journal of Physiology-Heart and Circulatory Physiology. Available at: [Link]

  • European Medicines Agency (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Available at: [Link]

  • PubMed (2023). [High performance liquid chromatography combined with the 2,2'-dithiodipyridine derivatization reaction for determination of different types of free thiols in human serum and analysis of their relationship with coronary heart disease]. PubMed. Available at: [Link]

  • International Council for Harmonisation (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]

  • Addgene (2020). Quantifying DNA? Here are Five DNA Quantification Methods to Consider. Addgene Blog. Available at: [Link]

  • ResearchGate (n.d.). The optimized HPLC method is suitable for analysis of adenylate levels... ResearchGate. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY (n.d.). P2Y receptors. IUPHAR/BPS. Available at: [Link]

  • LCGC Europe (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC Europe. Available at: [Link]

  • Journal of Pharmaceutical Negative Results (2022). Synthesis And Characterisation Of Novel Derivative Of 2-fluoro Adenosine. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • AMSbio (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbio. Available at: [Link]

  • Corominas, R., et al. (2018). DNA Source Selection for Downstream Applications Based on DNA Quality Indicators Analysis. Biopreservation and Biobanking. Available at: [Link]

Sources

Safety Operating Guide

Part 1: Chemical Identity & Hazard Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Title: 2-MeS-ADP (2-Methylthioadenosine-5'-diphosphate): Operational Disposal & Environmental Stewardship Guide

Executive Summary: Immediate Action Directives

  • Chemical Class: Nucleotide Analog / P2Y Receptor Agonist.

  • Primary Hazard: Bioactive ligand. While often classified as "Non-Hazardous" by GHS standards for transport, it poses a biological signaling risk to aquatic ecosystems if released into water systems.

  • Prohibited Actions: DO NOT dispose of down sink drains. DO NOT mix with oxidizers (e.g., bleach) unless explicitly part of a validated neutralization protocol (rare for this compound).

  • Disposal Method: High-temperature incineration via a licensed chemical waste contractor.

Scientific Rationale for Controlled Disposal

As researchers, we must look beyond the Safety Data Sheet (SDS). While this compound is frequently labeled "Caution: Substance not fully tested," its mechanism of action dictates our disposal strategy.

The Bioactivity Factor: this compound is a potent agonist of mammalian P2Y1, P2Y12, and P2Y13 receptors [1]. These receptors are evolutionarily conserved. Releasing stable, high-affinity agonists into municipal wastewater can theoretically disrupt purinergic signaling in aquatic organisms, affecting thrombocytes and neural development. Therefore, we treat this not just as chemical waste, but as bioactive waste .

Table 1: Physicochemical Properties Relevant to Disposal

PropertySpecificationOperational Implication
CAS Number 31921-07-0 (Generic)Use for waste manifesting.
Physical State Solid (Lyophilized powder)High risk of aerosolization; use fume hood.
Solubility Water (50 mg/mL)Readily mobilizes in water systems (Runoff risk).
Stability Labile at acidic pH (< pH 4)Hydrolyzes to 2-MeS-AMP; do not rely on pH alone for deactivation.
Reactivity Incompatible with strong oxidizersDo not mix with bleach/peroxides in waste carboys.

Part 2: Disposal Workflows & Protocols

Protocol A: Solid Waste (Lyophilized Powder/Spills)

Context: Expired stock or spill cleanup.

  • PPE: Nitrile gloves (double-gloved recommended), lab coat, safety goggles. Respiratory protection (N95) if working outside a fume hood.

  • Containment:

    • Expired Vials: Keep the cap tight. Wrap the vial in Parafilm. Place the entire vial into a clear plastic waste bag.

    • Spills: Dampen a paper towel with water (to prevent dust generation) and wipe up the powder. Place the towel into the solid waste bag.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "2-Methylthioadenosine-5'-diphosphate (Trace)."

    • Hazard Checkbox: "Toxic" (Precautionary classification for bioactive agents).[1]

  • Destination: Solid Chemical Waste Drum (for Incineration).

Protocol B: Liquid Waste (Stock Solutions & Aliquots)

Context: High-concentration stock solutions (e.g., 10mM - 100mM).

Crucial Decision Point: The disposal stream is determined by the solvent , not the solute.

  • Aqueous Solutions (Water/TE Buffer):

    • Pour into the Aqueous Chemical Waste carboy.

    • Note: Ensure the carboy pH is between 5-9 to prevent uncontrolled hydrolysis or off-gassing if other wastes are present.

  • Organic Solutions (DMSO/Ethanol):

    • Pour into the Non-Halogenated Organic Solvent carboy.

    • Reasoning: this compound is often dissolved in DMSO for stock. DMSO penetrates skin and carries the agonist with it; handle with extreme care.

Protocol C: Experimental Waste (Cell Culture Media)

Context: Micromolar concentrations (e.g., 10µM) in large volumes of media.

  • Assessment: At low micromolar concentrations, the volume of media is the primary waste driver.

  • Deactivation (Optional but Recommended):

    • If your facility permits, autoclave the media waste. Thermal degradation breaks the phosphoanhydride bonds, reducing the compound to less active nucleosides.

  • Disposal:

    • Standard: Collect in "Liquid Biohazardous Waste" or "Chemical Waste" carboys depending on whether viral/bacterial vectors are also present.

    • Strict Compliance: If no biological agents are present, default to Aqueous Chemical Waste to ensure incineration.

Part 3: Logic Visualization (Decision Tree)

The following diagram outlines the decision logic for segregating this compound waste streams to ensure compliance and safety.

DisposalWorkflow Start Waste: this compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder/Spill Debris Liquid Liquid Solution StateCheck->Liquid Stock/Aliquot ActionSolid Bag & Tag: Solid Chemical Waste (Incineration) Solid->ActionSolid SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous (Water/Buffer) SolventCheck->Aqueous Water/PBS/TE Organic Organic (DMSO/Ethanol) SolventCheck->Organic DMSO/EtOH ActionAq Carboy: Aqueous Chemical Waste (Do Not Drain) Aqueous->ActionAq ActionOrg Carboy: Non-Halogenated Solvents (Fuel Blending) Organic->ActionOrg

Caption: Operational decision tree for segregating this compound waste based on physical state and solvent carrier.

Part 4: Regulatory & Compliance Notes

  • RCRA Status (USA): this compound is not a P-listed or U-listed waste [2]. However, the "Generator Knowledge" clause requires us to declare it based on its biological potency.

  • European CLP: Dispose of contents/container to an approved waste disposal plant in accordance with local/regional/national/international regulations [3].

  • Chain of Custody: Always fill out the waste manifest completely. "Unknowns" cost significantly more to dispose of and delay pickup.

References

  • National Institutes of Health (NIH). P2Y Receptor Signaling in Health and Disease. PubMed Central. Available at: [Link]

  • Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link]

Sources

Navigating the Safe Handling of 2-Mes-ADP: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in cutting-edge research involving purinergic signaling, 2-Methylthioadenosine diphosphate (2-Mes-ADP) is a important tool. As a potent agonist for P2Y receptors, its role in platelet aggregation and other physiological processes is of significant interest.[1][2] However, like any biologically active compound, ensuring the safety of laboratory personnel through rigorous handling protocols is paramount. This guide provides a detailed, experience-driven framework for the selection and use of personal protective equipment (PPE) when working with this compound, alongside essential logistical information for its operational use and disposal.

Understanding the Risks: A Proactive Approach to Safety

Core Personal Protective Equipment (PPE) for Handling this compound

The following table summarizes the essential PPE for handling this compound in a powdered form. The rationale behind each selection is grounded in established laboratory safety principles for handling potent, powdered reagents.

PPE ComponentSpecificationsRationale
Gloves Nitrile, powder-freeProvides a robust chemical barrier and prevents contamination of the sample. Powder-free gloves minimize the risk of aerosolizing the compound.
Eye Protection Safety glasses with side shields or safety gogglesProtects against accidental splashes or airborne particles entering the eyes.[3][4]
Lab Coat Standard, long-sleevedPrevents contamination of personal clothing and protects the skin from incidental contact.
Respiratory Protection N95 or higher rated respiratorRecommended when handling larger quantities or when there is a potential for dust generation. This minimizes the risk of inhalation.

Operational Workflow: A Step-by-Step Guide to Safe Handling

This section provides a procedural guide for the safe handling of this compound, from receiving and storage to experimental use and disposal.

Receiving and Storage

Upon receiving this compound, it is crucial to inspect the packaging for any signs of damage or leakage. The compound is typically stored at -20°C for long-term stability.[5][6]

Workflow Diagram: Receiving and Storage

Inspect Packaging Inspect Packaging Verify Integrity Verify Integrity Inspect Packaging->Verify Integrity Store at -20°C Store at -20°C Verify Integrity->Store at -20°C No Damage Quarantine & Report Quarantine & Report Verify Integrity->Quarantine & Report Damage Found

Caption: Initial inspection and proper storage protocol for this compound.

Preparation of Stock Solutions

The preparation of stock solutions from a powdered compound is a critical step where the risk of exposure is highest.

Step-by-Step Protocol:

  • Work in a Ventilated Area: All handling of powdered this compound should be conducted in a chemical fume hood or a designated powder handling enclosure to minimize inhalation risk.

  • Don Appropriate PPE: Before handling the compound, ensure you are wearing nitrile gloves, a lab coat, and safety glasses. For larger quantities, an N95 respirator is strongly recommended.

  • Allow to Equilibrate: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation from forming on the powder.

  • Weighing: Carefully weigh the desired amount of this compound in a tared, clean container within the ventilated enclosure.

  • Solubilization: this compound is soluble in water.[5][6] Add the appropriate solvent to the weighed powder and gently vortex or pipette to dissolve. Avoid vigorous shaking to prevent aerosolization.

  • Labeling and Storage: Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation. Store the solution as recommended, typically at -20°C.

Workflow Diagram: Stock Solution Preparation

Don PPE Don PPE Work in Ventilated Area Work in Ventilated Area Don PPE->Work in Ventilated Area Equilibrate Vial Equilibrate Vial Work in Ventilated Area->Equilibrate Vial Weigh Powder Weigh Powder Equilibrate Vial->Weigh Powder Solubilize Solubilize Weigh Powder->Solubilize Label & Store Label & Store Solubilize->Label & Store

Caption: Safe workflow for preparing this compound stock solutions.

Spill Management and Decontamination

In the event of a spill, prompt and appropriate action is crucial to prevent widespread contamination and exposure.

For Small Powder Spills:

  • Restrict Access: Immediately alert others in the vicinity and restrict access to the affected area.

  • Don PPE: Ensure you are wearing appropriate PPE, including a respirator.

  • Cover the Spill: Gently cover the spill with damp paper towels to prevent the powder from becoming airborne.

  • Clean the Area: Carefully wipe the area with the damp paper towels, working from the outside of the spill inwards.

  • Decontaminate: Clean the spill area with a suitable laboratory detergent and then with 70% ethanol.

  • Dispose of Waste: All contaminated materials should be placed in a sealed bag and disposed of as chemical waste.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of unused this compound and contaminated materials is a critical component of laboratory safety.

  • Unused Compound: Unused or expired this compound should be disposed of as chemical waste in accordance with your institution's and local regulations. Do not dispose of it down the drain.

  • Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, microfuge tubes, gloves, and paper towels, should be collected in a designated, sealed chemical waste container.

  • Liquid Waste: Aqueous solutions of this compound should be collected in a labeled hazardous waste container for proper disposal by your institution's environmental health and safety department.

Conclusion: A Culture of Safety

The responsible use of potent research compounds like this compound extends beyond experimental design and data analysis. A foundational commitment to safety, demonstrated through the consistent and correct use of personal protective equipment and adherence to established handling protocols, is non-negotiable. By integrating the principles and procedures outlined in this guide, researchers can confidently advance their scientific inquiries while ensuring a safe and secure laboratory environment for all.

References

  • Extension Publications. Pat-6: Personal Protective Equipment for Pesticide Applicators. [Link]

  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]

  • ResearchGate. 2-MeSADP-mediated platelet aggregation is interrupted in platelets from... [Link]

  • Carl ROTH. Safety Data Sheet: Adenosine diphosphate. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. 2MeSADP | Ligand page. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.